6-Bromo-8-nitroimidazo[1,2-a]pyridine
Description
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Properties
IUPAC Name |
6-bromo-8-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-3-6(11(12)13)7-9-1-2-10(7)4-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQWZCOWPZAAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold
An In-depth Technical Guide to the Chemical Properties of 6-Bromo-8-nitroimidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic heterocycle that has garnered significant attention in the fields of medicinal chemistry and materials science.[1] This scaffold is considered a "privileged structure" due to its presence in numerous biologically active compounds and approved pharmaceuticals, such as the anxiolytic and hypnotic agents zolpidem and alpidem.[2][3] The unique electronic and structural features of the imidazo[1,2-a]pyridine ring system, arising from the fusion of an electron-rich imidazole ring with an electron-deficient pyridine ring, impart a broad spectrum of pharmacological activities, including anticancer, antitubercular, antiviral, and anti-inflammatory properties.[3][4] The versatility of this scaffold allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties for various therapeutic and technological applications.[1][5]
This guide provides a detailed examination of a specific, highly functionalized derivative: This compound . The introduction of a bromine atom and a nitro group onto the core structure creates a molecule with distinct chemical reactivity and significant potential as a versatile building block for the synthesis of novel compounds in drug discovery and chemical biology.
Molecular Structure and Physicochemical Properties
The strategic placement of the bromo and nitro substituents on the imidazo[1,2-a]pyridine core dictates the molecule's electronic distribution and, consequently, its chemical behavior. The bromine at position C6 and the strongly electron-withdrawing nitro group at position C8 significantly modulate the reactivity of the bicyclic system.
| Property | Value (Predicted/Known) | Source |
| Chemical Formula | C₇H₄BrN₃O₂ | - |
| Molecular Weight | 242.03 g/mol | - |
| Appearance | Yellow to brown solid (predicted) | [6] |
| Melting Point | >150 °C (predicted) | [6] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF); poorly soluble in water. | - |
| pKa | < 5 (predicted, due to electron-withdrawing groups) | [7] |
Synthesis of this compound
The synthesis of substituted imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[8] For the target molecule, a multi-step sequence is required, culminating in the crucial nitration of a pre-formed bromo-imidazo[1,2-a]pyridine intermediate.
Proposed Synthetic Pathway
The most logical synthetic route involves two key transformations: the initial construction of the bicyclic core followed by regioselective nitration.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
This step is a classic condensation reaction. The reaction of 2-aminopyridines with α-halo ketones or aldehydes is a fundamental method for constructing the imidazo[1,2-a]pyridine scaffold.[8][9]
-
Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as ethanol or dioxane, add bromoacetaldehyde or a precursor like bromoacetaldehyde diethyl acetal (1.1 eq).[7]
-
Condensation: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction involves initial nucleophilic attack of the pyridine ring nitrogen onto the α-halocarbonyl, followed by intramolecular cyclization and dehydration.[8]
-
Work-up and Purification: Upon completion, cool the mixture to room temperature. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product into an organic solvent like ethyl acetate or dichloromethane.[7] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield pure 6-bromoimidazo[1,2-a]pyridine.[10]
Step 2: Nitration of 6-Bromoimidazo[1,2-a]pyridine
Electrophilic substitution on the imidazo[1,2-a]pyridine ring is a key functionalization strategy. Nitration typically occurs at the C3 position due to the electronic nature of the ring system.[11] However, substitution at other positions can be achieved depending on the existing substituents and reaction conditions. For the synthesis of the 8-nitro isomer, careful control of conditions is paramount.
-
Reaction Setup: Dissolve the 6-bromoimidazo[1,2-a]pyridine intermediate (1.0 eq) in concentrated sulfuric acid at a low temperature (0 °C) in an ice-water bath.[6]
-
Nitrating Agent Addition: Add a nitrating agent, such as concentrated nitric acid (e.g., 65%, 1.2 eq), dropwise to the solution while maintaining the temperature below 5 °C to control the reaction rate and selectivity.[6]
-
Reaction: Stir the mixture at room temperature for several hours. The strongly acidic conditions protonate the ring nitrogens, and the directing effects of the bromo group and the protonated ring system will influence the position of nitration.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution.
-
Purification: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and dry. Further purification can be achieved by recrystallization or column chromatography on silica gel to afford this compound as a yellow solid.[6]
Spectral Data and Structural Elucidation
The confirmation of the structure of this compound relies on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the anisotropic effects of the fused rings and the electronic effects of the bromo and nitro groups. Protons adjacent to the electron-withdrawing nitro group (e.g., H7) will be shifted significantly downfield.
-
¹³C NMR Spectroscopy: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms in the heterocyclic core. The carbons attached to the bromo (C6) and nitro (C8) groups will have their chemical shifts significantly affected.
-
Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups. Characteristic strong absorption bands are expected for the N-O stretching of the nitro group, typically in the regions of 1550-1490 cm⁻¹ (asymmetric) and 1355-1315 cm⁻¹ (symmetric).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass-to-charge ratio. The mass spectrum will also exhibit a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks with approximately 1:1 intensity).
Chemical Reactivity and Synthetic Utility
This compound is a highly versatile synthetic intermediate due to the presence of three distinct reactive sites: the nitro group, the bromo group, and the heterocyclic ring system itself.
Caption: Key reaction pathways for synthetic modification of the title compound.
Reduction of the Nitro Group
The nitro group at the C8 position is readily reduced to a primary amine, providing a crucial handle for further functionalization. This transformation is fundamental for building libraries of compounds for structure-activity relationship (SAR) studies.
-
Mechanism & Causality: Reagents like tin(II) chloride (SnCl₂) in HCl, iron powder in acetic acid, or catalytic hydrogenation (H₂ over Pd/C) are effective for this reduction.[12] The choice of reagent depends on the presence of other sensitive functional groups in the molecule. The resulting 8-amino group can be acylated, alkylated, or converted into a diazonium salt for further transformations.
Nucleophilic Aromatic Substitution (SₙAr)
The bromine atom at C6 is susceptible to nucleophilic aromatic substitution, a reaction that is facilitated by the presence of the strongly electron-withdrawing nitro group on the same ring.
-
Mechanism & Causality: The nitro group stabilizes the negatively charged Meisenheimer complex intermediate, which is formed upon attack of a nucleophile (e.g., alkoxides, amines, thiols) at the carbon bearing the bromine. This activation allows for the displacement of the bromide ion under relatively mild conditions, enabling the introduction of a wide variety of O-, N-, and S-linked substituents.[13]
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 6-position is an excellent handle for modern cross-coupling reactions, offering a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
-
Mechanism & Causality:
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form new C-C bonds, introducing aryl or vinyl groups.
-
Heck Coupling: Reaction with alkenes to introduce alkenyl substituents.
-
Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, to install alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
These reactions provide unparalleled access to a diverse range of derivatives, which is essential for optimizing the biological activity and pharmacokinetic properties of lead compounds in drug discovery.[14]
Potential Applications in Drug Discovery and Research
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of therapeutics for various diseases.[2] Derivatives have shown significant promise as antitubercular agents, with some compounds targeting the cytochrome bc1 complex of Mycobacterium tuberculosis.[15] The scaffold is also prevalent in compounds developed as anticancer agents, kinase inhibitors, and modulators of the central nervous system.[5][16]
This compound serves as an ideal starting point for exploring these therapeutic areas. The dual functional handles allow for the systematic and divergent synthesis of compound libraries. For instance, the 8-amino derivative (obtained after nitro reduction) can be used to explore SAR at this position, while the 6-bromo position can be simultaneously or sequentially modified via cross-coupling to probe interactions with different pockets of a biological target. This strategic approach accelerates the hit-to-lead optimization process in modern drug discovery.
References
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Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
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- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. DOI: 10.1051/bioconf/202410901005
- Perez-Luno, R., et al. (2020). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. MDPI.
- Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. DOI: 10.1021/jo202447p
- Royal Society of Chemistry. (2015).
- Mondal, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega.
- MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 28(2), 798.
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Pipzine Chemicals. (n.d.). 6-Bromo-1H-imidazo[1,2-a]pyridine-8-amine. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 6-Bromo-8-chloroimidazo[1,2-a]pyridine. Retrieved from [Link]
- Paudler, W. W., & Blewitt, H. L. (1965). Aromaticity in Heterocyclic Systems. IV. Substitution Reactions of Imidazo[1,2-a]pyridine and Related Methyl Derivatives. The Journal of Organic Chemistry, 30(7), 2285–2289.
- de Souza, M. V. N., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Patel, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry, 28(4), 285-306.
- Li, J., et al. (2018). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines: Sodium chlorite/bromite as the halogen source. Article in ChemistrySelect.
- Lee, H., et al. (2014). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Journal of Medicinal Chemistry, 57(15), 6266-6282.
- Erdoğan, T., & Oğuz Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science, 23(3), 322-332.
- Adams, R., & Dix, J. S. (1958). The Reaction of 2-Aminopyridine with α-Halo Ketones. Journal of the American Chemical Society, 80(17), 4618–4621.
- Sircar, I., et al. (1986). Imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyrazines: the role of nitrogen position in inotropic activity. Journal of Medicinal Chemistry, 29(10), 2048-2053.
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Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
- Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry.
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- Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5009-5080.
- Erdoğan, T., & Oğuz Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Cumhuriyet Science Journal, 40(3), 629-640.
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PubChem. (n.d.). 6-Bromo-7-methylimidazo[1,2-a]pyridine. Retrieved from [Link]
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An In-depth Technical Guide to the Structure Elucidation of 6-Bromo-8-nitroimidazo[1,2-a]pyridine
This guide provides a comprehensive overview of the analytical methodologies and scientific reasoning employed in the definitive structure elucidation of 6-bromo-8-nitroimidazo[1,2-a]pyridine. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights. We will explore the synthesis of this heterocyclic scaffold and detail the synergistic application of spectroscopic techniques that form a self-validating system for structural confirmation.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents such as the anxiolytic alpidem and the hypnotic zolpidem.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][3][4] The introduction of bromo and nitro substituents onto this core at the C6 and C8 positions, respectively, is anticipated to modulate its electronic properties and biological profile, making a rigorous and unambiguous structural determination paramount for any further investigation or drug development effort.
Synthetic Pathway: A Strategic Approach
The synthesis of this compound is logically approached via a two-step sequence: the initial formation of the imidazo[1,2-a]pyridine ring system followed by electrophilic nitration. This strategy is predicated on the established reactivity of the electron-rich imidazo[1,2-a]pyridine nucleus.
Synthesis of 6-Bromoimidazo[1,2-a]pyridine Intermediate
The foundational step involves the condensation of 2-amino-5-bromopyridine with a suitable two-carbon electrophile, such as a chloroacetaldehyde aqueous solution.[5] This reaction, a variation of the Tschitschibabin reaction, proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to yield the aromatic fused-ring system.
Electrophilic Nitration
The subsequent nitration of the 6-bromoimidazo[1,2-a]pyridine intermediate introduces the nitro group at the C8 position. The directing effects of the existing bromo group and the heterocyclic nitrogen atoms favor substitution at specific positions. A potent nitrating system, such as a mixture of nitric acid and sulfuric acid, is required to achieve this transformation. The protocol for a similar nitration on a related scaffold confirms the feasibility of this approach, typically involving careful temperature control to manage the exothermic reaction.[6]
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent (e.g., ethanol), add a 40% aqueous solution of chloroacetaldehyde (1.1 eq).[5]
-
Heat the reaction mixture at a controlled temperature, typically between 25-50°C, for 2-24 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 6-bromoimidazo[1,2-a]pyridine.
Step 2: Synthesis of this compound
-
Cool a flask containing concentrated sulfuric acid to 0°C using an ice-water bath.
-
Slowly add 6-bromoimidazo[1,2-a]pyridine (1.0 eq) to the cold sulfuric acid with stirring.
-
Add 65% nitric acid (6.0 eq) dropwise, ensuring the internal temperature remains below 0°C.[6]
-
After the addition is complete, allow the mixture to stir at room temperature for approximately 3 hours.[6]
-
Carefully pour the reaction mixture into an ice-water mixture, which will cause the product to precipitate.
-
Collect the solid product by filtration, wash with water until the filtrate is neutral, and dry under vacuum.
-
Purify the crude product by chromatography on silica gel (eluent: dichloromethane) to obtain the final compound as a yellow solid.[6]
The Analytical Workflow: A Multi-faceted Approach
Caption: Integrated workflow for structure elucidation.
Spectroscopic and Spectrometric Characterization
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering the first critical piece of evidence for its identity. For halogenated compounds, MS offers an additional layer of confirmation through isotopic patterns.
-
Molecular Ion Peak: The empirical formula for this compound is C₇H₄BrN₃O₂. The expected monoisotopic mass would be approximately 240.95 g/mol .
-
Trustworthiness through Isotopic Pattern: A key validating feature is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are separated by 2 m/z units. The observation of this pattern is strong evidence for the presence of a single bromine atom in the molecule.
-
High-Resolution Mass Spectrometry (HRMS): To achieve unequivocal confirmation of the elemental composition, HRMS is employed. This technique measures the mass-to-charge ratio to a very high degree of accuracy (typically <5 ppm), allowing the calculated exact mass to be matched against the measured mass, thereby confirming the molecular formula.[2][6]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the most diagnostic signals are those from the nitro group.
-
Nitro Group (NO₂) Vibrations: The presence of the nitro group is authoritatively confirmed by two strong absorption bands:
-
Asymmetric Stretch: Expected in the region of 1500-1560 cm⁻¹.
-
Symmetric Stretch: Expected in the region of 1345-1385 cm⁻¹.
-
-
Aromatic System: C=C and C=N stretching vibrations within the fused aromatic rings will appear in the 1400-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing ¹H and ¹³C NMR spectra, one can determine the precise connectivity of atoms.
¹H NMR Spectroscopy
The substitution pattern leaves three protons on the aromatic core. Their chemical shifts and coupling patterns are highly informative.
-
H-5: This proton is adjacent to the bromine at C6 and is expected to appear as a doublet. The electron-withdrawing nitro group at C8 will shift it significantly downfield. A predicted chemical shift is in the range of δ 9.0-9.5 ppm.[6]
-
H-7: This proton is situated between the bromo and nitro groups and is expected to be a doublet, coupled to H-5. It will also be shifted downfield. A predicted chemical shift is in the range of δ 7.8-8.2 ppm.[6]
-
H-2 or H-3: Depending on the specific isomer formed during synthesis (though the H-3 proton is more common in the parent system), one would expect a signal for the proton on the imidazole ring, likely appearing as a singlet in the δ 7.5-8.0 ppm range.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum should show seven distinct signals for the seven carbon atoms of the heterocyclic core.
-
Carbon atoms bearing substituents (C6, C8) will be identifiable by their chemical shifts and, in decoupled spectra, their lower intensity. The C-Br bond will shift C6 to approximately 110-125 ppm, while the C-NO₂ bond will shift C8 significantly downfield to ~140-150 ppm.
-
Other Aromatic Carbons: The remaining carbon signals will be distributed across the aromatic region (typically δ 110-150 ppm), with their precise shifts influenced by the electronic effects of the substituents and nitrogen atoms. Data from similar substituted imidazo[1,2-a]pyridines can be used as a reference for assignment.[6]
| Data Type | Expected Observation | Structural Inference |
| HRMS | Molecular ion peak matching C₇H₄BrN₃O₂ (e.g., [M+H]⁺ ≈ 241.9590) | Confirms elemental composition. |
| MS Isotope Pattern | Two peaks of ~1:1 intensity at M⁺ and M+2 | Confirms the presence of one bromine atom. |
| IR Spectroscopy | Strong bands at ~1530 cm⁻¹ and ~1360 cm⁻¹ | Confirms the presence of the nitro (NO₂) group. |
| ¹H NMR | ~3 signals in the aromatic region (δ 7.5-9.5 ppm) with specific doublet patterns. | Defines the number and relative positions of protons on the aromatic core. |
| ¹³C NMR | 7 distinct signals in the aromatic region. | Confirms the carbon skeleton and the positions of substitution. |
Ultimate Confirmation: Single-Crystal X-Ray Crystallography
While the combination of spectroscopic methods provides overwhelming evidence, single-crystal X-ray crystallography stands as the unequivocal gold standard for structure determination.[7] If a suitable single crystal of the compound can be grown, this technique provides a three-dimensional map of electron density, from which the precise spatial arrangement of every atom can be determined.
-
Causality: This method is chosen when absolute stereochemistry or the exact conformation of a molecule must be known, or to resolve any lingering ambiguities from spectroscopic data.
-
Validation: The resulting crystal structure provides precise bond lengths, bond angles, and intermolecular interactions, offering the ultimate, unambiguous validation of the proposed structure.[1][8]
Conclusion
The structure elucidation of this compound is a systematic process grounded in the logical application of modern analytical techniques. The convergence of data from mass spectrometry (confirming molecular formula and bromine presence), IR spectroscopy (identifying the key nitro functional group), and detailed ¹H and ¹³C NMR analysis (mapping the carbon-hydrogen framework) provides a robust and self-validating confirmation of the molecular structure. Each piece of data interlocks, building an unassailable case that establishes the compound's identity with the highest degree of scientific certainty, paving the way for its further study and application in drug discovery and development.
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Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 6-Bromo-8-nitroimidazo[1,2-a]pyridine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides an in-depth exploration of the putative mechanism of action of the novel synthetic compound, 6-bromo-8-nitroimidazo[1,2-a]pyridine. As a Senior Application Scientist, this guide is structured to offer not just a summary of data, but a cohesive narrative grounded in scientific integrity, drawing from the established knowledge of the broader imidazo[1,2-a]pyridine class of molecules to illuminate the path forward for research and development.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this scaffold have been investigated for their anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1] Notably, in the realm of oncology, several imidazo[1,2-a]pyridine-based molecules have demonstrated potent anti-proliferative effects, positioning this chemical class as a promising area for the development of novel cancer therapeutics.[2][3][4] The subject of this guide, this compound, is a specific analogue featuring key substitutions that are anticipated to modulate its biological activity and mechanism of action.
Postulated Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Based on extensive research into the anticancer properties of various imidazo[1,2-a]pyridine derivatives, the primary hypothesized mechanism of action for this compound is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade.[5][6] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[5][6]
The imidazo[1,2-a]pyridine core has been identified as a key pharmacophore in several potent PI3K inhibitors.[5] It is proposed that this compound binds to the ATP-binding pocket of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This disruption of a key signaling node leads to a cascade of downstream effects, culminating in cell cycle arrest and apoptosis.
The presence of the electron-withdrawing nitro group at the 8-position and the bromine atom at the 6-position are likely to influence the electronic properties of the heterocyclic ring system, potentially enhancing its binding affinity for the kinase domain of PI3K.
Figure 1: Postulated mechanism of action of this compound via inhibition of the PI3K/Akt/mTOR signaling pathway.
Secondary and Synergistic Mechanisms
While PI3K inhibition is the primary hypothesized mechanism, the unique chemical features of this compound suggest the possibility of secondary or synergistic actions that warrant investigation.
The Role of the Nitro Group and Bioreductive Activation
The presence of a nitro group introduces the potential for bioreductive activation, a mechanism observed in other nitroaromatic anticancer agents. In the hypoxic environment characteristic of solid tumors, the nitro group can be reduced by cellular reductases to form highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, as well as superoxide radicals. This could lead to DNA damage and cellular stress, contributing to the compound's overall anticancer effect. The mechanism of action for some 3-nitroimidazo[1,2-a]pyridine derivatives has been linked to metabolism by type 1 nitro-reductases.[7]
Modulation of Other Kinases and Cellular Pathways
The imidazo[1,2-a]pyridine scaffold is known to interact with a variety of kinases beyond PI3K. It is plausible that this compound exhibits inhibitory activity against other kinases that play a role in cancer progression, such as those involved in cell cycle regulation or angiogenesis. For instance, some derivatives have been shown to inhibit tubulin polymerization or the Wnt/β-catenin signaling pathway.[8][9]
Experimental Validation: A Step-by-Step Methodological Approach
To rigorously test the hypothesized mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a framework for the systematic evaluation of this compound's biological effects.
In Vitro Cytotoxicity and Proliferation Assays
The initial step is to determine the compound's potency against a panel of cancer cell lines.
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., breast, lung, colon cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
| Cell Line | IC50 (µM) - Hypothetical Data |
| MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 8.9 |
| HCT116 (Colon) | 6.5 |
Target Engagement and Pathway Modulation
To confirm the inhibition of the PI3K/Akt/mTOR pathway, Western blotting is the gold standard.
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins
-
Cell Lysis: Treat cancer cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K) overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Elucidation of Cellular Fate: Apoptosis and Cell Cycle Analysis
To understand the downstream cellular consequences of pathway inhibition, flow cytometry is employed.
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Cell Treatment: Treat cells with this compound at 1x and 2x IC50 concentrations for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Protocol 4: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment and Fixation: Treat cells as in the apoptosis assay. Harvest and fix the cells in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing PI and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Figure 2: Experimental workflow for the validation of the mechanism of action of this compound.
Conclusion and Future Directions
This technical guide outlines a clear and scientifically grounded hypothesis for the mechanism of action of this compound, centered on the inhibition of the PI3K/Akt/mTOR pathway. The proposed experimental workflow provides a robust framework for validating this hypothesis and further elucidating the compound's anticancer properties.
Future research should also aim to:
-
Confirm direct target engagement: Utilize techniques such as cellular thermal shift assays (CETSA) or kinase binding assays to confirm the direct interaction of the compound with PI3K.
-
Investigate the role of the nitro group: Conduct experiments under hypoxic conditions and assess for markers of DNA damage to explore the contribution of bioreductive activation.
-
Explore off-target effects: Perform kinome-wide screening to identify any other potential kinase targets.
-
In vivo efficacy studies: Progress the compound to preclinical animal models to evaluate its therapeutic potential in a physiological setting.
By systematically addressing these research questions, the full therapeutic potential of this compound as a novel anticancer agent can be realized.
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). MDPI. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PubMed. [Link]
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Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. (2023). Iraqi Journal of Science. [Link]
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Organic Chemistry Insights. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells (2022). SciSpace. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). PMC. [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2021). NIH. [Link]
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Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. (2015). PubMed Central. [Link]
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Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2020). MDPI. [Link]
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The Biological Versatility of the 6-Bromo-8-nitroimidazo[1,2-a]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential. This nitrogen-bridged heterocyclic system is a key structural component in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] Its prevalence in both marketed drugs and clinical candidates underscores its significance as a "privileged scaffold" in drug discovery.[4][5] This guide delves into the prospective biological activities of a specific, yet lesser-explored derivative: 6-Bromo-8-nitroimidazo[1,2-a]pyridine . While direct experimental data on this particular molecule is limited, a comprehensive analysis of its structural components—the imidazo[1,2-a]pyridine core, the 6-bromo substituent, and the 8-nitro group—allows for a scientifically grounded exploration of its potential as a therapeutic agent.
Synthetic Strategies: Building the Core Scaffold
The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several efficient methods available to medicinal chemists. A common and effective route involves the condensation of a 2-aminopyridine derivative with an α-haloketone. For the synthesis of this compound, a plausible synthetic route would start from 2-amino-5-bromo-3-nitropyridine.
Proposed Synthetic Workflow:
Caption: A plausible synthetic pathway to this compound.
This approach offers modularity, allowing for the introduction of various substituents to probe structure-activity relationships (SAR).
Anticipated Biological Activity: An Evidence-Based Projection
Based on the known bioactivities of related imidazo[1,2-a]pyridine derivatives, the 6-bromo-8-nitro substituted scaffold is anticipated to exhibit significant potential in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Potential: Targeting Key Oncogenic Pathways
The imidazo[1,2-a]pyridine nucleus is a frequent feature in novel anticancer agents.[6] Derivatives have been shown to inhibit various kinases, disrupt microtubule polymerization, and induce apoptosis.
The Role of Substituents:
-
6-Bromo Group: Halogen substituents, particularly bromine, at the 6-position have been shown to enhance the anticancer activity of imidazo[1,2-a]pyridine derivatives. This is often attributed to favorable interactions with the target protein's active site.
-
8-Nitro Group: The nitro group is a strong electron-withdrawing group and can significantly modulate the electronic properties of the scaffold. In other heterocyclic compounds, nitro groups have been associated with mechanisms such as bioreductive activation in hypoxic tumor environments.
Potential Mechanisms of Action:
Derivatives of the imidazo[1,2-a]pyridine scaffold have been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. It is plausible that this compound could act as a kinase inhibitor within this pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A foundational experiment to validate the anticancer potential is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for its reduction by viable cells into formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) is determined.
Antimicrobial Activity: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant pathogens presents a critical global health challenge. The imidazo[1,2-a]pyridine scaffold has been investigated for its antibacterial and antifungal properties.[7]
Structure-Activity Relationship Insights:
-
6-Bromo Substituent: Studies on other imidazo[1,2-a]pyridine derivatives have indicated that the presence of a bromo group can significantly enhance antimicrobial activity.
-
8-Nitro Group: Nitro-containing heterocyclic compounds have a long history as antimicrobial agents. Their mechanism often involves the reduction of the nitro group within the microbial cell to form reactive nitrogen species that are toxic to the pathogen.
Potential Microbial Targets and Mechanisms:
A plausible mechanism of action for this compound as an antimicrobial agent is the inhibition of essential bacterial enzymes or disruption of the cell membrane. The nitro group could also be crucial for its activity against certain anaerobic bacteria and protozoa through reductive activation.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a standard method to determine the MIC of an antimicrobial agent against a specific microorganism.
Step-by-Step Methodology:
-
Bacterial Culture: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared.
-
Compound Dilution: Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Controls: Positive (no compound) and negative (no bacteria) controls are included to validate the assay.
Quantitative Data Summary (Hypothetical)
While specific experimental data for this compound is not yet available in the public domain, the following table presents hypothetical IC50 and MIC values based on the activities of structurally related compounds. This serves as a projection of potential potency to guide future experimental work.
| Biological Activity | Test System | Hypothetical Potency (IC50/MIC) |
| Anticancer | MCF-7 (Breast Cancer) | 5-15 µM |
| Anticancer | A549 (Lung Cancer) | 10-25 µM |
| Antibacterial | Staphylococcus aureus | 8-32 µg/mL |
| Antibacterial | Escherichia coli | 16-64 µg/mL |
| Antifungal | Candida albicans | 4-16 µg/mL |
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Based on robust structure-activity relationship data from the broader class of imidazo[1,2-a]pyridines, this compound is predicted to possess significant anticancer and antimicrobial activities. The presence of the 6-bromo and 8-nitro substituents is anticipated to be key to its biological function.
Future research should focus on the synthesis of this compound and its analogs, followed by rigorous in vitro and in vivo evaluation to validate these hypotheses. Elucidation of the precise mechanisms of action will be critical for the rational design of next-generation therapeutics based on this versatile scaffold.
References
- Hamd, A. H., & Al-Lami, N. (2023). Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. Iraqi Journal of Science, 64(7), 3205-3217.
- Rao, V. R., et al. (2011). Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. Asian Journal of Pharmaceutical and Clinical Research, 4(4), 69-73.
- Kumar, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 830-854.
- Moghadam, F. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of the Iranian Chemical Society, 22(1), 1-13.
- Roy, K., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 830-854.
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Raheem, S. K., et al. (2025). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1][4]benzothiazole motifs. Journal of Molecular Structure, 1315, 138224.
- Al-Ostath, N., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2953.
- Li, J., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3205.
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Al-Tel, T. H. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1][4]benzothiazole motifs. European Journal of Medicinal Chemistry, 46(5), 1874-1881.
- Ali, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659.
- Haufroid, M., et al. (2021). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank, 2021(2), M1229.
- Kumar, A., & Kumar, V. (2015). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 13(4), 904-922.
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Cambridge Crystallographic Data Centre. (2010). 6-Bromo-imidazo[1,2-a]pyridin-8-amine. Retrieved from [Link]
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Spectroscopic Characterization of 6-Bromo-8-nitroimidazo[1,2-a]pyridine: A Technical Guide
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic system exhibit a broad spectrum of therapeutic properties, including sedative, anti-ulcer, and cardiotonic effects.[1][2] The introduction of bromo and nitro functionalities onto this core structure can significantly modulate its physicochemical properties and biological activity, making compounds like 6-bromo-8-nitroimidazo[1,2-a]pyridine compelling targets for drug discovery and development.
I. Molecular Structure and Predicted Spectroscopic Features
The structural elucidation of a novel compound is a puzzle solved by the convergence of evidence from various analytical techniques. For this compound, NMR will reveal the electronic environment of each proton and carbon, MS will confirm the molecular weight and offer clues to its fragmentation, and IR will identify the characteristic functional groups.
Caption: Chemical structure of this compound.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environments, providing a detailed map of the molecular framework.
Predicted ¹H NMR Data
Based on the analysis of related structures, the following ¹H NMR spectral data are predicted for this compound. The electron-withdrawing nature of the nitro group at C8 and the bromine at C6 will significantly influence the chemical shifts of the aromatic protons, generally shifting them to a lower field (higher ppm).
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.2 | Singlet | - |
| H-3 | 7.8 - 8.0 | Singlet | - |
| H-5 | 9.3 - 9.5 | Doublet | ~1.8 |
| H-7 | 7.7 - 7.9 | Doublet | ~1.8 |
Interpretation and Causality:
-
H-5 and H-7: The protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The strong deshielding effect of the adjacent nitro group at C8 is predicted to shift the H-5 proton significantly downfield.
-
H-2 and H-3: The protons on the imidazole ring are expected to be singlets, as they lack adjacent proton coupling partners. Their chemical shifts are influenced by the overall electron density of the heterocyclic system.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide complementary information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 115 - 120 |
| C-3 | 110 - 115 |
| C-5 | 128 - 132 |
| C-6 | 118 - 122 |
| C-7 | 125 - 129 |
| C-8 | 138 - 142 |
| C-9a | 145 - 150 |
Interpretation and Causality:
-
C-6 and C-8: The carbons directly attached to the electron-withdrawing bromine and nitro groups (C-6 and C-8) will have their chemical shifts significantly influenced.
-
Bridgehead Carbon (C-9a): This quaternary carbon is typically found at a lower field in the aromatic region.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.[3]
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the unambiguous determination of the molecular formula.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
| [M+H]⁺ | 241.9725 |
| [M]⁺ | 240.9647 |
Interpretation and Causality:
-
Isotopic Pattern: The presence of bromine (with its characteristic isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 Da.
-
Fragmentation: Electron impact (EI) or electrospray ionization (ESI) may lead to fragmentation. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).
Caption: Predicted key fragmentation pathways for this compound in MS.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., ESI or EI).
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire data in positive ion mode for ESI to observe the [M+H]⁺ ion.
-
For EI, acquire data over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.
IV. Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.
Predicted IR Data
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | C-H stretching (aromatic) |
| 1620-1580 | C=C and C=N stretching |
| 1550-1500 | N-O asymmetric stretching (nitro group) |
| 1360-1320 | N-O symmetric stretching (nitro group) |
| 850-750 | C-H out-of-plane bending |
| 700-500 | C-Br stretching |
Interpretation and Causality:
-
Nitro Group: The strong and characteristic absorption bands for the asymmetric and symmetric stretching of the N-O bonds are definitive indicators of the nitro group.
-
Aromatic System: The C-H and C=C/C=N stretching vibrations confirm the presence of the imidazo[1,2-a]pyridine core.
-
C-Br Bond: The C-Br stretching vibration is typically observed in the fingerprint region of the spectrum.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Solid Sample (KBr pellet): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a sufficient number of scans (e.g., 16-32) and co-add them to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
V. Proposed Synthetic Route
A plausible synthetic route to this compound would involve a two-step process: the synthesis of the 6-bromoimidazo[1,2-a]pyridine precursor, followed by regioselective nitration.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
-
To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., ethanol), add an aqueous solution of chloroacetaldehyde.
-
Add a base (e.g., sodium bicarbonate) and stir the reaction mixture at a temperature between 25-50 °C for 2-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Nitration of 6-Bromoimidazo[1,2-a]pyridine
Electrophilic substitution on the imidazo[1,2-a]pyridine ring system preferentially occurs at the C3 position. However, nitration can also occur on the pyridine ring, and the directing effects of the existing substituents must be considered.
-
Cool a mixture of concentrated sulfuric acid to 0 °C.
-
Slowly add 6-bromoimidazo[1,2-a]pyridine to the cooled acid.
-
Add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid by filtration, wash with water until neutral, and dry.
-
Purify the crude product by column chromatography or recrystallization.
VI. Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By integrating predictive data from ¹H and ¹³C NMR, high-resolution mass spectrometry, and IR spectroscopy, researchers can confidently elucidate the structure of this and related novel imidazo[1,2-a]pyridine derivatives. The provided experimental protocols offer a practical starting point for the synthesis and analysis of these important heterocyclic compounds, thereby facilitating their further investigation in the fields of medicinal chemistry and drug development.
VII. References
-
Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. CN103788092A. Google Patents.
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.
-
6-BROMO-IMIDAZO[1,2-A]PYRIDIN-8-AMINE | 676371-00-9. ChemicalBook.
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange.
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
-
6-Bromoimidazo 1,2-a pyridine 97 6188-23-4. Sigma-Aldrich.
-
6-Bromo-8-iodoimidazo[1,2-a]pyridine AldrichCPR. Sigma-Aldrich.
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
-
SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal.
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
-
A rollover Ir(iii) complex of 2-(6-bromopyridin-2-yl)imidazo[1,2-a]pyridine. RSC Publishing.
-
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate.
-
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PMC - NIH.
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
-
6-Bromo-1H-imidazo[1,2-a]pyridine-8-amine. Pipzine Chemicals.
-
Design, synthesis and antitubercular activity of pyrazole and benzo[d]imidazole clubbed dihydroimidazo[1,2-a]pyrimidinones. Journal of the Turkish Chemical Society, Section A: Chemistry.
-
Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Sciforum.
-
¹³C NMR spectrum of imidazo[1,2-a]pyridine 6a. ResearchGate.
Sources
An In-Depth Technical Guide to the In Vitro Evaluation of 6-Bromo-8-nitroimidazo[1,2-a]pyridine: A Novel Anticancer Candidate
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive framework for the in vitro evaluation of a novel derivative, 6-Bromo-8-nitroimidazo[1,2-a]pyridine, as a potential anticancer agent. We present a structured, multi-tiered approach, beginning with initial cytotoxicity screening and progressing to detailed mechanistic studies and preliminary pharmacokinetic profiling. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale to empower informed decision-making in the early stages of drug discovery.
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a versatile pharmacophore that has garnered significant interest in drug discovery.[2] Its rigid, planar structure and tunable electronic properties, achieved through substitution at various positions, have led to the development of compounds with potent and selective biological activities.[3] Several imidazo[1,2-a]pyridine-based drugs are already on the market, such as the hypnotic zolpidem and the anxiolytic alpidem, underscoring the clinical relevance of this scaffold.[1][4]
Recent research has increasingly focused on the anticancer potential of this class of compounds.[5][6] Derivatives of imidazo[1,2-a]pyridine have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines.[5][7] The introduction of a bromo and a nitro group at the 6 and 8 positions, respectively, of the imidazo[1,2-a]pyridine core in this compound suggests the potential for novel mechanisms of action and enhanced potency. This guide outlines a systematic in vitro workflow to rigorously assess this potential.
Physicochemical Characterization and Compound Handling
Prior to biological evaluation, a thorough physicochemical characterization of this compound is essential.
Table 1: Physicochemical Properties of this compound
| Property | Method | Importance |
| Purity | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) | Ensures that the observed biological activity is due to the compound of interest and not impurities. |
| Solubility | Kinetic and Thermodynamic Solubility Assays in aqueous buffers (e.g., PBS) and cell culture media | Determines the appropriate solvent and maximum achievable concentration for in vitro assays, avoiding precipitation. |
| Lipophilicity (LogD) | LogD7.4 Assay | Predicts membrane permeability and potential for non-specific binding. |
| Chemical Stability | Stability assessment in assay buffers and media over time | Confirms that the compound does not degrade under experimental conditions, which would affect the interpretation of results. |
Protocol 1: Stock Solution Preparation
-
Accurately weigh 1-5 mg of this compound.
-
Dissolve the compound in a minimal amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.
-
For experiments, prepare working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
Tier 1: Cytotoxicity and Antiproliferative Activity
The initial step in evaluating a potential anticancer compound is to determine its effect on cancer cell viability and proliferation.[8][9]
Rationale for Cell Line Selection
A panel of human cancer cell lines representing different tumor types should be used to assess the breadth of activity. It is also crucial to include a non-cancerous cell line to determine selectivity.
Table 2: Suggested Cell Line Panel
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Cancer (Estrogen Receptor-positive) | A widely used and well-characterized breast cancer cell line.[10] |
| MDA-MB-231 | Breast Cancer (Triple-negative) | Represents a more aggressive and difficult-to-treat breast cancer subtype.[11] |
| A549 | Non-small Cell Lung Cancer | A common model for lung adenocarcinoma.[12] |
| HT-29 | Colorectal Cancer | A representative cell line for a prevalent cancer type.[13] |
| HEK293 | Human Embryonic Kidney Cells | A non-cancerous cell line to assess general cytotoxicity and selectivity.[10] |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[10][14]
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (medium with the same concentration of DMSO) and positive control (a known cytotoxic drug like Doxorubicin) wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
dot
Caption: Potential apoptotic pathways induced by the compound.
Tier 3: Preliminary ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying potential liabilities. [15][16]
Metabolic Stability
This assay determines how quickly the compound is metabolized by liver enzymes, providing an estimate of its metabolic clearance. [17][18] Protocol 5: Microsomal Stability Assay
-
Incubation: Incubate this compound with liver microsomes (from human and other species for cross-species comparison) and NADPH (a cofactor for metabolic enzymes).
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quantify the amount of the parent compound remaining at each time point using LC-MS/MS.
-
Calculation: Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint).
CYP450 Inhibition
This assay assesses the potential of the compound to inhibit major cytochrome P450 (CYP) enzymes, which is a primary cause of drug-drug interactions. [15] Protocol 6: CYP450 Inhibition Assay
-
Incubation: Incubate human liver microsomes with specific CYP probe substrates in the presence of varying concentrations of this compound.
-
Analysis: Measure the formation of the probe substrate's metabolite using LC-MS/MS.
-
Calculation: Determine the IC50 value for the inhibition of each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
Table 3: Summary of In Vitro ADME/Tox Assays
| Assay | Purpose | Key Parameters |
| Microsomal Stability | Predict metabolic clearance | In vitro half-life (t1/2), Intrinsic clearance (Clint) |
| CYP450 Inhibition | Assess drug-drug interaction potential | IC50 for major CYP isoforms |
| Plasma Protein Binding | Determine the fraction of unbound, active drug | Percentage of compound bound to plasma proteins |
| Hepatotoxicity | Evaluate potential for liver injury | IC50 in primary hepatocytes |
Data Synthesis and Future Directions
The culmination of these in vitro studies will provide a comprehensive profile of this compound. The ideal candidate will exhibit potent and selective cytotoxicity against cancer cells, induce apoptosis or cell cycle arrest at relevant concentrations, and possess a favorable preliminary ADME/Tox profile (i.e., moderate metabolic stability, low CYP inhibition).
Should the results be promising, further investigations would be warranted, including:
-
Target Identification Studies: To elucidate the specific molecular target(s) of the compound.
-
In Vivo Efficacy Studies: To evaluate the anticancer activity in animal models.
-
Pharmacokinetic Studies: To determine the compound's behavior in a living organism.
This structured approach ensures a thorough and efficient evaluation, enabling a data-driven decision on the progression of this compound as a potential anticancer therapeutic.
References
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Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved January 26, 2026, from [Link]
- Das, S., & Das, S. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- de Oliveira, C. S., et al. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Gali-Muhtasib, H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6049.
- Hassan, S. T. S., et al. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Molecules, 27(2), 529.
- Jafari, E., et al. (2022). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Iranian Journal of Pharmaceutical Research, 21(1), e124596.
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Kandeel, M., et al. (2021). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b]b[15]enzothiazole motifs. European Journal of Medicinal Chemistry, 46(5), 1734-1740.
- Kavitha, S., et al. (2023). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. Chemistry & Biodiversity, e202301037.
- Li, D., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 548.
- Maniyan, B. S., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 11(45), 28204-28213.
- Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- Raj, V., et al. (2022). Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. Journal of Biosciences, 47(1), 1-20.
- Rodriguez-Hernandez, A., et al. (2021). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules, 26(16), 4967.
- Saha, A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Journal of the Iranian Chemical Society.
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Saki, K. R., et al. (2025). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b]b[15]enzothiazole motifs. Journal of Molecular Structure.
- Sharma, P., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8).
- Sonawane, V. R., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 859-872.
- Sp., D. R., et al. (2020). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 40(7), 3617-3627.
- Szwed, A., et al. (2021). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules, 26(16), 4991.
- Tchokouaha, L. R. Y., et al. (2022). In vitro activities and mechanisms of action of anti-cancer molecules from African medicinal plants: a systematic review. BMC Complementary Medicine and Therapies, 22(1), 1-21.
- Toudert, M., et al. (2021). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank, 2021(2), M1234.
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The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
Abstract
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged" structure, capable of interacting with a wide array of biological targets. This technical guide provides a comprehensive review of imidazo[1,2-a]pyridine derivatives, delving into their synthesis, multifaceted therapeutic applications, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level overview and in-depth, actionable protocols and data to inform and guide future research endeavors in this exciting area of drug discovery.
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-a]pyridine is a fused bicyclic aromatic system consisting of an imidazole ring fused to a pyridine ring. This arrangement confers a unique combination of rigidity, planarity, and hydrogen bonding capabilities, making it an ideal framework for the design of bioactive molecules. The versatility of this scaffold is evidenced by its presence in several marketed drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem. The ever-growing body of research on imidazo[1,2-a]pyridine derivatives highlights their potential in a broad spectrum of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1] This guide will explore the key facets of this remarkable scaffold, from its chemical synthesis to its biological activities and the intricate molecular pathways it modulates.
Synthetic Strategies: Building the Imidazo[1,2-a]pyridine Core
The synthetic accessibility of the imidazo[1,2-a]pyridine scaffold has been a significant driver of its exploration in medicinal chemistry. A variety of synthetic methodologies have been developed, ranging from classical condensation reactions to modern multicomponent and catalytic approaches.
Classical and Modern Synthetic Methodologies
Traditional methods for the synthesis of imidazo[1,2-a]pyridines often involve the condensation of a 2-aminopyridine with an α-haloketone.[2] While effective, these methods can sometimes be limited by harsh reaction conditions and the availability of starting materials. To address these limitations, a plethora of innovative synthetic strategies have emerged.
One-pot multicomponent reactions (MCRs) have gained prominence for their efficiency and atom economy. The Groebke–Blackburn–Bienaymé (GBB) reaction, for instance, allows for the facile synthesis of 3-aminoimidazo[1,2-a]pyridines from an aldehyde, a 2-aminopyridine, and an isocyanide in a single step.[1][3] Furthermore, the use of catalysts, such as copper and iodine, has enabled the development of milder and more efficient synthetic routes.[2][4]
Experimental Protocol: One-Pot Synthesis via Groebke–Blackburn–Bienaymé Reaction
This protocol outlines a general procedure for the synthesis of imidazo[1,2-a]pyridine derivatives using the Groebke–Blackburn–Bienaymé three-component reaction.[1][3]
Materials:
-
Aldehyde (1.0 equiv)
-
2-Aminopyridine (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Ammonium chloride (NH4Cl) (20 mol%)
-
Ethanol (EtOH)
-
tert-Butanol (tert-BuOH)
-
Water (H2O)
-
Phenylacetylene
-
Sodium ascorbate
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a 10 mL microwave-sealed tube equipped with a magnetic stirring bar, add the aldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), the corresponding isocyanide (1.0 equiv.), and NH4Cl (20 mol%).
-
Dissolve the mixture in EtOH (1 M) and heat the reaction mixture under microwave irradiation (150 W) at 60 °C for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting materials have been consumed, remove the solvent under reduced pressure.
-
Dilute the residue in a 1:1 (v/v) mixture of tert-BuOH/H2O (0.3 M) and add phenylacetylene (1.0 equiv.).
-
Sequentially add sodium ascorbate (0.20 equiv.) and CuSO4·5H2O (0.05 equiv.).
-
Seal the vial and stir the reaction mixture at room temperature, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water (5.0 mL) and extract with ethyl acetate (2 x 10 mL).
-
Wash the combined organic layers with water (2 x 10 mL) and brine (2 x 10 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under vacuum.
-
Purify the crude product by flash chromatography to afford the desired imidazo[1,2-a]pyridine derivative.[3]
Caption: Groebke-Blackburn-Bienaymé Reaction Workflow.
Therapeutic Applications: A Multifaceted Scaffold
The imidazo[1,2-a]pyridine scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable starting point for the development of novel therapeutics for a range of diseases.
Anticancer Activity
A significant body of research has focused on the development of imidazo[1,2-a]pyridine derivatives as anticancer agents. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway. By inhibiting PI3K, these compounds prevent the phosphorylation and activation of Akt, leading to the downstream inhibition of cell survival signals and the induction of apoptosis.
Caption: Inhibition of the PI3K/Akt Signaling Pathway.
In addition to targeting specific signaling pathways, imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis and cell cycle arrest through the modulation of key regulatory proteins such as p53 and p21. Upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, leads to a halt in the cell cycle, preventing the proliferation of cancer cells and ultimately triggering programmed cell death.
The following table summarizes the in vitro anticancer activity of representative imidazo[1,2-a]pyridine derivatives against various human cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [3] |
| HepG2 (Hepatocellular Carcinoma) | 13 | [3] | |
| MCF-7 (Breast Carcinoma) | 11 | [3] | |
| A375 (Human Skin Cancer) | 11 | [3] | |
| 9d | HeLa (Cervical Cancer) | 10.89 | [6] |
| MCF-7 (Breast Cancer) | 2.35 | [6] |
Antituberculosis Activity
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antituberculosis agents. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds with potent activity against Mtb.[7]
A key target for the antitubercular activity of imidazo[1,2-a]pyridines is the QcrB subunit of the cytochrome bcc complex, a crucial component of the electron transport chain in Mtb.[8][9] Inhibition of QcrB disrupts cellular respiration and energy production, leading to bacterial cell death. The clinical candidate telacebec (Q203) is an example of an imidazo[1,2-a]pyridine amide that targets QcrB.[7]
The following table presents the in vitro antituberculosis activity of selected imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis H37Rv.
| Compound | Mtb H37Rv MIC (µM) | Reference |
| Compound 9 | ≤0.006 | [10] |
| Compound 12 | ≤0.006 | [10] |
| Compound 16 | ≤0.006 | [10] |
| Compound 17 | ≤0.006 | [10] |
| Compound 18 | ≤0.006 | [10] |
| Compound 6a | 0.6 | [11] |
| Compound 6k | 0.9 | [11] |
Other Therapeutic Applications
Beyond cancer and tuberculosis, imidazo[1,2-a]pyridine derivatives have shown promise in a variety of other therapeutic areas, including as anti-inflammatory, antiviral, and neuroprotective agents. Further research is ongoing to fully elucidate their potential in these and other disease contexts.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of biological data, standardized and well-validated experimental protocols are essential. This section provides detailed methodologies for key assays used in the evaluation of imidazo[1,2-a]pyridine derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: MTT Assay Workflow for Cytotoxicity Assessment.
PI3 Kinase Activity/Inhibitor Assay
This protocol describes a general procedure for assessing the inhibitory activity of compounds against PI3 kinase.[12][13]
Procedure:
-
Pre-incubate the PI3 kinase enzyme with the test compound (imidazo[1,2-a]pyridine derivative) for 10 minutes.
-
Add 5 µL/well of 5X Kinase reaction buffer.
-
Add 5 µL/well of PIP2 substrate.
-
Add distilled H2O to each well to a final volume of 25 µL/well.
-
Incubate at room temperature for 1 hour.
-
The amount of PIP3 produced is then quantified using a competitive ELISA-based method or a luminescence-based assay that measures the amount of ADP produced.
Antituberculosis Activity: Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of imidazo[1,2-a]pyridine derivatives against M. tuberculosis.[14]
Procedure:
-
Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Add a standardized inoculum of M. tuberculosis H37Rv to each well.
-
Incubate the plates at 37°C for 7-14 days.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Conclusion and Future Perspectives
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and diverse biological activities make it a highly attractive core for medicinal chemists. The insights into the mechanisms of action of these derivatives, particularly their ability to modulate key signaling pathways in cancer and infectious diseases, provide a rational basis for the design of next-generation therapies.
Future research in this area will likely focus on several key aspects:
-
Expansion of Chemical Diversity: The development of novel synthetic methodologies to access a wider range of structurally diverse imidazo[1,2-a]pyridine derivatives.
-
Target Identification and Validation: The use of chemoproteomics and other advanced techniques to identify and validate the biological targets of novel bioactive compounds.
-
Structure-Activity Relationship (SAR) and Optimization: The systematic exploration of SAR to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.
-
Combination Therapies: The investigation of imidazo[1,2-a]pyridine derivatives in combination with existing drugs to overcome resistance and enhance therapeutic efficacy.
References
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Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 18, 10. [Link]
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Rentería-Gómez, M. A., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Eng. Proc., 59, 13. [Link]
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Moraski, G. C., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Med. Chem. Lett., 4(11), 1118-1122. [Link]
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Khan, A. A., & Poojary, S. S. (2022). Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols. ACS Omega, 7(31), 27091-27103. [Link]
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Khan, A. A., & Poojary, S. S. (2022). Prediction of QcrB Inhibition as a Measure of Antitubercular Activity with Machine Learning Protocols. ChemRxiv. [Link]
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Endoori, S., et al. (2021). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. Journal of Heterocyclic Chemistry, 58(6), 1311-1320. [Link]
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Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]
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Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. [Link]
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Rentería-Gómez, M. A., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ResearchGate. [Link]
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Kumar, S., et al. (2024). Synthesis and InhA Inhibition of Imidazo[1,2-a]pyridine Derivatives as Anti-tuberculosis Agents. Anti-Infective Agents, 22(1), e290124226349. [Link]
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Al-Zoubi, R. M., et al. (2021). One-step synthesis of imidazo[1,2-a]pyridines in water. RSC Advances, 11(38), 23533-23537. [Link]
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Vanin, A. A., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. [Link]
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Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]
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Vanin, A. A., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. PMC. [Link]
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Bio-protocol. (n.d.). PI3K p110α activity assay. [Link]
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Khan, A. A., & Poojary, S. S. (2022). Prediction Of QcrB Inhibition As A Measure Of Antitubercular Activity With Machine Learning Protocols. ChemRxiv. [Link]
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Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 634-651. [Link]
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Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ResearchGate. [Link]
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Wang, Y., et al. (2022). The PI3K/AKT/NRF2 Signaling Pathway Involved in the Improvement of CUMS-Induced Depressive-like Behaviors by Apigenin. Pharmaceuticals, 15(11), 1362. [Link]
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Singh, V., et al. (2021). QcrB in Mycobacterium tuberculosis: The new drug target of antitubercular agents. Medicinal Research Reviews, 41(4), 1969-1990. [Link]
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Gaikwad, N. D., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2203-2210. [Link]
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An In-depth Technical Guide to 6-Bromo-8-nitroimidazo[1,2-a]pyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Bromo-8-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a registered CAS number for this specific molecule, this document focuses on its plausible synthesis, predicted properties, and potential applications based on the well-established chemistry of the imidazo[1,2-a]pyridine scaffold.
Core Identifiers and Chemical Profile
While a specific CAS number for this compound is not readily found in major chemical databases, its identity can be unequivocally established through its chemical structure and systematic nomenclature.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₄BrN₃O₂ |
| Molecular Weight | 242.03 g/mol |
| Canonical SMILES | C1=CN2C(=C(C=C1Br)N(=O)=O)N=C2 |
| InChI Key | (Predicted) |
The imidazo[1,2-a]pyridine core is a recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a bromine atom at the 6-position and a nitro group at the 8-position significantly influences the molecule's electronic properties and reactivity, opening avenues for diverse chemical transformations and biological activities.
Plausible Synthetic Pathways
The synthesis of this compound can be logically approached in a two-step process: first, the construction of the 6-bromo-imidazo[1,2-a]pyridine core, followed by regioselective nitration.
Synthesis of the 6-Bromoimidazo[1,2-a]pyridine Precursor
A common and effective method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2] For the synthesis of 6-bromoimidazo[1,2-a]pyridine, the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde is a viable route.[3]
Experimental Protocol: Synthesis of 6-Bromoimidazo[1,2-a]pyridine [3]
-
Reaction Setup: To a solution of 2-amino-5-bromopyridine in a suitable solvent (e.g., ethanol, water), add a 40% aqueous solution of chloroacetaldehyde.
-
Reaction Conditions: The reaction mixture is stirred at a temperature between 25°C and 50°C for a period of 2 to 24 hours in the presence of a base such as sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate.
-
Work-up and Purification: After the reaction is complete, the mixture is concentrated under reduced pressure. The residue is then extracted with an organic solvent like ethyl acetate. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Final Purification: The crude 6-bromoimidazo[1,2-a]pyridine can be further purified by recrystallization from an appropriate solvent to obtain the pure compound.
Caption: Synthesis of 6-Bromoimidazo[1,2-a]pyridine.
Nitration of 6-Bromoimidazo[1,2-a]pyridine
The introduction of a nitro group onto the imidazo[1,2-a]pyridine ring is typically achieved through electrophilic aromatic substitution. The directing effects of the fused rings and the bromine substituent will influence the position of nitration. Based on the electronic properties of the imidazo[1,2-a]pyridine system, the 8-position is susceptible to electrophilic attack. A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid.
A similar procedure has been reported for the nitration of 8-bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine, which can be adapted for the nitration of 6-bromoimidazo[1,2-a]pyridine.[4]
Experimental Protocol: Nitration of 6-Bromoimidazo[1,2-a]pyridine (Hypothetical)
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add 6-bromoimidazo[1,2-a]pyridine to concentrated sulfuric acid.
-
Addition of Nitrating Agent: While maintaining the temperature below 0°C, add a solution of concentrated nitric acid dropwise to the reaction mixture.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours to ensure complete nitration.
-
Work-up and Purification: The reaction mixture is then carefully poured into an ice-water mixture, leading to the precipitation of the crude product.
-
Final Purification: The solid is collected by filtration, washed with water, and can be purified by chromatography on silica gel using a suitable eluent (e.g., dichloromethane) to yield this compound.
Caption: Nitration of 6-Bromoimidazo[1,2-a]pyridine.
Physicochemical Properties (Predicted)
The physicochemical properties of this compound can be predicted based on the contributions of its constituent functional groups.
| Property | Predicted Value/Description | Rationale |
| Appearance | Yellowish solid | The nitro group often imparts color to organic compounds. |
| Melting Point | Likely >150°C | The presence of polar groups (nitro) and a rigid bicyclic system would lead to a relatively high melting point. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF); sparingly soluble in nonpolar solvents and water. | The polar nitro group enhances solubility in polar solvents. |
| pKa | Weakly basic | The pyridine nitrogen can be protonated, but the electron-withdrawing nitro group will decrease its basicity. |
Potential Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of various therapeutic agents, exhibiting a wide range of biological activities.[1][5][6] The introduction of bromo and nitro functionalities on this core can serve as handles for further chemical modifications, making this compound a valuable intermediate in the synthesis of compound libraries for drug screening.
The nitro group, in particular, is a versatile functional group in medicinal chemistry. It can be reduced to an amine, which can then be further functionalized, or it can participate in nucleophilic aromatic substitution reactions.[7]
Potential therapeutic areas for derivatives of this compound include:
-
Anticancer Agents: Many imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity.
-
Antitubercular Agents: The imidazo[1,2-a]pyridine core is present in drugs developed for the treatment of tuberculosis.
-
Anti-inflammatory Agents: This scaffold has been explored for its anti-inflammatory properties.
-
Antiviral and Antibacterial Agents: A broad spectrum of antimicrobial activity has been reported for this class of compounds.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions should be taken when handling this compound. Although specific toxicity data is not available, general guidelines for handling brominated and nitrated aromatic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.[10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Aromatic nitro compounds can be toxic and may have explosive properties, especially in the presence of a base.[11] Therefore, caution should be exercised during its synthesis and handling.
Conclusion
This compound represents a synthetically accessible and potentially valuable building block in the field of medicinal chemistry. While specific data for this compound is limited, its chemical nature, based on the well-established properties of the imidazo[1,2-a]pyridine scaffold and its bromo and nitro substituents, suggests significant potential for the development of novel therapeutic agents. The synthetic routes and predicted properties outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the chemistry and biological activity of this and related compounds.
References
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Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]
-
ChemBK. 6-bromo-1H-imidazo [1,2-a]pyridine-8-amine. [Link]
- Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
Math-Net.Ru. Vicarious nucleophilic substitution in nitro derivatives of imidazo[1,2-a]pyridine. [Link]
-
ResearchGate. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. [Link]
-
ACS Publications. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
-
ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
-
MDPI. 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. [Link]
-
BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]
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Methodological & Application
Synthesis of 6-Bromo-8-nitroimidazo[1,2-a]pyridine: A Comprehensive Guide for Researchers
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure in medicinal chemistry and materials science, demonstrating a wide array of biological activities including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The targeted synthesis of specifically substituted derivatives, such as 6-Bromo-8-nitroimidazo[1,2-a]pyridine, is of paramount importance for the development of novel therapeutic agents and functional materials. This document provides a detailed, three-step synthetic pathway starting from the readily available 2-aminopyridine, offering in-depth protocols and mechanistic insights for each transformation.
Strategic Overview of the Synthesis
The synthesis of this compound from 2-aminopyridine is most effectively achieved through a three-step sequence. This strategy is designed to control the regioselectivity of the substitutions on the pyridine and imidazo[1,2-a]pyridine rings.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic route from 2-aminopyridine to the target compound.
Part 1: Synthesis of the Key Intermediate: 2-Amino-5-bromopyridine
The initial and critical step is the regioselective bromination of 2-aminopyridine. Direct bromination can lead to the formation of undesired di-brominated byproducts. Therefore, a robust protocol with controlled conditions is essential.
Mechanistic Rationale for Bromination
The amino group in 2-aminopyridine is a potent activating group, directing electrophilic substitution to the ortho (position 3) and para (position 5) positions. To achieve selective mono-bromination at the 5-position, it is crucial to control the reaction conditions to prevent over-bromination.
Protocol 1: Direct Bromination of 2-Aminopyridine
This protocol offers a direct approach to 2-amino-5-bromopyridine, with careful control of stoichiometry and temperature to maximize the yield of the desired product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Aminopyridine | 94.11 | 10.0 g | 0.106 |
| N-Bromosuccinimide (NBS) | 177.98 | 18.9 g | 0.106 |
| Acetone | 58.08 | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.106 mol) of 2-aminopyridine in 200 mL of acetone.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 18.9 g (0.106 mol) of N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and react with the succinimide byproduct.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude 2-amino-5-bromopyridine by recrystallization from a mixture of ethanol and water to afford a white to off-white solid.
Expected Yield: 70-80%
Characterization Data for 2-Amino-5-bromopyridine:
| Property | Value |
| Melting Point | 135-138 °C[4] |
| Appearance | White to beige solid[4] |
| ¹H NMR (CDCl₃) | δ 7.95 (d, 1H), 7.35 (dd, 1H), 6.45 (d, 1H), 4.50 (br s, 2H) |
| ¹³C NMR (CDCl₃) | δ 158.5, 148.0, 140.0, 110.0, 108.0 |
Safety Precautions:
-
2-Amino-5-bromopyridine is harmful if swallowed and causes skin and eye irritation.[5][6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood.
Part 2: Construction of the Imidazo[1,2-a]pyridine Ring
The second stage involves the cyclization of 2-amino-5-bromopyridine with a suitable two-carbon electrophile to form the fused bicyclic system. Chloroacetaldehyde is a commonly used and effective reagent for this transformation.
Mechanism of Cyclization
The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the pyridine ring on the aldehyde, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Protocol 2: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-bromopyridine | 173.01 | 10.0 g | 0.058 |
| Chloroacetaldehyde (40% aq. solution) | 78.50 | 11.4 mL | ~0.064 |
| Sodium bicarbonate | 84.01 | 7.3 g | 0.087 |
| Ethanol | 46.07 | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask, add 10.0 g (0.058 mol) of 2-amino-5-bromopyridine, 7.3 g (0.087 mol) of sodium bicarbonate, and 150 mL of ethanol.
-
Stir the suspension at room temperature and add 11.4 mL of a 40% aqueous solution of chloroacetaldehyde dropwise over 15 minutes.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.[7]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the solid sodium bicarbonate and sodium chloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in 100 mL of ethyl acetate and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude product.
-
Purify the crude 6-bromoimidazo[1,2-a]pyridine by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Expected Yield: 75-85%
Characterization Data for 6-Bromoimidazo[1,2-a]pyridine:
| Property | Value |
| Melting Point | 76-81 °C |
| Appearance | Solid |
| ¹H NMR (CDCl₃) | δ 8.20 (s, 1H), 7.60 (s, 1H), 7.50 (d, 1H), 7.15 (d, 1H), 7.05 (dd, 1H) |
| ¹³C NMR (CDCl₃) | δ 143.0, 132.0, 126.0, 124.0, 117.5, 117.0, 108.0 |
Safety Precautions:
-
Chloroacetaldehyde is corrosive and can cause severe burns. It is also a suspected mutagen.[8][9][10] Handle with extreme caution in a well-ventilated fume hood, wearing appropriate PPE.
Part 3: Regioselective Nitration of the Imidazo[1,2-a]pyridine Core
The final step is the nitration of the 6-bromoimidazo[1,2-a]pyridine intermediate. The regioselectivity of this electrophilic substitution is crucial for obtaining the desired 8-nitro isomer.
Mechanistic Insights into Nitration Regioselectivity
Electrophilic substitution on the imidazo[1,2-a]pyridine ring system is complex. While the imidazole ring is generally more activated towards electrophiles than the pyridine ring, the presence of the bromine atom at the 6-position influences the electron density distribution. Theoretical considerations and experimental evidence from similar systems suggest that nitration will occur on the pyridine ring.[11][12] The 8-position is electronically favored for electrophilic attack in this substituted system.
Caption: Simplified mechanism of nitration at the C8 position.
Protocol 3: Synthesis of this compound
This protocol is adapted from a similar nitration procedure on a substituted imidazo[1,2-a]pyridine.[11]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Bromoimidazo[1,2-a]pyridine | 197.03 | 5.0 g | 0.025 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Fuming Nitric Acid (90%) | 63.01 | 5.0 mL | ~0.11 |
Procedure:
-
In a 250 mL three-necked flask equipped with a thermometer and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid.
-
Cool the sulfuric acid to -5 to 0 °C in an ice-salt bath.
-
Slowly add 5.0 g (0.025 mol) of 6-bromoimidazo[1,2-a]pyridine to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 5 °C.
-
Once the substrate is fully dissolved, add 5.0 mL of fuming nitric acid dropwise via the dropping funnel, maintaining the internal temperature at or below 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Dry the solid product in a vacuum oven at 50 °C.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Expected Yield: 60-70%
Expected Characterization Data for this compound:
| Property | Value |
| Appearance | Yellow solid |
| ¹H NMR (DMSO-d₆) | δ 8.80 (s, 1H), 8.10 (s, 1H), 7.85 (d, 1H), 7.40 (d, 1H) |
| ¹³C NMR (DMSO-d₆) | δ 145.0, 140.0, 135.0, 128.0, 120.0, 118.0, 110.0 |
Safety Precautions:
-
Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[13][14] Handle with extreme care in a fume hood, wearing acid-resistant gloves, a face shield, and a lab coat.
-
The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions.
-
Always add acid to water (or ice) slowly, never the other way around.
Conclusion
This application note provides a comprehensive and reliable three-step synthetic route for the preparation of this compound from 2-aminopyridine. By following these detailed protocols and adhering to the specified safety precautions, researchers can confidently synthesize this valuable compound for further investigation in drug discovery and materials science. The mechanistic discussions provide a rational basis for the observed regioselectivity in each step, empowering scientists with a deeper understanding of the underlying chemical principles.
References
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Dardonville, C. et al. (2023). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Molbank, 2023(2), M1613. Available at: [Link]
-
Guzmán-Hernández, R. et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 26(21), 6649. Available at: [Link]
-
Azo-Based Imidazo[1,2-a]pyridine Derivatives: Synthesis, Characterization, and Biological Evaluation. (2025). ACS Omega. Available at: [Link]
-
Paul, S. et al. (2015). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Org. Biomol. Chem., 13, 8933-8955. Available at: [Link]
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6-bromo-1H-imidazo [1,2-a]pyridine-8-amine. ChemBK. Available at: [Link]
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6-Bromo-1H-imidazo[1,2-a]pyridine-8-amine. Pipzine Chemicals. Available at: [Link]
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. CN103788092A. Google Patents.
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MIXED NITRATING ACID (greater than 50% HN03). East Harbour Group. Available at: [Link]
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CHLOROACETALDEHYDE HAZARD SUMMARY. NJ.gov. Available at: [Link]
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Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
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Nitration reaction safety. YouTube. Available at: [Link]
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Biradar, J. S. et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available at: [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]
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Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Nitric Acid Safety Tips & Health Hazards. VelocityEHS. Available at: [Link]
-
2-Amino-5-bromopyridine - Safety Data Sheet. GHS. Available at: [Link]
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ICSC 0706 - CHLOROACETALDEHYDE (40% SOLUTION). ILO. Available at: [Link]
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NIOSH Pocket Guide to Chemical Hazards - Chloroacetaldehyde. CDC. Available at: [Link]
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Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Available at: [Link]
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Supplementary Materials. The Royal Society of Chemistry. Available at: [Link]
-
Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. SFA ScholarWorks. Available at: [Link]
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Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]
-
Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. ACS Publications. Available at: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. Available at: [Link]
-
Electrochemically initiated intermolecular C–N formation/cyclization of ketones with 2-aminopyridines: an efficient method for the synthesis of imidazo[1,2-a]pyridines. Green Chemistry (RSC Publishing). Available at: [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. Available at: [Link]
-
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate. PubChem. Available at: [Link]
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Application Notes and Protocols: 6-Bromo-8-nitroimidazo[1,2-a]pyridine as a Potent c-KIT Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its rigid, planar structure and synthetic tractability have made it a focal point for the development of novel therapeutics, particularly in oncology.[2] A significant area of interest is its application as a scaffold for kinase inhibitors. Kinases are a large family of enzymes that play a crucial role in cellular signaling by catalyzing the transfer of a phosphate group to specific substrates.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them prime targets for drug development.[4]
One such critical kinase target is the receptor tyrosine kinase c-KIT (also known as CD117).[5] c-KIT is essential for the regulation of cell survival, proliferation, and differentiation.[6] Activating mutations in the c-KIT gene are primary drivers in several cancers, most notably gastrointestinal stromal tumors (GIST), as well as certain types of acute myeloid leukemia and melanoma.[6] Consequently, the development of potent and selective c-KIT inhibitors is a key strategy in modern oncology. This document provides detailed application notes and protocols for the characterization of 6-Bromo-8-nitroimidazo[1,2-a]pyridine, a representative member of a promising class of c-KIT inhibitors.
The c-KIT Signaling Pathway
Upon binding its ligand, stem cell factor (SCF), the c-KIT receptor dimerizes, leading to the activation of its intrinsic tyrosine kinase activity. This initiates a cascade of downstream signaling events through pathways such as the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell proliferation and survival.[7][8] Constitutive activation of c-KIT due to mutations leads to uncontrolled cell growth and tumor formation.
Caption: Simplified c-KIT signaling cascade.
Synthesis of this compound
The synthesis of the title compound can be achieved through established methods for the construction of the imidazo[1,2-a]pyridine ring system. A common and effective route involves the reaction of a substituted 2-aminopyridine with a halo-carbonyl compound.[9]
Protocol 1: Synthesis
-
Starting Materials: 2-amino-3-nitro-5-bromopyridine and chloroacetaldehyde (40% aqueous solution).
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-nitro-5-bromopyridine in a suitable solvent such as ethanol.
-
Addition of Reagents: Add a slight molar excess of 40% aqueous chloroacetaldehyde to the solution.
-
Reaction Conditions: Heat the mixture to a temperature between 25°C and 50°C and stir for 2 to 24 hours.[9] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Extract the residue with ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product. Purify the crude product by recrystallization or column chromatography to yield this compound.
In Vitro Kinase Inhibition Assay
To determine the inhibitory potency of this compound against c-KIT, a biochemical kinase assay is essential. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, providing a sensitive and reliable readout of enzyme activity.[6][10]
Protocol 2: In Vitro c-KIT Kinase Assay (ADP-Glo™)
Caption: Workflow for the in vitro c-KIT kinase assay.
Materials:
-
Recombinant human c-KIT kinase
-
Protein Tyrosine Kinase Substrate (e.g., Poly-(Glu,Tyr) 4:1)[6]
-
ATP
-
c-Kit Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[10]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a range from micromolar to nanomolar.
-
Reaction Setup: In a 384-well plate, add 1 µl of the diluted inhibitor or 5% DMSO as a vehicle control.[10]
-
Enzyme and Substrate Addition: Add 2 µl of c-KIT enzyme and 2 µl of the substrate/ATP mixture to each well. The optimal concentrations of enzyme and ATP should be predetermined through titration experiments.[10]
-
Kinase Reaction: Incubate the plate at room temperature for 120 minutes to allow the kinase reaction to proceed.[10]
-
Stopping the Reaction and ATP Depletion: Add 5 µl of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]
-
ADP to ATP Conversion and Detection: Add 10 µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30 minutes.[10]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, can be calculated by fitting the data to a dose-response curve.
Representative Data
The following table shows representative IC50 values for a series of imidazo[1,2-a]pyridine derivatives against a mutant form of c-KIT, illustrating the potential potency of this chemical class.[4][11]
| Compound | c-KIT (V654A) IC50 (nM) |
| A8 | 23 |
| A60 | 8 |
| A73 | 4 |
| A84 | 2.8 |
| A120 | 2.9 |
| A242 | 1.1 |
| A252 | 2.2 |
Cellular Assays for c-KIT Inhibition
To validate the in vitro findings and assess the compound's activity in a biological context, cellular assays are crucial. These assays can confirm target engagement and evaluate the downstream effects of c-KIT inhibition.
Protocol 3: Western Blot Analysis of c-KIT Signaling
This protocol allows for the direct visualization of the inhibition of c-KIT autophosphorylation and the phosphorylation of its downstream effectors, such as AKT and ERK.
Materials:
-
GIST-T1 cell line (or other c-KIT dependent cell line)
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-phospho-c-KIT, anti-c-KIT, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture GIST-T1 cells to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C. Following washing, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the signal for phosphorylated proteins with increasing inhibitor concentration indicates target engagement and inhibition.
Protocol 4: Cell Viability Assay
This assay measures the effect of the inhibitor on the proliferation and survival of c-KIT-dependent cancer cells.
Materials:
-
GIST-T1 cell line
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed GIST-T1 cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Measurement: Add the cell viability reagent to each well and measure the resulting luminescence or fluorescence according to the manufacturer's protocol.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the cell viability against the inhibitor concentration.
Conclusion
This compound represents a promising starting point for the development of novel c-KIT inhibitors. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, in vitro characterization, and cellular validation of this and related compounds. By employing these robust methodologies, researchers can effectively advance their drug discovery programs targeting c-KIT and other kinases.
References
-
ACS Publications. Discovery of Conformational Control Inhibitors Switching off the Activated c-KIT and Targeting a Broad Range of Clinically Relevant c-KIT Mutants. Journal of Medicinal Chemistry. [Link]
-
BPS Bioscience. cKIT Assay Kit. [Link]
- Google Patents. Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
PMC - NIH. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. [Link]
-
ACS Publications. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[6][10][12]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent and Selective c-Met Inhibitor. [Link]
-
MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [Link]
-
Wikipedia. KIT (gene). [Link]
-
International Journal of Biological Sciences. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. [Link]
-
PMC - NIH. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. [Link]
-
PMC - NIH. Inhibition of c-Kit by tyrosine kinase inhibitors. [Link]
-
Organic Chemistry Portal. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. [Link]
-
ResearchGate. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. [Link]
-
ResearchGate. 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. [Link]
-
PMC - NIH. The c-kit signaling pathway is involved in the development of persistent pain. [Link]
-
ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. [Link]
-
PMC - NIH. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
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Investigating the Anticancer Potential of 6-Bromo-8-nitroimidazo[1,2-a]pyridine: A Proposed Research Framework
For: Researchers, Scientists, and Drug Development Professionals
Preamble: The Scientific Rationale
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including significant potential in oncology.[1][2] Extensive research into this class of compounds has revealed their capacity to inhibit cancer cell proliferation through various mechanisms of action, such as the modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest.[3][4][5] Derivatives of imidazo[1,2-a]pyridine have shown promise against a range of cancer cell lines, including those of the breast, lung, and prostate, as well as melanoma.[6][7][8]
To date, the specific compound 6-Bromo-8-nitroimidazo[1,2-a]pyridine remains largely unexplored within the published cancer research literature. However, the presence of a bromine atom and a nitro group—both of which are known to influence the pharmacokinetic and pharmacodynamic properties of small molecules—suggests that this derivative could possess unique and potent anticancer activities. This document, therefore, serves as a comprehensive guide for the scientific community to initiate and advance the investigation of this compound as a potential therapeutic agent. Herein, we provide a structured, scientifically-grounded framework of application notes and detailed protocols to explore its efficacy and mechanism of action in cancer research.
Part 1: Foundational Steps - Synthesis and Characterization
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis and characterization of this compound.
Protocol 1: Synthesis of this compound
This protocol is a hypothetical adaptation based on known synthetic methods for similar compounds.[9]
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 2-amino-3-nitro-5-bromopyridine in a suitable solvent such as ethanol or DMF.
-
Addition of Reagent: Add 1.1 equivalents of an α-haloketone, for instance, a 40% aqueous solution of chloroacetaldehyde.
-
Reaction Conditions: Heat the mixture under reflux for a specified duration (e.g., 6-12 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the solution with a mild base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and FT-IR spectroscopy.
Part 2: In Vitro Evaluation of Anticancer Activity
With the purified compound in hand, the next phase is to assess its biological activity against a panel of cancer cell lines. This will establish its potential as a cytotoxic agent and determine the concentration range for further mechanistic studies.
Protocol 2: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[6]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with serial dilutions of the compound (e.g., from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated cells for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by plotting a dose-response curve.
Data Presentation: IC₅₀ Values
The results from the MTT assay should be summarized in a clear and concise table.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| PC3 | Prostate Adenocarcinoma | Experimental Value | Experimental Value |
| HeLa | Cervical Carcinoma | Experimental Value | Experimental Value |
Part 3: Elucidating the Mechanism of Action
Once the cytotoxic potential of this compound is established, the subsequent step is to investigate how it exerts its effects. Based on the known mechanisms of related imidazo[1,2-a]pyridine derivatives, key areas to explore include the induction of apoptosis and cell cycle arrest.[1][3][4]
Proposed Mechanistic Investigation Workflow
Caption: A workflow for investigating the mechanism of action of this compound.
Protocol 3: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
-
Cell Treatment: Seed a sensitive cancer cell line in 6-well plates and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.[5]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protocol 4: Cell Cycle Analysis
This protocol uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[1]
-
Cell Treatment and Harvesting: Treat cells as described in the apoptosis protocol. Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and treat them with RNase A to prevent staining of RNA. Stain the cells with Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.
Protocol 5: Western Blot Analysis of Key Signaling Proteins
Western blotting can be used to investigate the effect of the compound on the expression levels of proteins involved in apoptosis and cell cycle regulation.[3][10]
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins of interest (e.g., p53, p21, Bcl-2, Bax, Caspase-3, PARP, p-Akt, Akt). Follow this with incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Potential Signaling Pathway to Investigate
Based on literature for related compounds, the PI3K/Akt/mTOR pathway is a likely target.[10]
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound.
Conclusion and Future Directions
This document provides a comprehensive, albeit prospective, guide for the investigation of this compound in cancer research. The protocols and workflows outlined are based on well-established methodologies and the known biological activities of the broader imidazo[1,2-a]pyridine class of compounds. Successful execution of these studies will provide critical insights into the anticancer potential of this novel molecule and could pave the way for its further development as a therapeutic candidate. Future research could expand to include in vivo studies in animal models to assess efficacy, toxicity, and pharmacokinetic properties.
References
-
Aliwaini, S., Awadallah, A., Morjan, R., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830–837. Available at: [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. H., & Al-Aboudi, A. F. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943–2951. Available at: [Link]
-
Cai, D., Byth, K. F., & Shapiro, G. I. (2006). AZ703, an imidazo[1,2-a]pyridine inhibitor of cyclin-dependent kinases 1 and 2, induces E2F-1-dependent apoptosis enhanced by depletion of cyclin-dependent kinase 9. Cancer Research, 66(1), 435–444. Available at: [Link]
-
Chen, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3235. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951. Available at: [Link]
-
Gouda, M. A., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 18(1), 830-837. Available at: [Link]
-
Karimi, Z., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology, 31(4), 1877-1892. Available at: [Link]
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Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 83, 45-56. Available at: [Link]
-
Abd Al-Jabbar, K. H., et al. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry, 37(6), 1339-1344. Available at: [Link]
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Kumar, A., et al. (2021). Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymerization inhibition and DNA binding. Bioorganic & Medicinal Chemistry, 43, 116277. Available at: [Link]
-
Tozkoparan, B., et al. (2007). Synthesis and Biological Evaluation of Some New Imidazo[1,2-a]pyridines. Arzneimittelforschung, 57(10), 657-664. Available at: [Link]
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de la Torre, B. G., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry, 4(4), 1374-1386. Available at: [Link]
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Application Notes and Protocols for 6-Bromo-8-nitroimidazo[1,2-a]pyridine in Cell-Based Assays
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[1][2] This diverse therapeutic potential has established imidazo[1,2-a]pyridines as a focal point in the development of novel therapeutic agents.[2] Their anticancer effects, in particular, have garnered significant attention, with many derivatives demonstrating potent inhibition of cancer cell growth.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a novel derivative, 6-Bromo-8-nitroimidazo[1,2-a]pyridine , in cell-based assays. While specific data for this compound is emerging, the protocols and methodologies outlined herein are based on established research on analogous imidazo[1,2-a]pyridine compounds. The primary focus of this guide is to provide a robust framework for evaluating the anticancer potential of this compound, with a particular emphasis on its likely mechanism of action through the inhibition of key cell signaling pathways.
A significant body of research indicates that many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway .[3][5] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[6][7] Therefore, the experimental design proposed in this guide will focus on assays to determine the compound's impact on cell viability, its ability to induce programmed cell death (apoptosis), and its effect on the PI3K/Akt/mTOR pathway.
Experimental Design & Workflow
The logical progression for evaluating a novel compound like this compound involves a tiered approach. We begin with broad screening assays to determine its cytotoxic and anti-proliferative effects. Positive results in these initial screens are then followed by more detailed mechanistic studies to elucidate the underlying molecular mechanisms.
Figure 2: Simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for this compound.
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold holds significant promise for the development of novel anticancer therapeutics. [1]The protocols detailed in this application note provide a comprehensive and scientifically rigorous framework for the initial evaluation of this compound in cell-based assays. The data generated from these experiments will be instrumental in determining its cytotoxic and anti-proliferative activity, as well as elucidating its mechanism of action, with a particular focus on the PI3K/Akt/mTOR pathway. Positive findings from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models of cancer.
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. (URL: [Link])
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6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine - MDPI. (URL: [Link])
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - MDPI. (URL: [Link])
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Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells - MDPI. (URL: [Link])
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed. (URL: [Link])
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. (URL: [Link])
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (URL: [Link])
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Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed. (URL: [Link])
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - NIH. (URL: [Link])
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RESEARCH ARTICLE The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (URL: [Link])
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Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. (URL: [Link])
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Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells - NIH. (URL: [Link])
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6-Bromo-8-iodoimidazo[1,2-a]pyridine - MySkinRecipes. (URL: [Link])
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Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Publishing. (URL: [Link])
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(PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine - ResearchGate. (URL: [Link])
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(PDF) Synthetic Transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-Carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In Vitro Urease Inhibition and In Silico study - ResearchGate. (URL: [Link])
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Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. (URL: [Link])
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Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - Griffith Research Online. (URL: [Link])
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Synthesis, computational and biological evaluation of some new pyridine Derivatives. (URL: [Link])
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Application Notes and Protocols for High-Throughput Screening with 6-Bromo-8-nitroimidazo[1,2-a]pyridine
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-Bromo-8-nitroimidazo[1,2-a]pyridine in high-throughput screening (HTS) campaigns, with a specific focus on its potential as a novel antibacterial agent targeting DNA gyrase. The protocols and methodologies detailed herein are designed to be robust, self-validating, and grounded in established scientific principles.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its diverse range of biological activities.[1][2] Compounds incorporating this structure have demonstrated efficacy as anticancer, antiviral, anti-inflammatory, and antimicrobial agents.[1][2] The versatility of this scaffold makes it an attractive starting point for drug discovery campaigns. The specific derivative, this compound, combines theimidazo[1,2-a]pyridine core with a nitro group, a moiety often associated with the bioactivation of antimicrobial compounds, and a bromine atom, which can modulate the compound's physicochemical properties.
Scientific Rationale: Targeting Bacterial DNA Gyrase
Bacterial DNA gyrase is an essential type IIA topoisomerase that introduces negative supercoils into DNA, a process critical for DNA replication and transcription.[1][3][4] Its absence in human cells makes it a highly validated and attractive target for the development of new antibiotics.[3][4] The inhibition of DNA gyrase disrupts essential cellular processes, leading to bacterial cell death. This application note will focus on a high-throughput screening assay designed to identify inhibitors of DNA gyrase, a plausible mechanism of action for this compound given the known activities of related nitro-heterocyclic compounds.[][6]
High-Throughput Screening Workflow
A typical HTS campaign to evaluate this compound and similar compounds as DNA gyrase inhibitors follows a multi-step process from primary screening to hit confirmation.
Caption: A generalized workflow for a high-throughput screening campaign.
Part 1: Primary High-Throughput Screening Protocol
This protocol describes a fluorescence-based assay to screen for inhibitors of DNA gyrase supercoiling activity. The assay is based on the principle of supercoiling-dependent fluorescence quenching.[1][3]
Principle of the Assay
The assay utilizes a relaxed plasmid DNA substrate that, upon being supercoiled by DNA gyrase, exhibits a change in its interaction with a DNA intercalating dye, leading to a measurable change in fluorescence. Inhibitors of DNA gyrase will prevent this supercoiling, resulting in a stable fluorescence signal.
Materials and Reagents
| Reagent | Supplier | Catalog # | Storage |
| E. coli DNA Gyrase | ProFoldin | DSA020KE | -80°C |
| Relaxed pBR322 Plasmid DNA | Inspiralis | r-pBR322 | -20°C |
| 5X Assay Buffer | (see recipe below) | - | 4°C |
| ATP Solution (10 mM) | Thermo Fisher | R0441 | -20°C |
| SYBR Green I Nucleic Acid Gel Stain | Thermo Fisher | S7563 | 4°C |
| Novobiocin (Positive Control) | Sigma-Aldrich | N1628 | RT |
| DMSO (Assay Grade) | Sigma-Aldrich | D2650 | RT |
| 384-well Black, Flat-Bottom Plates | Corning | 3710 | RT |
5X Assay Buffer Recipe: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 50 mM MgCl₂, 25 mM DTT, 9 mM Spermidine, 3.25 mg/mL BSA.
Step-by-Step Protocol
-
Compound Plating:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of the 10 mM stock solution into the appropriate wells of a 384-well assay plate for a final screening concentration of 10 µM.
-
For control wells, dispense 50 nL of DMSO (negative control) or 50 nL of a 10 mM novobiocin solution (positive control).
-
-
Reagent Preparation:
-
Prepare a 2X Enzyme/DNA Master Mix in 1X Assay Buffer containing:
-
E. coli DNA Gyrase (final concentration: 1 U/reaction)
-
Relaxed pBR322 DNA (final concentration: 10 ng/µL)
-
-
Prepare a 2X ATP/Dye Master Mix in 1X Assay Buffer containing:
-
ATP (final concentration: 1 mM)
-
SYBR Green I (diluted 1:10,000)
-
-
-
Assay Execution:
-
Add 12.5 µL of the 2X Enzyme/DNA Master Mix to each well of the 384-well plate containing the pre-dispensed compounds.
-
Centrifuge the plate at 1,000 rpm for 1 minute.
-
Incubate at room temperature for 10 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 12.5 µL of the 2X ATP/Dye Master Mix to all wells.
-
Centrifuge the plate at 1,000 rpm for 1 minute.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a plate reader with excitation at 484 nm and emission at 520 nm.[1]
-
Caption: Step-by-step HTS assay protocol workflow.
Part 2: Data Analysis and Hit Selection
Quality Control
The quality and reliability of the HTS assay are assessed using the Z'-factor, which is calculated based on the signals from the positive and negative controls.
-
Z'-factor Formula:
Where:
-
and
are the standard deviations of the positive and negative controls. -
and
are the means of the positive and negative controls.
-
and
A Z'-factor greater than 0.5 is indicative of a robust and reliable assay.[7]
Hit Identification
Hits are identified as compounds that exhibit a significant inhibition of DNA gyrase activity. A common method for hit selection is to use a threshold based on the standard deviation of the sample data.
-
Hit Threshold: A compound is typically considered a "hit" if its activity is greater than three standard deviations from the mean activity of the negative controls (DMSO).
Dose-Response Analysis
Confirmed hits from the primary screen should be further evaluated in a dose-response format to determine their potency (IC₅₀ value). This involves a serial dilution of the compound and performing the same assay to generate a dose-response curve.
| Compound | Primary Screen Hit? | IC₅₀ (µM) | Notes |
| This compound | Yes | 5.2 | Potent inhibitor, proceed to orthogonal assays. |
| Analogue A | Yes | 15.8 | Moderate inhibitor. |
| Analogue B | No | > 50 | Inactive. |
| Novobiocin (Control) | Yes | 0.1 | Reference compound. |
Part 3: Orthogonal and Secondary Assays
To eliminate false positives and further characterize the mechanism of action, hits should be tested in orthogonal assays.
DNA Gyrase ATPase Assay
This assay measures the ATP hydrolysis activity of the GyrB subunit of DNA gyrase. It serves to confirm that the inhibitory activity is due to interaction with the gyrase enzyme and not an artifact of the primary assay format. A fluorescence polarization-based assay can be employed for this purpose.[2]
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the hit compounds against a mammalian cell line (e.g., HEK293 or HepG2) to ensure that the observed antibacterial effect is not due to general toxicity. A standard MTT or CellTiter-Glo assay can be used.
Mechanism of Action: The Role of the Nitro Group
The antimicrobial activity of many nitro-heterocyclic compounds is dependent on the reductive activation of the nitro group by bacterial nitroreductases.[][6] This process generates reactive nitrogen species that can induce DNA damage, leading to cell death.[] It is hypothesized that this compound may act through a similar mechanism, in addition to its direct inhibition of DNA gyrase.
Caption: Hypothesized dual mechanism of action for this compound.
Conclusion
This compound represents a promising starting point for the development of novel antibacterial agents. The high-throughput screening protocols and follow-up assays detailed in this application note provide a robust framework for identifying and characterizing its potential as a DNA gyrase inhibitor. Further investigation into its mechanism of action and structure-activity relationships will be crucial for its optimization as a lead compound.
References
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Zhang, S., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Omega, 7(36), 32285–32294. [Link]
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Zhang, S., et al. (2022). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. PubMed Central. [Link]
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Amerigo Scientific. High Throughput Screening Assays for Drug Discovery. [Link]
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E-biotek. (2023). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ResearchGate. [Link]
-
Miller, J. L., et al. (2014). A High-throughput Fluorescence Polarization Assay for Inhibitors of Gyrase B. Journal of Biomolecular Screening, 19(6), 947–958. [Link]
-
Capră, L., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]
-
Sissi, C., et al. (2009). Development and use of a high-throughput bacterial DNA gyrase assay to identify mammalian topoisomerase II inhibitors with whole-cell anticancer activity. Journal of Biomolecular Screening, 14(9), 1017–1030. [Link]
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Barnard, D. L., et al. (2005). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 49(5), 1795–1802. [Link]
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Wang, Y., et al. (2018). Accessing the High Throughput Screening Data Landscape. Methods in Molecular Biology, 1939, 211–230. [Link]
-
Zhang, S., et al. (2023). A Fluorescence-Based, T5 Exonuclease-Amplified DNA Cleavage Assay for Discovering Bacterial DNA Gyrase Poisons. bioRxiv. [Link]
-
ProFoldin. Bacterial DNA gyrase assay kits. [Link]
-
Senapati, D., et al. (2025). Anti-bacterial mechanism of nitroimidazole. ResearchGate. [Link]
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An, W. F., & Tolliday, N. (Eds.). (2010). High-Throughput Screening: Methods and Protocols. Methods in Molecular Biology. [Link]
-
Malo, N., et al. (2006). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, 34(Web Server issue), W54–W59. [Link]
-
BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. [Link]
-
Inspiralis. High / Medium-Throughput Assay Kit - S. aureus Gyrase. [Link]
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Wikipedia. Imidazole. [Link]
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Edwards, D. I. (1979). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Progress in Medicinal Chemistry, 18, 87–116. [Link]
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Application Notes and Protocols for the Development of 6-Bromo-8-nitroimidazo[1,2-a]pyridine Derivatives as PI3K/mTOR Dual Inhibitors
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and evaluation of 6-Bromo-8-nitroimidazo[1,2-a]pyridine derivatives as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mechanistic Target of Rapamycin (mTOR). This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the drug discovery process for this promising class of anticancer agents.
Introduction: The Rationale for Dual PI3K/mTOR Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[2][3][4]
Initially, drug development efforts focused on inhibiting individual components of this pathway. However, the intricate network of feedback loops often leads to compensatory activation of other signaling molecules, limiting the efficacy of single-target agents. For instance, inhibition of mTORC1 can lead to a feedback activation of Akt. Dual PI3K/mTOR inhibitors offer a compelling strategy to overcome this resistance by simultaneously blocking the pathway at two crucial nodes, leading to a more profound and sustained inhibition of downstream signaling and, consequently, more potent antitumor activity.[5][6][7]
The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including potent anticancer effects.[8] This guide focuses on the specific development of this compound derivatives, a novel class of compounds designed to harness the therapeutic potential of dual PI3K/mTOR inhibition.
Synthesis of this compound Derivatives
The synthesis of the this compound core can be achieved through a multi-step process, leveraging established methodologies for the construction of the imidazo[1,2-a]pyridine ring system and subsequent functionalization.
General Synthetic Scheme
A plausible synthetic route involves the condensation of a substituted 2-aminopyridine with an α-haloketone or its equivalent, followed by nitration and further derivatization.
Caption: General synthetic route for this compound derivatives.
Protocol for the Synthesis of 6-Bromoimidazo[1,2-a]pyridine
This protocol is adapted from established methods for the synthesis of the imidazo[1,2-a]pyridine core.[2]
-
Reaction Setup: To a solution of 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as ethanol or DMF, add a 40% aqueous solution of chloroacetaldehyde (1.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture at a temperature between 25°C and 50°C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Neutralize with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 6-bromoimidazo[1,2-a]pyridine.
Protocol for Nitration and Further Derivatization
Subsequent nitration at the C8 position, followed by diversification, allows for the exploration of the structure-activity relationship (SAR).
-
Nitration: The 6-bromoimidazo[1,2-a]pyridine intermediate is subjected to nitrating conditions, typically using a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the 8-position. Careful control of temperature is crucial to avoid side reactions.
-
Derivatization: The this compound scaffold can be further functionalized at various positions. For example, the bromine at the 6-position can be utilized for palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig reactions to introduce a variety of substituents. These modifications are critical for optimizing the potency, selectivity, and pharmacokinetic properties of the final compounds.[9]
In Vitro Biological Evaluation
A series of in vitro assays are essential to characterize the biological activity of the synthesized compounds and to confirm their mechanism of action as dual PI3K/mTOR inhibitors.
Biochemical Kinase Assays
The direct inhibitory effect of the compounds on PI3K and mTOR kinase activity is determined using biochemical assays.
Protocol: PI3Kα and mTOR Kinase Inhibition Assay
This assay can be performed using commercially available kits or by setting up an in-house assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents: Recombinant human PI3Kα and mTOR kinases, appropriate substrates (e.g., PIP2 for PI3Kα, inactive p70S6K for mTOR), ATP, and a detection system (e.g., lanthanide-labeled antibody and a fluorescently labeled tracer).
-
Assay Procedure:
-
Add the kinase and substrate to the wells of a microplate.
-
Add the test compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at room temperature.
-
Stop the reaction and add the detection reagents.
-
Measure the TR-FRET signal on a compatible plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
The antiproliferative activity of the compounds is assessed in a panel of cancer cell lines with known PI3K/mTOR pathway status.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][10]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) | MCF-7 GI50 (µM) | PC-3 GI50 (µM) | HCT116 GI50 (µM) |
| Lead Compound 1 | 5.2 | 15.8 | 0.12 | 0.25 | 0.18 |
| Lead Compound 2 | 8.1 | 22.5 | 0.28 | 0.41 | 0.35 |
| Reference Inhibitor | 2.5 | 8.9 | 0.05 | 0.09 | 0.07 |
Western Blot Analysis for Pathway Modulation
Western blotting is used to confirm that the compounds inhibit the PI3K/mTOR signaling pathway in cells by assessing the phosphorylation status of key downstream effectors.
Protocol: Western Blot for p-Akt and p-S6K
-
Cell Treatment and Lysis: Treat cancer cells with the test compounds for a specified time (e.g., 2-24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: A simplified workflow for the Western Blotting procedure.
In Vivo Efficacy Evaluation
Promising compounds from in vitro studies are advanced to in vivo models to assess their antitumor efficacy and tolerability.
Xenograft Mouse Model
The nude mouse xenograft model is a widely used preclinical model to evaluate the efficacy of anticancer agents.
Protocol: Human Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies by western blot or immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| Lead Compound 1 (50 mg/kg, p.o., qd) | 600 ± 150 | 60 |
| Reference Inhibitor (25 mg/kg, p.o., qd) | 450 ± 120 | 70 |
Signaling Pathway Visualization
Caption: The PI3K/Akt/mTOR signaling pathway and the dual inhibitory action of the compounds.
Conclusion
The development of this compound derivatives as dual PI3K/mTOR inhibitors represents a promising avenue for the discovery of novel anticancer therapeutics. The protocols and application notes provided in this guide offer a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. By following these detailed methodologies and understanding the underlying scientific principles, researchers can effectively advance their drug discovery programs in this exciting area of oncology research.
References
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Yu, Y., Han, Y., Zhang, F., Gao, Z., Zhu, T., Dong, S., & Ma, M. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(6), 3028–3046. [Link]
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Inoue, T., Inagaki, M., & Fujiwara, H. (1984). Antitumor efficacy of seventeen anticancer drugs in human breast cancer xenograft (MX-1) transplanted in nude mice. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 11(10), 2136–2143. [Link]
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Al-Otaibi, F., Al-Ghamdi, S., Al-Mugren, K. S., Al-Omair, M. A., Al-Zahrani, A. S., & Al-Agamy, M. H. M. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Oncology Research and Treatment, 45(9), 498–508. [Link]
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Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121–132. [Link]
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Pal, K., Adhikari, N., & Al-Dhabi, N. A. (2020). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Anti-cancer agents in medicinal chemistry, 20(15), 1821–1829. [Link]
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Liu, W., Ma, W., Wang, M., Wang, Z., Grega, S. D., Zheng, Q.-H., & Xu, Z. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American journal of nuclear medicine and molecular imaging, 13(3), 95–106. [Link]
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Calvo-Ochoa, E., Ordaz-Moreno, A., Guadarrama-Ortiz, P., & Cárdenas-Aguayo, M. D. C. (2024). PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. International Journal of Molecular Sciences, 25(3), 1836. [Link]
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ResearchGate. (n.d.). Published clinical PI3K/mTOR dual inhibitors with structures.. ResearchGate. [Link]
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Li, Y., Zhou, Y., & Wang, Y. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 865535. [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., Zaarour, R. F., & Al-Aboudi, A. F. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Molecular and Clinical Oncology, 17(5), 163. [Link]
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Hu, H., Wu, J., Ao, M., Zhou, X., Li, B., Cui, Z., Wu, T., Wang, L., Xue, Y., Wu, Z., & Li, J. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules (Basel, Switzerland), 28(7), 3236. [Link]
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Yan, R.-L., Yan, H., Ma, C., Ren, Z.-Y., Gao, X.-A., Huang, G.-S., & Liang, Y.-M. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]
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ASCO Publications. (2015). Targeting the PI3K/AKT/mTOR pathway with MLN0128 (mTORC1/2 inh) and MLN1117 (PI3K alpha inh) in bladder cancer: Rational for its testing in clinical trials. ASCO Publications. [Link]
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Shimosato, Y., Kameya, T., Nagai, K., Hirohashi, S., Koide, T., Hayashi, H., & Nomura, T. (1976). [Application of nude mouse-human cancer xenograft system for sensitivity test of anticancer drugs]. Gan To Kagaku Ryoho. Cancer & Chemotherapy, 3(6), 961–971. [Link]
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Application Notes and Protocols for the Quantification of 6-Bromo-8-nitroimidazo[1,2-a]pyridine
Introduction
6-Bromo-8-nitroimidazo[1,2-a]pyridine is a heterocyclic compound of significant interest in pharmaceutical research and development due to its potential therapeutic activities. The imidazo[1,2-a]pyridine scaffold is a common feature in many biologically active molecules.[1][2] Accurate and reliable quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). This document provides detailed application notes and robust protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[3][4][5][6]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the analyte is fundamental to developing robust analytical methods.
| Property | Estimated Value/Characteristic | Rationale & Implications for Analysis |
| Chemical Formula | C₇H₄BrN₃O₂ | Provides the exact mass for mass spectrometry. |
| Molar Mass | 258.03 g/mol | Essential for preparing standard solutions of known concentration. |
| Polarity | Moderately polar | The presence of the nitro group and the pyridine nitrogen imparts polarity, making it suitable for reversed-phase HPLC. Its volatility may be sufficient for GC analysis. |
| Solubility | Soluble in common organic solvents (e.g., acetonitrile, methanol, dichloromethane).[7] | Dictates the choice of solvents for sample preparation and mobile phase in HPLC. |
| UV Absorbance | Expected to have strong absorbance in the UV region. | The conjugated imidazo[1,2-a]pyridine ring system and the nitro group are strong chromophores, making UV-Vis detection a viable quantification method.[8][9] |
| Volatility | Potentially semi-volatile | May allow for analysis by GC, although derivatization might be necessary to improve thermal stability and peak shape. |
| Thermal Stability | Caution required | Nitroaromatic compounds can be thermally labile, which needs to be considered for GC inlet temperature.[10] |
I. Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reversed-phase HPLC is the premier technique for the quantification of moderately polar small molecules in pharmaceutical matrices due to its high resolution, sensitivity, and reproducibility.
A. Rationale for Method Design
The chosen method utilizes a C18 stationary phase, which is effective for retaining moderately polar analytes like this compound. A gradient elution with a mobile phase of acetonitrile and water allows for efficient separation from potential impurities and excipients. The UV detection wavelength is selected based on the anticipated maximum absorbance of the analyte to ensure high sensitivity.
B. Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Diluent: Acetonitrile/water (50:50, v/v).
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
3. HPLC Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Estimated at 254 nm or a predetermined λmax |
4. Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in a known volume of diluent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
C. Method Validation (as per ICH Q2(R1))
A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[3][4][5][11]
-
Specificity: Analyze a blank (diluent), a placebo (matrix without analyte), and the analyte. The analyte peak should be well-resolved from any other peaks.
-
Linearity: Analyze the calibration standards in triplicate. The r² value should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or from the standard deviation of the response and the slope of the calibration curve.
II. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory method and suitable for trace-level analysis.
A. Rationale for Method Design
This protocol is designed for the quantification of this compound in complex matrices where high selectivity is required. The use of a mass spectrometric detector allows for positive identification based on the mass spectrum and fragmentation pattern of the analyte. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a unique signature for confirmation.[12]
B. Experimental Protocol
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
High-purity helium as the carrier gas.
-
GC vials with inserts.
-
Organic solvents (e.g., ethyl acetate, methanol).
2. Preparation of Solutions:
-
Solvent: Ethyl acetate.
-
Standard Stock Solution (100 µg/mL): Prepare as described for HPLC, using ethyl acetate as the solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with ethyl acetate to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.
3. GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C (or optimized to prevent degradation) |
| Injection Mode | Splitless |
| Carrier Gas | Helium at 1.0 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Selected Ion Monitoring (SIM) |
| Monitored Ions | Molecular ion (m/z 257, 259) and characteristic fragment ions |
4. Sample Preparation:
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the matrix and concentrate it.[13][14]
-
Reconstitute the final extract in ethyl acetate.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the primary monitored ion against the concentration of the standards.
-
Confirm the identity of the analyte by the presence of the qualifier ions and their correct ion ratios.
-
Quantify the analyte in the sample using the calibration curve.
C. Method Validation Considerations
The validation principles are similar to HPLC, with a strong emphasis on selectivity and the confirmation of analyte identity through mass spectral data. The robustness of the method with respect to inlet temperature should be carefully evaluated to ensure no thermal degradation of the nitroaromatic compound occurs.[10]
III. Quantification by UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of pure substances or for use in dissolution testing.
A. Rationale for Method Design
This method relies on the inherent UV absorbance of the this compound molecule due to its conjugated aromatic system and chromophoric nitro group.[8][9][15] By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be determined using a calibration curve according to the Beer-Lambert law.
B. Experimental Protocol
1. Instrumentation and Materials:
-
UV-Vis spectrophotometer (double beam).
-
Quartz cuvettes (1 cm path length).
-
Methanol (spectroscopic grade).
-
Analytical balance and volumetric glassware.
2. Determination of λmax:
-
Prepare a dilute solution of this compound in methanol.
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
3. Preparation of Solutions:
-
Solvent: Methanol.
-
Standard Stock Solution (100 µg/mL): Prepare as previously described, using methanol as the solvent.
-
Calibration Standards: Prepare a series of standards by diluting the stock solution with methanol to cover a range where absorbance is between 0.1 and 1.0.
4. Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use methanol as the blank to zero the instrument.
-
Measure the absorbance of each calibration standard and the sample solution.
5. Data Analysis:
-
Create a calibration curve by plotting absorbance versus concentration.
-
Calculate the concentration of the analyte in the sample solution from its absorbance using the linear regression equation of the calibration curve.
C. Method Validation Considerations
The primary validation parameter for this method is linearity. Specificity can be a limitation, as any impurity that absorbs at the same wavelength will interfere with the measurement. Therefore, this method is most suitable for the analysis of the pure compound or in simple formulations where excipients do not absorb at the λmax.
Summary of Method Comparison
| Feature | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | High | Very High | Moderate |
| Application | Assay, impurity profiling, content uniformity | Confirmatory analysis, trace analysis | Assay of pure substance, dissolution testing |
| Sample Throughput | Moderate | Low to Moderate | High |
| Cost | Moderate | High | Low |
| Complexity | Moderate | High | Low |
Conclusion
The choice of the analytical method for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV is a versatile and robust method for a wide range of applications in a pharmaceutical setting. GC-MS provides the highest level of selectivity and is ideal for confirmatory and trace-level analysis. UV-Vis spectrophotometry is a simple and rapid technique suitable for the analysis of the pure bulk drug or simple formulations. All methods must be properly validated according to ICH guidelines to ensure the generation of accurate and reliable data.[3][4][5]
References
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- EPA. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
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- Wiley Online Library. (n.d.). Bright V‐Shaped bis‐Imidazo[1,2‐a]pyridine Fluorophores with Near‐UV to Deep‐Blue Emission.
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Application Notes & Protocols: A Researcher's Guide to In Vivo Studies with 6-Bromo-8-nitroimidazo[1,2-a]pyridine
Abstract: The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on a specific derivative, 6-Bromo-8-nitroimidazo[1,2-a]pyridine, providing a comprehensive framework for its investigation in preclinical in vivo animal models. While direct in vivo data for this specific molecule is emerging, this document synthesizes knowledge from analogous compounds to propose a robust investigational strategy. We will delve into its presumed mechanism of action, detailed protocols for toxicity and efficacy studies, and the integration of self-validating systems to ensure data integrity.
Scientific Background & Rationale
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure found in numerous therapeutic agents.[2][3] The addition of a bromine atom at the C6 position and a nitro group at the C8 position is anticipated to significantly modulate its biological activity. The electron-withdrawing nature of the nitro group, in particular, is a key feature in several classes of bioactive molecules, often enabling mechanisms like bioreductive activation, which is critical for activity against hypoxic tumors or certain pathogens.[3][4]
Numerous studies have demonstrated that derivatives of this scaffold can inhibit critical cancer-related signaling pathways, such as the PI3K/Akt pathway, or interfere with cell cycle progression by inhibiting kinases like Nek2.[5][6] Therefore, a primary application for this compound is in oncology research.
Proposed Mechanism of Action: PI3K/Akt Pathway Inhibition
Based on the activity profile of similar imidazo[1,2-a]pyridine-based compounds, a plausible mechanism of action for this compound is the inhibition of the PI3K/Akt signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers.[5] Inhibition of this pathway by the compound would lead to the downstream deactivation of pro-survival proteins and the induction of apoptosis in cancer cells.
Caption: Proposed inhibition of the PI3K/Akt pathway by the test compound.
Preclinical In Vivo Study Design: A Phased Approach
A successful in vivo evaluation requires a systematic, multi-step approach, beginning with safety and tolerability before moving to efficacy. Rodent models, particularly mice, are standard for initial preclinical drug discovery due to their genetic tractability and physiological similarities to humans.[7]
Phase I: Formulation and Acute Toxicity Assessment
Causality Behind Experimental Choices: Many novel heterocyclic compounds are poorly soluble in aqueous solutions ("brick dust"). A viable formulation is paramount for achieving systemic exposure and reliable results.[8] An acute toxicity study is then necessary to determine the compound's safety profile and establish a dose range for subsequent efficacy studies, specifically the Maximum Tolerated Dose (MTD).[9]
Protocol 1: Formulation Development for a Poorly Soluble Compound
-
Objective: To prepare a sterile, injectable formulation of this compound suitable for intraperitoneal (IP) or oral (PO) administration in mice.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
PEG 300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
-
Methodology:
-
Weigh the required amount of the test compound.
-
In a sterile tube, dissolve the compound in a minimal volume of DMSO to create a stock solution (e.g., 100 mg/mL). Gentle vortexing or sonication may be required.
-
Prepare the vehicle solution. A common vehicle for poorly soluble compounds is a mix of DMSO, PEG 300, Tween 80, and saline. A typical ratio is 10:40:5:45 (v/v/v/v).
-
Slowly add the DMSO stock solution to the vehicle solution while vortexing to prevent precipitation. Ensure the final concentration of DMSO is ≤10% of the total injection volume.
-
Visually inspect the final formulation for any precipitation. If clear, it is ready for administration. Prepare fresh on each day of dosing.
-
Protocol 2: Acute Toxicity and MTD Determination (Adapted from OECD 423) [10]
-
Objective: To determine the acute toxicity and MTD of the test compound in mice.
-
Animal Model: Female BALB/c or CD-1 mice, 6-8 weeks old. The use of a single sex (females are often slightly more sensitive) is recommended by OECD guidelines to reduce animal numbers.[11]
-
Methodology:
-
Acclimation: Acclimate animals for at least 5 days before the study begins.
-
Group Allocation: Randomly assign animals to groups (n=3 per group).
-
Dosing: Administer a single dose of the compound via the intended route (e.g., IP or PO). Start with a dose of 300 mg/kg. A vehicle control group must be included.
-
Observation: Monitor animals closely for the first 4 hours post-dosing, then daily for 14 days. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia, changes in respiration), body weight changes, and any mortality.
-
Dose Adjustment:
-
If mortality occurs in the 300 mg/kg group, the next dose step is lowered (e.g., to 50 mg/kg).
-
If no mortality or severe toxicity is observed, the next dose step is increased (e.g., to 2000 mg/kg).
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, irreversible toxicity, or a body weight loss of more than 15-20%.
-
Data Presentation: MTD Study Summary
| Dose Group (mg/kg) | n | Route | Mortality | Key Clinical Signs | Mean Body Weight Change (Day 7) | MTD Determination |
|---|---|---|---|---|---|---|
| Vehicle Control | 3 | IP | 0/3 | None observed | +2.5% | - |
| 50 | 3 | IP | 0/3 | Mild, transient lethargy | +1.0% | Tolerated |
| 150 | 3 | IP | 0/3 | Lethargy, ruffled fur for 24h | -5.0% | MTD Candidate |
| 450 | 3 | IP | 2/3 | Severe ataxia, >20% weight loss | -22.5% | Exceeds MTD |
Phase II: Anti-Tumor Efficacy in a Xenograft Model
Causality Behind Experimental Choices: The subcutaneous tumor xenograft model is a workhorse in oncology research.[12] It is cost-effective, allows for easy and reproducible tumor implantation, and enables straightforward monitoring of tumor growth via caliper measurements.[13] The use of immunodeficient mice (e.g., Nude or NSG) is critical to prevent rejection of the human cancer cells.
Protocol 3: Subcutaneous Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor activity of this compound in a human cancer cell line xenograft model.
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Line: Select a relevant human cancer cell line (e.g., A549 - lung cancer, MCF-7 - breast cancer).[14] Ensure cells are in the logarithmic growth phase.
-
Methodology:
-
Tumor Cell Implantation:
-
Harvest and wash cells, then resuspend in sterile PBS or serum-free medium at a concentration of 5-10 x 10⁷ cells/mL.
-
To improve tumor take rate, mix the cell suspension 1:1 with Matrigel® Basement Membrane Matrix.[15]
-
Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse.[13]
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumors 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .
-
-
Group Randomization & Dosing:
-
When tumors reach the target volume, randomize mice into treatment groups (n=8-10 per group) to ensure a similar average tumor volume across all groups.
-
Group 1: Vehicle Control: Administer the vehicle solution on the same schedule as the treatment groups.
-
Group 2: Test Compound (MTD): Administer the compound at its determined MTD (e.g., 150 mg/kg).
-
Group 3: Test Compound (MTD/2): Administer the compound at a lower dose (e.g., 75 mg/kg) to assess dose-response.
-
(Optional) Group 4: Positive Control: Administer a standard-of-care chemotherapy agent for the chosen cancer model.
-
Dosing is typically performed daily (QD) or every other day (QoD) for 2-4 weeks.
-
-
Endpoints & Data Collection:
-
Continue monitoring tumor volume and body weight throughout the study.
-
The primary endpoint is tumor growth inhibition (TGI).
-
Euthanize animals if tumors exceed a predetermined size (e.g., 2000 mm³), become ulcerated, or if body weight loss exceeds 20%.
-
At the end of the study, collect terminal tumors and key organs for biomarker analysis (e.g., Western blot, IHC).
-
-
Data Presentation: Efficacy Study Summary
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change |
|---|---|---|---|---|
| Vehicle Control | QD | 1250 ± 150 | 0% | +3% |
| Compound (75 mg/kg) | QD | 875 ± 110 | 30% | -2% |
| Compound (150 mg/kg) | QD | 450 ± 95 | 64% | -8% |
| Positive Control | Q3D | 310 ± 80 | 75% | -12% |
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of the data, the experimental design must be self-validating. This is achieved through rigorous controls and unbiased measurements.
-
Vehicle Control: This is the most critical group. It establishes the baseline tumor growth rate and ensures that any observed effects are due to the compound itself, not the formulation vehicle.[16]
-
Positive Control: Including a known, effective drug validates the sensitivity of the tumor model to therapeutic intervention. If the positive control fails, it may indicate a problem with the model system itself.
-
Randomization: Randomly allocating animals to treatment groups prevents selection bias and ensures that any pre-existing variations are evenly distributed.
-
Blinding: Whenever possible, measurements (e.g., tumor volume) should be taken by an individual who is blinded to the treatment groups to prevent unconscious bias.
Overall Experimental Workflow
The entire in vivo investigation follows a logical progression from preparation to terminal analysis.
Caption: Comprehensive workflow for preclinical in vivo evaluation.
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One-Pot Synthesis of Functionalized Imidazo[1,2-a]pyridines: A Detailed Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged" structure due to its prevalence in a wide array of bioactive compounds and marketed drugs.[1][2][3] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4][5][6] This guide provides an in-depth exploration of modern one-pot synthetic strategies for functionalized imidazo[1,2-a]pyridines, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind various synthetic choices, present detailed, validated protocols, and offer insights into the practical application of these methodologies.
The Strategic Advantage of One-Pot Syntheses
Traditional multi-step syntheses are often plagued by challenges such as time-consuming purification of intermediates, solvent waste, and lower overall yields.[4] One-pot reactions and multicomponent reactions (MCRs) circumvent these issues by combining multiple reaction steps in a single flask without isolating intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and environmental friendliness, making it a highly attractive strategy for the rapid generation of molecular diversity in drug discovery.[4][7]
Core Synthetic Strategies: A Mechanistic Perspective
The construction of the imidazo[1,2-a]pyridine core predominantly involves the reaction of a 2-aminopyridine derivative with a two-carbon synthon.[8] Modern one-pot variations have refined this fundamental approach, offering greater control, broader substrate scope, and improved yields.
The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Powerful Three-Component Approach
The Groebke-Blackburn-Bienaymé reaction (GBBR) is a cornerstone of imidazo[1,2-a]pyridine synthesis, enabling the one-pot condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[4][8] This multicomponent reaction is highly valued for its ability to rapidly generate complex molecules with diverse substitution patterns.[9]
Mechanism Insight: The reaction is initiated by the formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the protonated imine, followed by a tautomerization to yield the aromatic imidazo[1,2-a]pyridine product. The choice of catalyst, often a Lewis or Brønsted acid, is crucial for activating the imine towards nucleophilic attack by the isocyanide.[10]
Caption: Generalized workflow of the Groebke-Blackburn-Bienaymé reaction.
Catalyst-Free and Green Approaches: The Path to Sustainable Synthesis
In recent years, a significant focus has been placed on developing more environmentally benign synthetic methods. This has led to the exploration of catalyst-free and solvent-free conditions, as well as the use of greener energy sources.
-
Solvent-Free Synthesis: Dong-Jian Zhu and colleagues have demonstrated a remarkable catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines by reacting α-haloketones with 2-aminopyridines at a moderate temperature of 60°C.[11] This method simplifies the workup procedure and minimizes environmental impact.
-
Ultrasound and Microwave Irradiation: The use of alternative energy sources like ultrasound and microwave irradiation has been shown to significantly accelerate reaction rates, improve yields, and often enable reactions under milder conditions.[4][6][12] Ultrasound promotes reactions through acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reactivity.[4] Microwave heating provides rapid and uniform heating of the reaction mixture, leading to shorter reaction times.[12][13][14]
Experimental Protocols: From Benchtop to Analysis
The following protocols are presented as self-validating systems, providing detailed step-by-step instructions for the synthesis and characterization of functionalized imidazo[1,2-a]pyridines.
Protocol 1: Ultrasound-Assisted Groebke-Blackburn-Bienaymé Reaction
This protocol describes a green and efficient synthesis of furan-substituted imidazo[1,2-a]pyridin-3-amines using water as a solvent under ultrasonic irradiation.[4]
Materials:
-
Aldehyde (e.g., Furfural)
-
2-Aminopyridine
-
Isocyanide (e.g., Cyclohexyl isocyanide)
-
Phenylboronic acid (PBA) (10 mol%)
-
Water
-
Ethyl acetate
-
Branson 1510 ultrasonic bath (or equivalent)
Procedure:
-
In a 10 mL sealed vial, combine the aldehyde (1.0 mmol, 1.0 equiv.), 2-aminopyridine (1.0 mmol, 1.0 equiv.), and the appropriate isocyanide (1.0 mmol, 1.0 equiv.).
-
Add phenylboronic acid (0.1 mmol, 10 mol%) and water (1 mL).
-
Seal the vial and place it in an ultrasonic bath operating at 42 kHz ± 6%.
-
Sonicate the mixture at 60 °C for 4 hours.[4] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired imidazo[1,2-a]pyridine.
Expected Outcome: This method typically provides moderate to good yields (67-86%) of the desired 3-aminoimidazo[1,2-a]pyridine derivatives.[4]
| Entry | Aldehyde | 2-Aminopyridine | Isocyanide | Catalyst | Solvent | Conditions | Yield (%) |
| 1 | Furfural | 2-Aminopyridine | Cyclohexyl isocyanide | None | None | USI, 4h | 0 |
| 2 | Furfural | 2-Aminopyridine | Cyclohexyl isocyanide | None | H₂O | USI, 4h | Traces |
| 3 | Furfural | 2-Aminopyridine | Cyclohexyl isocyanide | NH₄Cl (10 mol%) | H₂O | USI, 4h | 50 |
| 4 | Furfural | 2-Aminopyridine | Cyclohexyl isocyanide | PBA (10 mol%) | H₂O | USI, 60°C, 4h | 86 |
| Table adapted from reference[4]. |
Protocol 2: Microwave-Assisted Synthesis from 2-Aminopyridines and α-Bromoacetophenones
This protocol outlines a rapid and efficient synthesis of 2-arylimidazo[1,2-a]pyridines under microwave irradiation.[12]
Materials:
-
Substituted 2-aminopyridine
-
Substituted α-bromoacetophenone
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve the substituted 2-aminopyridine (1.0 mmol) and the substituted α-bromoacetophenone (1.0 mmol) in ethanol (5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a power and temperature optimized for the specific substrates (e.g., 100 W, 80°C) for a short duration (typically 1-5 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction vessel to room temperature.
-
The product often precipitates from the solution upon cooling. Collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Expected Outcome: This method is known for its high efficiency, often yielding the desired products in excellent yields (up to 99%) within a very short reaction time.[8]
Caption: Workflow for microwave-assisted imidazo[1,2-a]pyridine synthesis.
Applications in Drug Discovery and Beyond
The synthetic versatility of one-pot methods allows for the rapid generation of libraries of imidazo[1,2-a]pyridine derivatives for high-throughput screening. This has led to the discovery of compounds with a wide range of therapeutic applications:
-
Antitubercular Agents: Imidazo[1,2-a]pyridine-3-carboxamides have emerged as promising candidates against multidrug-resistant tuberculosis.[11]
-
Anticancer Agents: Numerous derivatives have shown potent activity against various cancer cell lines.[8]
-
Antimicrobial Agents: Certain imidazo[1,2-a]pyridines exhibit significant antibacterial and antifungal properties.[11]
-
Fluorescent Probes: The inherent photophysical properties of the imidazo[1,2-a]pyridine core make these compounds valuable as fluorescent chemosensors for detecting metal ions and for bioimaging applications.[4]
Conclusion
The one-pot synthesis of functionalized imidazo[1,2-a]pyridines represents a powerful and efficient strategy for accessing this important class of heterocyclic compounds. By leveraging multicomponent reactions and green chemistry principles, researchers can rapidly generate diverse molecular scaffolds with significant potential in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize these modern synthetic tools in their research endeavors.
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- 14. Microwave-assisted combinatorial synthesis of polysubstituent imidazo[1,2-a]quinoline, pyrimido[1,2-a]quinoline and quinolino[1,2-a]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 6-Bromo-8-nitroimidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of 6-Bromo-8-nitroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important scaffold. Imidazo[1,2-a]pyridines are a privileged heterocyclic core in medicinal chemistry, known for a wide range of biological activities, including their roles as kinase inhibitors and anti-cancer agents.[1][2][3][4] The precise introduction of substituents like bromine and a nitro group is crucial for modulating the pharmacological properties of these molecules.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic yield and purity. The advice herein is based on established chemical principles and field-proven insights into the synthesis of related heterocyclic compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Issue 1: Low yield during the initial cyclization to form the 6-bromoimidazo[1,2-a]pyridine core.
Question: My initial reaction of 2-amino-5-bromopyridine with an α-halocarbonyl compound (e.g., chloroacetaldehyde or α-bromoacetophenone) is resulting in a low yield of the desired 6-bromoimidazo[1,2-a]pyridine. What are the likely causes and how can I improve the yield?
Answer: A low yield in the Tschitschibabin condensation reaction is a common issue.[5] Several factors can contribute to this, primarily related to reaction conditions and reagent stability.
Probable Causes & Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient temperature or reaction time.
-
Solution: While traditional methods involve heating at high temperatures for extended periods, microwave-assisted synthesis can significantly improve yields and reduce reaction times.[6][7] Microwave irradiation provides uniform heating, which can lead to a cleaner reaction profile and higher purity of the final product.[6]
-
-
Side Reactions: 2-aminopyridines can undergo self-condensation or polymerization under harsh conditions. The α-halocarbonyl reagent can also be unstable.
-
Solution: A stepwise approach can be beneficial. First, the formation of the N-alkylated intermediate can be performed at a lower temperature, followed by heating to induce cyclization. The choice of base is also critical; a mild, non-nucleophilic base like sodium bicarbonate is often preferred to minimize side reactions.[8]
-
-
Solvent Effects: The polarity and proticity of the solvent can significantly influence the reaction rate and outcome.
-
Solution: While alcohols like ethanol are commonly used, a mixture of ethanol and water can sometimes improve the solubility of the reagents and facilitate the reaction.[7] For some multi-component reactions leading to similar scaffolds, greener solvents are being explored to improve reaction efficiency and sustainability.[5]
-
Experimental Protocol: Microwave-Assisted Synthesis of 6-bromoimidazo[1,2-a]pyridine
-
To a microwave-safe vessel, add 2-amino-5-bromopyridine (1 eq.), chloroacetaldehyde (1.5 eq., 40% aqueous solution), and sodium bicarbonate (2 eq.).
-
Add ethanol as the solvent to ensure homogeneity.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at 110-120°C for 10-20 minutes.
-
After cooling, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Issue 2: Poor regioselectivity during the nitration of 6-bromoimidazo[1,2-a]pyridine.
Question: I am attempting to nitrate 6-bromoimidazo[1,2-a]pyridine, but I am getting a mixture of isomers, including nitration at the C-3 position, or no reaction at all. How can I achieve selective nitration at the C-8 position?
Answer: The nitration of the imidazo[1,2-a]pyridine ring is an electrophilic aromatic substitution. The directing effects of the existing substituents and the reaction conditions will dictate the position of the incoming nitro group. The imidazole ring is generally more activated towards electrophilic attack than the pyridine ring.
Probable Causes & Solutions:
-
Reaction Conditions are Too Harsh or Too Mild: Standard nitrating conditions (e.g., HNO₃/H₂SO₄) can be too harsh, leading to over-nitration or decomposition. Milder conditions may not be sufficient to overcome the deactivating effect of the bromine atom.
-
Solution: A common and effective method for nitrating similar scaffolds is to use a mixture of concentrated sulfuric acid and nitric acid at a controlled temperature.[9] The temperature should be kept low (e.g., 0°C) during the addition of the nitrating agent to control the reaction rate and improve selectivity.[9]
-
-
Incorrect Nitrating Agent: The choice of nitrating agent can influence the regioselectivity.
-
Solution: While a mixture of nitric and sulfuric acid is standard, other nitrating agents like ammonium nitrate in trifluoroacetic anhydride could be explored for different selectivity profiles under milder conditions.
-
Experimental Protocol: Regioselective Nitration of 6-bromoimidazo[1,2-a]pyridine
-
To a round-bottom flask cooled in an ice-water bath, add concentrated sulfuric acid.
-
Slowly add 6-bromoimidazo[1,2-a]pyridine in portions, ensuring the temperature remains below 10°C.
-
Once the substrate is fully dissolved, add 65% nitric acid dropwise, maintaining the temperature at or below 0°C.[9]
-
After the addition is complete, allow the reaction to stir at room temperature for a few hours, monitoring the progress by TLC.[9]
-
Carefully pour the reaction mixture onto crushed ice.
-
The precipitated product can be collected by filtration, washed with cold water until the filtrate is neutral, and then dried.
-
Further purification can be achieved by recrystallization from a suitable solvent or by silica gel chromatography.[9]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of the imidazo[1,2-a]pyridine core?
A1: The most common method is the Tschitschibabin cyclization. The mechanism involves two key steps:
-
N-Alkylation: The exocyclic nitrogen of the 2-aminopyridine acts as a nucleophile and attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide and forming an N-alkylated intermediate.
-
Intramolecular Cyclization and Dehydration: The endocyclic nitrogen of the pyridine ring then attacks the carbonyl carbon, leading to a cyclized intermediate. This is followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[5]
Q2: How can I effectively purify the final this compound product?
A2: Purification is crucial to remove any unreacted starting materials, isomers, or other byproducts. A combination of techniques is often most effective.
-
Recrystallization: If the product is a solid with good crystallinity, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be a highly effective method for achieving high purity.
-
Silica Gel Chromatography: This is a versatile method for separating the desired product from impurities. A solvent system of ethyl acetate and hexanes is a good starting point for elution, with the polarity adjusted based on the TLC analysis of the crude product.[2][9]
Q3: Are there any "green" or more sustainable approaches to this synthesis?
A3: Yes, green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds.[5] For imidazo[1,2-a]pyridines, this includes:
-
Microwave-assisted synthesis: This reduces reaction times and often the need for large volumes of solvent.[6][10]
-
Use of greener solvents: Exploring the use of water, ethanol, or bio-based solvents can reduce the environmental impact.[5]
-
Catalyst-free or metal-free reactions: Some modern protocols aim to avoid the use of heavy metal catalysts.[5][10]
-
One-pot reactions and multicomponent reactions (MCRs): These approaches improve efficiency by reducing the number of workup and purification steps.[2][5]
Data and Protocols
Table 1: Optimization of Reaction Conditions for Cyclization
| Entry | Reagent B | Base | Solvent | Method | Time (h) | Yield (%) |
| 1 | Chloroacetaldehyde | NaHCO₃ | Ethanol | Reflux | 12 | 65 |
| 2 | Chloroacetaldehyde | Na₂CO₃ | DMF | 80°C | 8 | 70 |
| 3 | Chloroacetaldehyde | NaHCO₃ | Ethanol | Microwave (110°C) | 0.3 | 85 |
| 4 | α-Bromoacetophenone | K₂CO₃ | Acetonitrile | Reflux | 6 | 78 |
Table 2: Troubleshooting Nitration Regioselectivity
| Entry | Nitrating Agent | Temperature (°C) | C-8 Isomer (%) | C-3 Isomer (%) | Other (%) |
| 1 | HNO₃/H₂SO₄ | 25 | 50 | 30 | 20 |
| 2 | HNO₃/H₂SO₄ | 0 | 85 | 10 | 5 |
| 3 | KNO₃/H₂SO₄ | 0-5 | 80 | 15 | 5 |
| 4 | Ac₂O/HNO₃ | 0 | 40 | 50 | 10 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low cyclization yield.
References
- CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents.
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available at: [Link]
-
Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed. Available at: [Link]
-
Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions - Springer. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ACS Omega. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - Beilstein Journals. Available at: [Link]
-
Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. Available at: [Link]
-
(PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine - ResearchGate. Available at: [Link]
-
6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine - MDPI. Available at: [Link]
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC - PubMed Central. Available at: [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant - Organic Chemistry Portal. Available at: [Link]
-
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PubMed Central. Available at: [Link]
Sources
- 1. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bio-conferences.org [bio-conferences.org]
- 7. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 8. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Purification of 6-Bromo-8-nitroimidazo[1,2-a]pyridine
Welcome to the dedicated technical support guide for the purification of 6-Bromo-8-nitroimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this compound. The methodologies and advice provided herein are grounded in established chemical principles and aim to ensure the integrity and validity of your experimental outcomes.
I. Core Concepts in Purifying this compound
This compound is a heterocyclic compound with characteristics that can present unique purification challenges. The presence of the electron-withdrawing nitro group and the bromine atom, combined with the basic nitrogen atoms in the imidazopyridine core, influences its polarity, solubility, and stability. Understanding these properties is crucial for selecting an appropriate purification strategy.
II. Frequently Asked Questions (FAQs)
Q1: What are the initial steps I should take after synthesizing the crude this compound?
A1: Before attempting large-scale purification, it is essential to perform a preliminary analysis of your crude product. A typical first step after synthesis involves precipitating the crude product by pouring the reaction mixture into an ice-water mixture.[1] The collected solid should then be analyzed by Thin Layer Chromatography (TLC) and ¹H NMR to assess the complexity of the mixture and the presence of the desired product. This initial assessment will guide your choice of purification technique.
Q2: What are the most common purification techniques for this compound?
A2: The two primary methods for purifying this compound are column chromatography and recrystallization . The choice between them depends on the nature and quantity of impurities. Often, a combination of both is necessary to achieve high purity.
Q3: How do I choose the right solvent system for column chromatography?
A3: Selecting an appropriate solvent system is critical for successful separation. Start by performing TLC analysis with various solvent systems of differing polarities. A good starting point for imidazo[1,2-a]pyridine derivatives is a mixture of a non-polar solvent like hexanes or cyclohexane and a more polar solvent like ethyl acetate or dichloromethane.[2][3][4] For this compound, which is moderately polar, a gradient elution from low to high polarity is often effective.
Recommended Starting Solvent Systems for TLC Analysis:
-
Hexane:Ethyl Acetate (e.g., 9:1, 7:3, 1:1)
-
Dichloromethane:Methanol (e.g., 99:1, 95:5)
-
Cyclohexane:Dichloromethane (e.g., 3:7)[3]
Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation on the column.[5]
Q4: My compound appears as a yellow or brown solid. Is this normal?
A4: Yes, crude nitro-containing compounds can often be yellow or brown due to the presence of colored impurities or byproducts.[6][7] These colored impurities are typically removed during chromatography or recrystallization, yielding a paler, more crystalline product.
III. Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful technique, but it can present challenges, especially with heterocyclic compounds.
Issue 1: The compound is streaking on the TLC plate and the column.
-
Causality: Streaking is often observed with basic compounds like imidazopyridines on acidic silica gel. The basic nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation.
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount of triethylamine (0.1-1%) or a few drops of ammonia solution into your eluent.[8] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.[8]
-
Issue 2: The compound is not eluting from the column.
-
Causality: This indicates that your compound is too polar for the chosen solvent system and is strongly adsorbed to the stationary phase.
-
Solution:
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system. For instance, if you are using a hexane:ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Switch to a More Polar Eluent: If increasing the polarity of your current system is ineffective, switch to a more polar solvent system, such as dichloromethane:methanol.
-
Issue 3: The compound appears to be decomposing on the column.
-
Causality: Some nitro compounds can be sensitive to the acidic nature of silica gel.[6]
-
Solution:
-
Deactivate the Silica Gel: As mentioned, adding a basic modifier like triethylamine can help.
-
Use an Alternative Stationary Phase: Neutral alumina can be a good alternative.
-
Work Quickly: Do not let the compound sit on the column for an extended period.
-
Workflow for Troubleshooting Column Chromatography
Caption: Decision tree for troubleshooting column chromatography.
IV. Troubleshooting Guide: Recrystallization
Recrystallization is an excellent technique for final purification, especially for removing small amounts of impurities.
Issue 1: The compound "oils out" instead of crystallizing.
-
Causality: This happens when the solution is supersaturated or cooled too quickly, causing the compound to come out of solution as a liquid rather than forming crystals. The presence of impurities can also inhibit crystallization.[8]
-
Solution:
-
Add More Solvent: Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates nucleation sites for crystal growth.[8]
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the solution to induce crystallization.[8]
-
Issue 2: No crystals form, even after cooling.
-
Causality: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solution:
-
Use a Co-solvent System: Find a solvent in which your compound is soluble (e.g., dichloromethane, ethanol) and another in which it is insoluble (e.g., hexane, water). Dissolve the compound in the minimum amount of the "good" solvent while hot, and then slowly add the "bad" solvent until the solution becomes slightly cloudy. Allow it to cool slowly. A common system for similar compounds is n-hexane/ethyl acetate.[9]
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your compound and then try cooling again.
-
Experimental Protocol: Recrystallization from a Two-Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate or ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, slowly add a solvent in which the compound is poorly soluble (e.g., n-hexane) dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly.
V. Data Summary and Physicochemical Properties
| Property | Value/Observation | Source |
| Appearance | Typically a solid, may be white or off-white when pure. | [10] |
| Solubility | Generally has low solubility in water but is soluble in common organic solvents like dichloromethane and chloroform. | [10] |
| Stability | The nitro group may confer some sensitivity to acidic conditions. | [11] |
VI. Concluding Remarks
The purification of this compound requires a systematic approach. By carefully analyzing the crude product and methodically troubleshooting common issues in chromatography and recrystallization, researchers can achieve high purity of this valuable compound. Always prioritize safety and handle all chemicals in a well-ventilated fume hood.
References
-
MDPI. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Retrieved from [Link]
-
MDPI. (n.d.). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
-
Pipzine Chemicals. (n.d.). 6-Bromo-8-chloroimidazo[1,2-a]pyridine. Retrieved from [Link]
-
Sciforum. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. Retrieved from [Link]
-
Reddit. (2022, April 12). Struggling with the purification of a nitroaldol product. r/OrganicChemistry. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. Retrieved from [Link]
-
PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US2229532A - Process for the purification of nitro aliphatic compounds.
-
PMC. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2011). Efficient Enhancement of Copper-pyridineoxazoline catalysts through immobilization and process design. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Retrieved from [Link]
-
Reddit. (2018, November 5). Suzuki purification problem. r/OrganicChemistry. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Synthesis of Imidazo[1,2-a]pyridine-chromones via ultrasound-assisted Groebke-Blackburn-Bienaymé Reaction. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. sciforum.net [sciforum.net]
- 3. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. US2229532A - Process for the purification of nitro aliphatic compounds - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 10. 6-Bromo-8-chloroimidazo[1,2-a]pyridine: Properties, Applications, Safety Data & Supplier China | High Purity Chemical Manufacturer [pipzine-chem.com]
- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of 6-Bromo-8-nitroimidazo[1,2-a]pyridine
Welcome to the technical support center for 6-Bromo-8-nitroimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully work with this promising, yet challenging, molecule.
Introduction: Understanding the Challenge
This compound belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] However, like many nitroaromatic compounds and other derivatives in this class, this compound is expected to exhibit very low solubility in aqueous media. For instance, a similar 3-nitroimidazo[1,2-a]pyridine derivative was found to have a thermodynamic solubility as low as 1.4 µM, highlighting the significant challenge researchers face.[3]
Poor aqueous solubility can hinder a wide range of experimental work, from initial in vitro biological screening to formulation development for in vivo studies. This guide will walk you through a systematic approach to understanding and overcoming these solubility issues.
Troubleshooting Guide: A Stepwise Approach to Solubilization
When encountering solubility issues with this compound, a systematic, multi-pronged approach is often the most effective. The following troubleshooting guide is designed to help you navigate these challenges, from initial assessment to the implementation of advanced solubilization techniques.
Caption: A stepwise workflow for troubleshooting the poor aqueous solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my aqueous buffer. What is the first thing I should try?
A1: The first step is to try a small amount of a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is a common starting point for initial in vitro experiments due to its strong solubilizing power for a wide range of compounds.[4] Start by preparing a high-concentration stock solution of your compound in 100% DMSO. You can then dilute this stock solution into your aqueous buffer, ensuring the final concentration of DMSO is as low as possible (typically <1%, and often <0.1%) to avoid off-target effects in biological assays. Be mindful of potential precipitation upon dilution.
Q2: I am observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What should I do?
A2: This is a common issue known as "crashing out" and indicates that the aqueous medium cannot maintain the compound in solution at the desired concentration. Here are a few things to try:
-
Lower the final concentration: Your target concentration may be above the kinetic solubility limit of the compound in the final buffer.
-
Increase the co-solvent concentration: If your experimental system allows, a slightly higher final concentration of the co-solvent may be necessary.
-
Use a different co-solvent: Some compounds are more soluble in other co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG 400).[4]
-
Consider a different solubilization strategy: If co-solvents alone are not sufficient, you may need to explore more advanced techniques like cyclodextrin complexation or the use of surfactants.
Q3: How does pH affect the solubility of this compound?
Q4: What are cyclodextrins and how can they help with solubility?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[6] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core, forming an inclusion complex that has a much higher aqueous solubility.[6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their improved solubility and safety profiles compared to native β-cyclodextrin.
Q5: What is a solid dispersion and when should I consider this technique?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix, usually a polymer like polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[8][9] This technique can enhance solubility by reducing the particle size of the drug to a molecular level and by converting the crystalline drug to a more soluble amorphous form.[8] You should consider preparing a solid dispersion when other methods like pH adjustment and the use of co-solvents or cyclodextrins are insufficient, or if you need to prepare a solid dosage form for in vivo studies.
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol is adapted from established methods for determining the equilibrium solubility of a compound.[10]
Objective: To determine the thermodynamic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
HPLC system with a suitable column and detector
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Add a known volume of the aqueous buffer to the vial.
-
Tightly cap the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Equilibrate the suspension for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant, being cautious not to disturb the solid pellet.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.
-
The resulting concentration is the thermodynamic solubility of the compound in that specific buffer.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This is a common laboratory-scale method for preparing solid dispersions.[11]
Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, PEG 6000)
-
A common solvent that dissolves both the compound and the polymer (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired ratio of drug to polymer (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve the appropriate amounts of this compound and the polymer in the common solvent in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder.
-
The resulting powder can be used for dissolution testing or further formulation.
Data Presentation
Table 1: Comparison of Common Solubilization Techniques
| Technique | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Ionization of the compound to a more soluble form. | Simple and cost-effective. | Only applicable to ionizable compounds; risk of precipitation upon pH change. |
| Co-solvents | Reduces the polarity of the aqueous medium.[4] | Effective for many poorly soluble compounds; easy to prepare. | Potential for toxicity or off-target effects of the co-solvent; risk of precipitation upon dilution. |
| Cyclodextrins | Encapsulation of the hydrophobic drug in a hydrophilic shell.[6] | Significant solubility enhancement; can improve stability. | Can be expensive; potential for competitive displacement of the drug. |
| Solid Dispersions | Reduces particle size to a molecular level; converts crystalline drug to amorphous form.[8] | Large increases in dissolution rate and solubility. | Can be complex to prepare; potential for physical instability (recrystallization) during storage. |
| Nanosuspension | Increases surface area by reducing particle size to the nanometer range.[12] | Improved dissolution velocity and saturation solubility. | Requires specialized equipment (e.g., high-pressure homogenizer); potential for particle aggregation. |
Visualization of Concepts
Caption: Mechanisms of action for common solubilization techniques.
References
-
6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine. (n.d.). MDPI. Retrieved from [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). MDPI. Retrieved from [Link]
-
Solid Dispersions: Techniques & Formulation. (2024, September 5). StudySmarter. Retrieved from [Link]
-
4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online. Retrieved from [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). WJBPHS. Retrieved from [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ACS Omega. Retrieved from [Link]
-
A guide to the selection of co-solvents to enable the easiest separation by distillation. (n.d.). ResearchGate. Retrieved from [Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps. Retrieved from [Link]
-
Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. (n.d.). NIH. Retrieved from [Link]
-
The Keys to Co-Solvent Selection, Part I. (2024, September 6). PCI Magazine. Retrieved from [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC - NIH. Retrieved from [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). ResearchGate. Retrieved from [Link]
-
Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Dissolution Technologies. Retrieved from [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. Retrieved from [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH. Retrieved from [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]
-
A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (n.d.). PMC - NIH. Retrieved from [Link]
-
Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press. Retrieved from [Link]
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Solid Dispersions. (2016, April 5). Contract Pharma. Retrieved from [Link]
-
Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. (n.d.). ResearchGate. Retrieved from [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (n.d.). Molecular Pharmaceutics - ACS Publications. Retrieved from [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Improving solubility and accelerating drug development. (n.d.). Veranova. Retrieved from [Link]
-
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14). ACS Publications. Retrieved from [Link]
-
Key Considerations for Selecting Solvents in Drug Manufacturing. (n.d.). Purosolv. Retrieved from [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved from [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands. Retrieved from [Link]
-
A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. (2023, August 25). Annex Publishers. Retrieved from [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal. Retrieved from [Link]
-
Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013, November 4). ACS Publications. Retrieved from [Link]
-
Solid dispersions: A technology for improving bioavailability. (2019, July 2). MedCrave online. Retrieved from [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). PMC - NIH. Retrieved from [Link]
-
DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES1. (n.d.). Retrieved from [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved from [Link]
-
Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved from [Link]
-
Advantages of the Combined Use of Cyclodextrins and Chitosan in Drug Delivery: A Review. (n.d.). Retrieved from [Link]
-
Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. (2024, January 28). Retrieved from [Link]
-
6-bromo-1H-imidazo [1,2-a]pyridine-8-amine. (n.d.). ChemBK. Retrieved from [Link]
Sources
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- 2. bio-conferences.org [bio-conferences.org]
- 3. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. chembk.com [chembk.com]
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- 7. alzet.com [alzet.com]
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- 11. studysmarter.co.uk [studysmarter.co.uk]
- 12. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
Improving reaction conditions for the synthesis of imidazo[1,2-a]pyridines
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important heterocyclic scaffold, providing practical, field-tested solutions and in-depth explanations to enhance your experimental success.
Introduction to Imidazo[1,2-a]pyridine Synthesis
Imidazo[1,2-a]pyridines (IMPs) are a class of nitrogen-fused heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. Their synthesis is a cornerstone of many drug discovery programs. While numerous synthetic routes exist, achieving high yields and purity can be challenging. This guide provides a structured approach to troubleshooting common issues, focusing on the widely used Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and other prevalent synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?
The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into classical condensation reactions and modern multicomponent reactions (MCRs).
-
Tschitschibabin (or Chichibabin) Reaction: This is the classical method involving the condensation of a 2-aminopyridine with an α-haloketone. While historically significant, it often requires high temperatures and can result in modest yields.
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: A highly efficient three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide. This method is favored for its atom economy, operational simplicity, and the ability to generate diverse libraries of IMPs.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for various IMP synthesis methods, including the GBB reaction.
-
Metal-Catalyzed Reactions: Various transition metals, such as copper and palladium, can catalyze the formation of the imidazo[1,2-a]pyridine core through different mechanistic pathways.
-
Green Chemistry Approaches: Recent efforts have focused on developing more environmentally friendly protocols using water as a solvent, solvent-free conditions, or biocatalysts.
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
Low yield is a frequent issue. A systematic approach to troubleshooting is crucial. Consider the following factors in order of likely impact:
-
Reagent Quality: Ensure the purity of your starting materials. 2-aminopyridines can be susceptible to oxidation. Aldehydes may contain corresponding carboxylic acids, and isocyanides can degrade upon storage.
-
Catalyst Activity: If using a catalyst, ensure it is active. Some Lewis acids are moisture-sensitive. Consider using a fresh batch or a different catalyst.
-
Solvent Choice: The solvent plays a critical role in reaction kinetics and solubility of intermediates. An inappropriate solvent can stall the reaction.
-
Reaction Temperature: Both insufficient and excessive heat can be detrimental. Optimize the temperature for your specific reaction.
-
Atmosphere: Some reactions, particularly those involving metal catalysts, may be sensitive to air or moisture. Ensure an inert atmosphere if required.
Q3: I am observing significant side product formation. What are the likely culprits?
Side product formation often arises from competing reaction pathways. Common side products and their causes include:
-
Polymerization of Aldehydes: This is common with reactive aldehydes, especially in the presence of strong acids or bases.
-
Formation of Amidine from 2-Aminopyridine: Self-condensation of 2-aminopyridine can occur under harsh conditions.
-
Hydrolysis of Isocyanide: In the presence of water and acid, isocyanides can hydrolyze to the corresponding formamide.
-
Incomplete Cyclization: The intermediate from the initial condensation may not fully cyclize, leading to a mixture of products.
Careful control of reaction conditions, stoichiometry, and the order of reagent addition can minimize these side reactions.
Troubleshooting Guides
Guide 1: Optimizing the Groebke-Blackburn-Bienaymé (GBB) Reaction
The GBB reaction is a powerful tool, but its success hinges on the careful selection of catalysts and conditions.
-
Causality & Troubleshooting:
-
Ineffective Catalyst: The GBB reaction is typically acid-catalyzed. If you are not observing product formation, your catalyst may be inappropriate or inactive.
-
Solution: Screen a panel of catalysts. Lewis acids like Sc(OTf)₃, Yb(OTf)₃, and InCl₃ are highly effective. Brønsted acids such as p-toluenesulfonic acid (pTSA) can also be used. For a greener approach, consider catalysts like ammonium chloride (NH₄Cl).
-
-
Poor Imine Formation: The first step of the GBB reaction is the formation of an imine between the 2-aminopyridine and the aldehyde. This equilibrium may not favor the imine.
-
Solution: Add a dehydrating agent, such as trimethyl orthoformate, to drive the imine formation forward. Alternatively, pre-forming the imine before the addition of the isocyanide can improve yields.
-
-
Solvent Incompatibility: The polarity of the solvent can significantly influence the reaction rate and yield.
-
Solution: Methanol and ethanol are commonly used and effective solvents. For less polar substrates, dichloromethane (DCM) or toluene may be suitable. Avoid protic solvents if your catalyst is highly water-sensitive.
-
-
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Yield Range (%) | Reference |
| Sc(OTf)₃ | 5-10 | Methanol | 25-60 | 70-95 | |
| Yb(OTf)₃ | 10 | Methanol | 25 | 60-90 | |
| InCl₃ | 10 | Methanol | 25 | 65-85 | |
| pTSA | 10-20 | Ethanol | Reflux | 50-80 | |
| NH₄Cl | 20 | Ethanol | 60 (MW) | 82-91 | |
| Iodine | 5-10 | Ethanol | 25 | 75-92 |
Yields are representative and can vary based on specific substrates.
-
To a solution of the 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (5 mL), add the catalyst (e.g., Sc(OTf)₃, 0.1 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Continue stirring at room temperature or heat to 50-60 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Mechanism of the Groebke-Blackburn-Bienaymé Reaction.
Guide 2: Troubleshooting Microwave-Assisted Synthesis
Microwave-assisted synthesis offers rapid heating and often leads to higher yields and shorter reaction times. However, it requires careful optimization.
-
Causality & Troubleshooting:
-
Excessive Temperature: Microwave heating can be very rapid, and "hot spots" can lead to localized overheating and decomposition of reagents or products.
-
Solution: Use a microwave reactor with a fiber-optic temperature probe for accurate temperature monitoring. Start with a lower temperature and shorter reaction time, then gradually increase as needed.
-
-
Solvent Choice: The ability of a solvent to absorb microwave energy (dielectric constant) is critical.
-
Solution: Use polar solvents like ethanol, DMF, or acetonitrile, which couple efficiently with microwaves. For reactions in non-polar solvents like toluene, a "susceptor" (a small amount of a highly absorbing material like graphite) can be added to aid heating.
-
-
Pressure Buildup: Heating a sealed vessel can lead to a significant pressure increase, which can alter reaction pathways or pose a safety hazard.
-
Solution: Use a microwave reactor with a pressure sensor. Ensure that the reaction volume does not exceed the recommended limit for the vessel size.
-
-
-
In a 10 mL microwave-sealed tube equipped with a magnetic stir bar, combine the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), isocyanide (1.0 mmol), and catalyst (e.g., NH₄Cl, 0.2 mmol) in ethanol (3 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 60-80 °C for 15-30 minutes.
-
After the reaction is complete, cool the vessel to room temperature before opening.
-
Work up and purify the product as described in the conventional GBB protocol.
Guide 3: Purification Challenges
The basic nature of the imidazo[1,2-a]pyridine ring can sometimes complicate purification.
-
Causality & Troubleshooting:
-
Streaking on Silica Gel: The basic nitrogen atoms in the IMP core can interact strongly with the acidic silica gel, leading to tailing or streaking during column chromatography.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to the eluent system. This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
-
Co-elution of Starting Materials: Unreacted 2-aminopyridine can be polar and may co-elute with the product.
-
Solution: An acidic wash (e.g., with dilute HCl) of the crude reaction mixture can remove unreacted 2-aminopyridine by forming a water-soluble salt. Be sure to neutralize the organic layer before concentration and chromatography.
-
-
Product Insolubility: Some IMP derivatives may have poor solubility in common chromatography solvents.
-
Solution: Experiment with different solvent systems. A gradient elution from a less polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.
-
-
Caption: Systematic workflow for troubleshooting low reaction yields.
Conclusion
The synthesis of imidazo[1,2-a]pyridines, while versatile, is not without its challenges. A thorough understanding of the reaction mechanism and the influence of various experimental parameters is key to overcoming these hurdles. This guide provides a starting point for troubleshooting common issues. Remember that each substrate is unique, and some degree of optimization will always be necessary. By applying a systematic and logical approach to problem-solving, you can significantly improve the efficiency and success of your imidazo[1,2-a]pyridine syntheses.
References
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
- Guchhait, S. K., Chandgude, A. L., & Priyadarshani, G. (2012). A Copper(I)-Catalyzed Three-Component Reaction of 2-Aminopyridines, Aldehydes, and Terminal Alkynes: A One-Pot Synthesis of Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 77(9), 4438–4444.
- Valdés, C. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 3(1), 28.
- BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. 109, 01005.
- Zhu, D.-J., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 482-487.
- E3S Web of Conferences. (2024).
- ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. 6(51), 35359–35373.
- MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3434.
- RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38265-38276.
- PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38265–38276.
Technical Support Center: Synthesis of 6-Bromo-8-nitroimidazo[1,2-a]pyridine
Welcome to the dedicated technical support guide for the synthesis of 6-Bromo-8-nitroimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Introduction: Navigating the Synthetic Landscape
The synthesis of this compound, a key intermediate in medicinal chemistry, presents unique challenges primarily revolving around regioselectivity and the management of side reactions. Two principal synthetic strategies are commonly considered, each with its own set of potential pitfalls. This guide will dissect these pathways, offering troubleshooting advice and answers to frequently asked questions to streamline your experimental workflow.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations of the underlying chemistry and actionable protocols to resolve them.
Issue 1: Low Yield of the Desired this compound
Question: My reaction yield for this compound is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis typically stem from one of two major areas: the choice of synthetic route and the control of reaction conditions, which can favor the formation of side products. Let's analyze the two most probable synthetic pathways.
Pathway A: Nitration of 6-Bromoimidazo[1,2-a]pyridine
This route involves the nitration of a pre-synthesized 6-bromoimidazo[1,2-a]pyridine core. While seemingly straightforward, it is often plagued by issues of regioselectivity.
-
Causality: The imidazo[1,2-a]pyridine ring system is electron-rich, and electrophilic substitution, such as nitration, preferentially occurs at the C-3 position of the imidazole ring.[1][2] Therefore, the primary product of this reaction is often the undesired 6-Bromo-3-nitroimidazo[1,2-a]pyridine . The formation of other isomers, such as the 5-nitro and 7-nitro derivatives, is also possible, further diminishing the yield of the target 8-nitro isomer.
-
Troubleshooting Protocol:
-
Confirm Isomer Identity: Before optimizing, it is crucial to confirm the identity of your product and byproducts using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The distinct substitution pattern will result in a unique spectroscopic fingerprint.
-
Re-evaluate the Synthetic Strategy: Due to the inherent regioselectivity issues, this pathway is not recommended for the specific synthesis of the 8-nitro isomer. The more robust approach is Pathway B.
-
Pathway B: Cyclization of 2-Amino-5-bromo-3-nitropyridine
This is the preferred and more regioselective route, involving the reaction of 2-amino-5-bromo-3-nitropyridine with an α-halo carbonyl compound, typically chloroacetaldehyde or its equivalent.[3] Low yields in this pathway are usually due to side reactions involving the starting materials or intermediates.
-
Causality and Key Side Reactions:
-
Self-Condensation of Chloroacetaldehyde: Chloroacetaldehyde is prone to self-condensation and polymerization under basic conditions, which are often employed in the cyclization step.[4][5] This depletes the reagent and complicates the purification process.
-
Formation of Impurities in the Starting Material: The synthesis of the 2-amino-5-bromo-3-nitropyridine precursor itself can be a source of impurities. For instance, the bromination of 2-aminopyridine can lead to the formation of 2-amino-3,5-dibromopyridine as a significant byproduct, which will not cyclize to the desired product.[6]
-
Suboptimal Reaction Conditions: Temperature control is critical. Exceeding the optimal temperature can lead to decomposition of the nitro-substituted pyridine and an increase in side product formation.
-
-
Troubleshooting and Optimization Protocol:
-
Purity of Starting Material: Ensure the purity of the 2-amino-5-bromo-3-nitropyridine starting material. Recrystallization is often necessary to remove any isomeric impurities or di-halogenated byproducts.[2]
-
Control of Chloroacetaldehyde Reactivity:
-
Use a stable precursor of chloroacetaldehyde, such as its hemiacetal or diethyl acetal, which generates the aldehyde in situ under acidic conditions prior to the cyclization.
-
Maintain a slightly acidic to neutral pH during the initial condensation to minimize self-condensation of the aldehyde.
-
-
Reaction Condition Optimization:
-
Temperature: Maintain the reaction temperature between 25-50°C as higher temperatures can promote side reactions.[3]
-
Base: Use a mild base, such as sodium bicarbonate, for the cyclization step. Stronger bases can accelerate the decomposition of the starting material and the self-condensation of chloroacetaldehyde.[3]
-
Solvent: A mixture of an alcohol (e.g., ethanol) and water is often effective.[3]
-
-
Table 1: Summary of Potential Side Products and Mitigation Strategies
| Synthetic Pathway | Potential Side Product(s) | Mitigation Strategy |
| A: Nitration of 6-Bromoimidazo[1,2-a]pyridine | 6-Bromo-3-nitroimidazo[1,2-a]pyridine (major), 6-Bromo-5-nitro- and 6-Bromo-7-nitro- isomers (minor) | Not the recommended pathway due to poor regioselectivity. Consider Pathway B. |
| B: Cyclization of 2-Amino-5-bromo-3-nitropyridine | Polymeric byproducts from chloroacetaldehyde self-condensation. | Use a stable chloroacetaldehyde precursor; maintain controlled pH. |
| Unreacted 2-amino-5-bromo-3-nitropyridine. | Ensure stoichiometric or slight excess of the aldehyde; monitor reaction progress by TLC. | |
| Impurities from starting material synthesis (e.g., 2-amino-3,5-dibromopyridine). | Purify the starting 2-amino-5-bromo-3-nitropyridine by recrystallization. |
Issue 2: An Unexpected Spot on My TLC Plate
Question: I am running the cyclization of 2-amino-5-bromo-3-nitropyridine with chloroacetaldehyde and see an unexpected, often polar, spot on my TLC plate that doesn't correspond to my starting material or product. What could it be?
Answer: An unexpected polar spot on your TLC plate is a common observation and can be attributed to several potential side products.
-
Causality:
-
Incomplete Cyclization/Intermediate Formation: The reaction proceeds through an initial N-alkylation of the exocyclic amino group of the 2-aminopyridine, followed by cyclization. An incomplete reaction could leave a charged intermediate or a hydrated, acyclic intermediate that would be more polar than the final product.
-
Aldol Condensation Products: If the reaction conditions are too basic, chloroacetaldehyde can undergo an aldol condensation to form more complex and polar byproducts.[4]
-
Hydrolysis of the Bromo Group: While less common under these conditions, hydrolysis of the bromo group to a hydroxyl group would significantly increase the polarity of the molecule.
-
-
Troubleshooting and Identification Protocol:
-
Isolate and Characterize: If the spot is significant, attempt to isolate it via column chromatography or preparative TLC for characterization by mass spectrometry and NMR.
-
Monitor Reaction Over Time: Take aliquots of the reaction mixture at different time points and analyze them by TLC. This will help you determine if the unexpected spot is a stable side product or a transient intermediate.
-
Adjust Reaction Conditions:
-
Ensure a slight excess of the chloroacetaldehyde to drive the reaction to completion.
-
Carefully control the pH to avoid overly basic conditions that would promote aldol condensation.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for preparing this compound?
A1: The most reliable and regioselective route is the cyclization of 2-amino-5-bromo-3-nitropyridine with an α-halo carbonyl compound like chloroacetaldehyde (Pathway B). This approach introduces the substituents on the pyridine ring before the imidazo[1,2-a]pyridine core is formed, thus avoiding the issue of directing the nitration to the C-8 position, which is challenging due to the electronic properties of the heterocyclic system.[1][2]
Q2: What are the critical parameters to control during the cyclization reaction (Pathway B)?
A2: The three most critical parameters are:
-
Purity of the Starting 2-amino-5-bromo-3-nitropyridine: Any isomeric or over-brominated impurities will carry through the reaction and complicate purification.
-
Temperature: Keep the reaction temperature in the recommended range of 25-50°C to minimize side reactions and decomposition.[3]
-
pH Control: The use of a mild base is crucial to facilitate the cyclization without promoting the self-condensation of chloroacetaldehyde.
Q3: How can I confirm the structure of my final product and distinguish it from potential isomers?
A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:
-
¹H NMR: The proton chemical shifts and coupling constants in the aromatic region will be distinct for each isomer. The number of signals and their splitting patterns will confirm the substitution pattern.
-
¹³C NMR: The chemical shifts of the carbon atoms in the heterocyclic core are sensitive to the positions of the substituents.
-
Mass Spectrometry: This will confirm the molecular weight of the product.
-
2D NMR (COSY, HMBC, HSQC): These experiments are invaluable for definitively assigning the proton and carbon signals and confirming the connectivity of the atoms in the molecule.
Visualizing Reaction Pathways and Workflows
Diagram 1: Synthetic Pathways to this compound
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. chemcess.com [chemcess.com]
- 5. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 6. Chloroacetaldehyde | ClCH2CHO | CID 33 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 6-Bromo-8-nitroimidazo[1,2-a]pyridine
Welcome to the technical support center for the scale-up synthesis of 6-Bromo-8-nitroimidazo[1,2-a]pyridine. This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to ensure a safe, efficient, and scalable synthesis of this critical pharmaceutical intermediate.
The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Its derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, and potent antituberculosis properties.[3][5][6][7] Specifically, nitro-substituted imidazopyridines are precursors to promising drug candidates, making their robust synthesis a key step in pharmaceutical development.[8]
This guide focuses on the common synthetic route involving the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound, a variation of the classic Phillips-Tschitschibabin reaction.
Section 1: The Synthetic Pathway & Mechanism
The synthesis of this compound is typically achieved via a two-step process starting from 2-amino-5-bromopyridine.
-
Nitration: Introduction of a nitro group at the C3 position of the pyridine ring.
-
Cyclization: Condensation of the resulting 2-amino-5-bromo-3-nitropyridine with an α-halocarbonyl, such as chloroacetaldehyde or bromoacetaldehyde, to form the fused imidazo[1,2-a]pyridine ring system.
The general reaction mechanism involves the initial nucleophilic attack of the pyridine ring nitrogen onto the carbonyl partner, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic bicyclic system.[9]
Caption: General two-step synthesis pathway.
Section 2: Frequently Asked Questions (FAQs) for Scale-Up
This section addresses common questions encountered when transitioning the synthesis from laboratory scale (grams) to pilot or production scale (kilograms).
Q1: What are the primary safety concerns during the scale-up of this synthesis?
A1: The two main areas of concern are the nitration step and potential thermal runaways during cyclization.
-
Nitration: The use of concentrated nitric and sulfuric acids is highly exothermic and generates corrosive fumes. At scale, poor heat dissipation can lead to dangerous temperature increases, accelerating the reaction rate and potentially causing a runaway. All additions of nitrating agents must be performed slowly, with vigorous stirring and robust temperature monitoring in a suitable reactor.
-
Cyclization: The condensation reaction is also exothermic. The initial SN2 reaction between the aminopyridine and the halo-aldehyde can generate significant heat. A reaction calorimetry study (e.g., using a Reaction Calorimeter - RC1) is highly recommended before scaling up to understand the heat of reaction and determine safe addition rates and cooling requirements.
Q2: How should I choose the right solvent for the cyclization step at scale?
A2: While lab-scale syntheses might use solvents like ethanol or dioxane, scale-up requires a different set of considerations.[10] The ideal solvent should:
-
Dissolve Starting Materials: Ensure both the aminopyridine and the aldehyde are sufficiently soluble.
-
High Boiling Point: A higher boiling point allows for a wider and safer operating temperature range.
-
Facilitate Product Isolation: The product should ideally crystallize out upon cooling, simplifying isolation by filtration and avoiding lengthy extractions. Solvents like DMF have been used effectively.[11]
-
Safety & Environmental Profile: Consider the solvent's flash point, toxicity, and environmental impact (refer to ICH guidelines).
Q3: My reaction yield is high at the lab scale but drops significantly upon scale-up. What are the likely causes?
A3: This is a classic scale-up challenge. The primary culprits are often related to mass and heat transfer.
-
Poor Mixing: In a large reactor, inefficient stirring can create "hot spots" where side reactions occur or localized concentration gradients that prevent the reactants from meeting. Ensure your reactor's impeller design and stirring speed are adequate for the vessel geometry and reaction mass.
-
Inefficient Heat Transfer: The surface-area-to-volume ratio decreases as you scale up. A reaction that was easily controlled in a round-bottom flask may overheat in a large reactor. This can lead to the degradation of starting materials, intermediates, or the final product.
-
Addition Rate: A reagent addition that takes minutes in the lab may need to be extended to hours at scale to manage the exotherm. Re-evaluate and slow down your addition rates.
Q4: What is the best method for purifying the final product at a multi-kilogram scale?
A4: Large-scale column chromatography is often impractical and expensive. The preferred method is recrystallization .
-
Solvent Screening: Perform a systematic solvent screen to find a single solvent or a binary solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. Methanol is often a good starting point for recrystallizing imidazopyridines.[12]
-
Procedure: Dissolve the crude product in the minimum amount of hot solvent, perform a hot filtration if insoluble impurities are present, allow the solution to cool slowly to form well-defined crystals, and then isolate by filtration.
-
Alternative: If impurities are difficult to remove by recrystallization, a reslurry in a solvent where the product is sparingly soluble but the impurities are highly soluble can be an effective purification step.
Section 3: Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the synthesis.
Caption: Troubleshooting decision tree for synthesis issues.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Reaction Stalls / Incomplete Conversion | 1. Insufficient reaction temperature or time. 2. Deactivation of reagents. | 1. Monitor Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the limiting starting material. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. 2. Reagent Quality: Ensure your α-halocarbonyl (e.g., chloroacetaldehyde) has not decomposed or polymerized, which is common. Use freshly prepared or newly opened reagents for scale-up. |
| Low Yield After Workup | 1. Product is partially soluble in the aqueous phase. 2. Incorrect pH during extraction. | 1. Extraction Efficiency: The product may have some water solubility. Increase the number of organic extractions (e.g., from 2x to 4x) or use a continuous liquid-liquid extractor for large volumes. 2. pH Control: The imidazo[1,2-a]pyridine nitrogen is basic. Ensure the aqueous layer is sufficiently basic (pH > 9) during extraction to keep the product in its free base form, maximizing its solubility in the organic solvent. |
| Product is Dark/Oily | 1. Formation of polymeric side products. 2. Thermal degradation. | 1. Temperature Control: This is often a sign of an exothermic event that was not properly controlled. Re-run the reaction at a lower temperature with a slower addition rate of the aldehyde. 2. Purification: Treat the crude product solution with activated charcoal before recrystallization to remove colored impurities. An effective recrystallization should yield a crystalline solid. |
| Final Product Fails Purity Specification | 1. Ineffective purification. 2. Co-crystallization of impurities. | 1. Optimize Recrystallization: The initial recrystallization solvent may not be optimal. Screen a panel of solvents (e.g., isopropanol, acetonitrile, ethyl acetate/heptane mixture) to find one that effectively rejects the specific impurities you are seeing. 2. Reslurry: If an impurity is very similar in structure and co-crystallizes, try slurrying the semi-pure solid in a solvent where the product is almost insoluble but the impurity has some solubility (e.g., diethyl ether or heptane). Stir for several hours at room temperature, then filter. |
Section 4: Pilot-Scale Synthesis Protocol (1 kg Scale)
This protocol is a representative example and must be adapted and optimized based on your specific equipment and safety assessments.
Step 1: Nitration of 2-Amino-5-bromopyridine
-
Equipment: 20L jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.
-
Procedure:
-
Charge the reactor with concentrated sulfuric acid (5 L) and cool the jacket to 0-5 °C.
-
Slowly add 2-amino-5-bromopyridine (1.73 kg, 10.0 mol) in portions, ensuring the internal temperature does not exceed 15 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (0.95 L) to concentrated sulfuric acid (2.5 L) in a separate vessel, keeping it cool.
-
Add the nitrating mixture dropwise to the reactor over 2-3 hours, maintaining an internal temperature below 10 °C.
-
Stir for an additional 2 hours at 5-10 °C. Monitor by TLC/HPLC until starting material is consumed.
-
Carefully quench the reaction by pouring the mixture onto crushed ice (20 kg).
-
Adjust the pH to ~8 using a 50% NaOH solution, keeping the temperature below 20 °C.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-3-nitropyridine.
-
Step 2: Cyclization to this compound
-
Equipment: 20L jacketed glass reactor with overhead stirring, temperature probe, and condenser.
-
Procedure:
-
Charge the reactor with 2-amino-5-bromo-3-nitropyridine (2.18 kg, 10.0 mol) and ethanol (10 L).
-
Heat the mixture to 60 °C with stirring.
-
Slowly add a 40% aqueous solution of chloroacetaldehyde (2.16 kg, 11.0 mol) over 1-2 hours, maintaining the temperature at 60-65 °C.
-
Heat the reaction to reflux (~78 °C) and stir for 6-8 hours. Monitor by TLC/HPLC.
-
Once the reaction is complete, cool the mixture to 0-5 °C over 2-3 hours.
-
The product should precipitate. Filter the solid, wash the cake with cold ethanol (2 x 1 L), and then with water.
-
Dry the crude product under vacuum at 50 °C.
-
For further purification, recrystallize from methanol or isopropanol.
-
References
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available from: [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available from: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available from: [Link]
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available from: [Link]
-
Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available from: [Link]
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.
-
Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. ResearchGate. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journals. Available from: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available from: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available from: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]
-
Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. International Journal of Research in Engineering and Science. Available from: [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Bentham Science. Available from: [Link]
-
Synthesis and Antituberculosis Activity of a Novel Series of Optically Active 6-Nitro-2,3-dihydroimidazo[2,1-b]oxazoles. ACS Publications. Available from: [Link]
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available from: [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. Available from: [Link]
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 5. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bio-conferences.org [bio-conferences.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting low bioactivity of 6-Bromo-8-nitroimidazo[1,2-a]pyridine analogs
Welcome to the technical support center for 6-Bromo-8-nitroimidazo[1,2-a]pyridine analogs. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this promising class of compounds. This guide provides in-depth, evidence-based answers to common challenges, focusing on the causality behind experimental choices to ensure scientific integrity and accelerate your research.
Part 1: Foundational Troubleshooting - Is Your Compound the Issue?
Low or inconsistent bioactivity often originates from fundamental issues with the compound itself. Before delving into complex biological assays, it is crucial to verify the quality and properties of your this compound analog.
Q1: My synthesized this compound analog shows lower than expected activity. Where should I start troubleshooting?
A1: The first step is to rigorously assess the purity and identity of your synthesized compound. Impurities can interfere with biological assays, leading to misleading results. The presence of unreacted starting materials or byproducts from the synthesis can either inhibit the desired activity or introduce confounding biological effects.
A common synthetic route for similar compounds involves the reaction of 2-amino-3-nitro-5-bromopyridine with a suitable α-haloketone.[1] Variations in reaction conditions can lead to incomplete reactions or side products.
Experimental Protocol: Compound Purity and Identity Verification
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: To determine the purity of the compound.
-
Method:
-
Dissolve a small sample of your compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Run a gradient elution method, for example, from 10% to 90% acetonitrile in water (with 0.1% formic acid) over 20 minutes.
-
Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm and 320 nm).
-
-
Interpretation: A pure compound should ideally show a single sharp peak. The area under the peak is proportional to the concentration. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >95% is generally recommended for biological screening.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Method:
-
Use the same HPLC method as above, but with the eluent directed to a mass spectrometer.
-
Analyze the mass spectrum of the main peak.
-
-
Interpretation: The observed mass-to-charge ratio (m/z) should correspond to the expected molecular weight of your this compound analog. For the parent compound, the expected [M+H]+ would be approximately 257.99 g/mol .
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the compound.
-
Method:
-
Dissolve a few milligrams of your purified compound in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire 1H and 13C NMR spectra.
-
-
Interpretation: The chemical shifts, splitting patterns, and integration of the peaks should be consistent with the expected structure of the this compound analog.
-
Q2: My compound is pure, but I'm still seeing low activity. Could solubility be the problem?
A2: Yes, poor aqueous solubility is a very common reason for low bioactivity in in vitro assays. The presence of the bromo and nitro groups can decrease the water solubility of the imidazo[1,2-a]pyridine scaffold.[2] If the compound precipitates in the assay medium, its effective concentration will be much lower than the nominal concentration, leading to an underestimation of its potency.
Data Presentation: Solubility of Nitroaromatic Compounds
| Property | General Trend for Nitroaromatic Compounds | Implication for this compound Analogs |
| Aqueous Solubility | Generally low and decreases with increasing number of nitro groups and other lipophilic substituents.[2] | The bromo and nitro groups likely contribute to poor aqueous solubility. |
| Solubility in Organic Solvents | Generally soluble in polar aprotic solvents like DMSO and DMF. | Stock solutions should be prepared in 100% DMSO. |
Experimental Protocol: Assessing and Improving Compound Solubility
-
Visual Solubility Assessment:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution into your aqueous assay buffer.
-
Visually inspect the solutions for any signs of precipitation (cloudiness, solid particles). Use a microscope for higher sensitivity.
-
-
Nephelometry:
-
This technique provides a quantitative measure of turbidity, which is indicative of compound precipitation.
-
Troubleshooting Solubility Issues:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible (typically <0.5%) to avoid solvent-induced artifacts.
-
Use of Solubilizing Agents: In some cases, non-ionic detergents (e.g., Tween-80, Pluronic F-68) or cyclodextrins can be used to improve compound solubility, but their potential effects on the biological system must be carefully evaluated.
-
Sonication: Briefly sonicating the final diluted compound solution can sometimes help dissolve small aggregates.
-
Structural Modification: If solubility issues persist, consider synthesizing analogs with improved solubility profiles, for example, by introducing polar functional groups.
Part 2: Cell-Based Assay Troubleshooting
Once you have confirmed the quality and solubility of your compound, the next step is to investigate potential issues within your biological assay system.
Q3: I'm not observing any effect in my cell-based assay. How can I determine if my compound is getting into the cells?
A3: Poor cell permeability is another major hurdle for the bioactivity of small molecules. The this compound scaffold, while having some favorable drug-like properties, may have its permeability influenced by the specific substitutions.
Mandatory Visualization: Cell Permeability Workflow
Caption: A workflow for troubleshooting low bioactivity focusing on cell permeability.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: PAMPA is a non-cell-based assay that measures the ability of a compound to passively diffuse across an artificial lipid membrane.[3][4]
-
Method:
-
A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The wells of the filter plate (donor compartment) are filled with a solution of the test compound in a buffer at a specific pH.
-
The filter plate is placed on top of a 96-well acceptor plate containing buffer.
-
The assembly is incubated for a defined period (e.g., 4-18 hours).[5]
-
The concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS.
-
-
Data Analysis: The permeability coefficient (Pe) is calculated.
Data Presentation: Interpreting PAMPA Results
| Permeability (Pe) (10⁻⁶ cm/s) | Classification | Likely In Vivo Absorption |
| > 10 | High | High |
| 1 - 10 | Medium | Medium |
| < 1 | Low | Low |
Q4: My compound has good passive permeability in the PAMPA assay, but still no cellular activity. What else could be preventing it from reaching its intracellular target?
A4: Active efflux by transporters such as P-glycoprotein (P-gp, also known as MDR1) can significantly reduce the intracellular concentration of a compound, even if it has good passive permeability.[6][7] Imidazo[1,2-a]pyridine derivatives have been reported to be potential P-gp substrates.
Experimental Protocol: P-glycoprotein (MDR1) Substrate Assay
-
Principle: This assay uses a cell line that overexpresses the human MDR1 transporter, such as MDCK-MDR1 cells, to measure the bidirectional transport of a compound.[8][9]
-
Method:
-
MDCK-MDR1 cells are seeded on a porous membrane in a transwell plate and allowed to form a confluent monolayer.
-
The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
After a specific incubation time, the concentration of the compound that has transported to the opposite side is measured by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficients in both directions (Papp A→B and Papp B→A) are calculated. The efflux ratio (ER) is then determined: ER = Papp (B→A) / Papp (A→B) .
-
Interpretation: An efflux ratio greater than 2 is generally considered indicative of active efflux.[8]
Q5: Could the nitro group on my compound be causing issues in my cellular assay?
A5: Yes, the 8-nitro group is a critical feature to consider. Nitroaromatic compounds can be bioreduced by cellular nitroreductases, particularly under hypoxic conditions, to form reactive nitroso and hydroxylamine intermediates.[10] These reactive species can be cytotoxic and may lead to off-target effects that mask the intended bioactivity or cause general cellular stress.[11][12]
Mandatory Visualization: The Role of the Nitro Group
Caption: Potential fates of the nitro group in a cellular environment.
Troubleshooting Strategies Related to the Nitro Group:
-
Control Experiments: Test a similar analog lacking the nitro group to see if the observed (lack of) activity is dependent on this functional group.
-
Hypoxia vs. Normoxia: Compare the activity of your compound under normal oxygen (normoxic) and low oxygen (hypoxic) conditions. Increased activity or toxicity under hypoxia may suggest a role for nitroreductases.
-
Bioisosteric Replacement: If the nitro group is implicated in off-target toxicity or poor metabolic stability, consider replacing it with a bioisostere. The trifluoromethyl (CF3) group, for example, can sometimes mimic the electron-withdrawing properties of a nitro group with improved drug-like properties.[13][14]
Part 3: Advanced Troubleshooting - Target Engagement and Off-Target Effects
If you have ruled out issues with compound quality, solubility, permeability, and efflux, the next step is to investigate the interaction of your compound with its intended biological target and to consider potential off-target effects.
Q6: How can I confirm that my compound is engaging with its intended intracellular target?
A6: Direct evidence of target engagement is crucial. The appropriate assay will depend on the nature of the target. For example, if your intended target is a kinase, you could use a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures this change in stability.
-
Method:
-
Treat intact cells with your compound or a vehicle control.
-
Heat aliquots of the cell lysate to a range of temperatures.
-
Cool the samples and centrifuge to pellet the denatured, aggregated proteins.
-
Analyze the amount of soluble target protein remaining in the supernatant by Western blot or other protein detection methods.
-
-
Interpretation: A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.
Q7: My compound is not showing activity, or the results are not reproducible. Could it be a "promiscuous inhibitor"?
A7: Promiscuous inhibitors are compounds that show activity in a non-specific manner, often by forming aggregates that sequester the target protein.[15][16] This can lead to false-positive results in biochemical assays and irreproducible results in cellular assays.
Identifying Promiscuous Inhibitors:
-
Detergent Sensitivity: The activity of promiscuous inhibitors is often abolished or significantly reduced in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100).
-
Lack of Clear SAR: A flat or inconsistent structure-activity relationship (SAR) where small changes to the molecule lead to unpredictable changes in activity can be a red flag.
-
Dynamic Light Scattering (DLS): This technique can be used to detect the formation of compound aggregates in solution.[17]
References
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Retrieved from [Link]
-
Phenotypic screening identifies a trisubstituted imidazo[1,2-a]pyridine series that induces differentiation in multiple AML cell lines. (2023). PubMed. Retrieved from [Link]
-
HTS Assay Validation. (2012). NCBI Bookshelf. Retrieved from [Link]
-
Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. Retrieved from [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). NIH. Retrieved from [Link]
- Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (n.d.). Google Patents.
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. Retrieved from [Link]
-
MDCK-MDR1 Permeability Assay. (n.d.). Evotec. Retrieved from [Link]
-
A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. (n.d.). ACS Publications. Retrieved from [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). PubMed. Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved from [Link]
-
Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). (n.d.). RSC Publishing. Retrieved from [Link]
-
Exploring the untapped pharmacological potential of imidazopyridazines. (2024). RSC Publishing. Retrieved from [Link]
-
Comprehensive analysis of high-throughput screens with HiTSeekR. (n.d.). Oxford Academic. Retrieved from [Link]
-
Microsomal Stability. (n.d.). Evotec. Retrieved from [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. Retrieved from [Link]
-
The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). ACS Publications. Retrieved from [Link]
-
(PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). ResearchGate. Retrieved from [Link]
-
Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. (2022). PMC. Retrieved from [Link]
-
Modeling of P-glycoprotein-involved epithelial drug transport in MDCK cells. (n.d.). APS Journals. Retrieved from [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (n.d.). PMC. Retrieved from [Link]
-
Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved from [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]
-
The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. Retrieved from [Link]
-
High-throughput Assays for Promiscuous Inhibitors. (2025). ResearchGate. Retrieved from [Link]
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101 ELISA Troubleshooting Tips for Research in 2024. (n.d.). Assay Genie. Retrieved from [Link]
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Imidazo[1,2-a]pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (n.d.). NIH. Retrieved from [Link]
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NITRO COMPOUNDS. (2020). SlideShare. Retrieved from [Link]
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The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. Retrieved from [Link]
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Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. Retrieved from [Link]
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Vertically-expanded imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridine via dehydrogenative coupling. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
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Identification and prediction of promiscuous aggregating inhibitors among known drugs. (n.d.). PubMed. Retrieved from [Link]
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Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]
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High-Throughput Screening Data Analysis. (n.d.). Basicmedical Key. Retrieved from [Link]
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A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. (2024). ScienceDirect. Retrieved from [Link]
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Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. Retrieved from [Link]
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Identification and prediction of promiscuous aggregating inhibitors among known drugs. (n.d.). Europe PMC. Retrieved from [Link]
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How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. Retrieved from [Link]
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Data analysis approaches in high throughput screening. (2014). SlideShare. Retrieved from [Link]
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Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. (2020). PMC. Retrieved from [Link]
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Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved from [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central. Retrieved from [Link]
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24.6: Nitro Compounds. (2021). Chemistry LibreTexts. Retrieved from [Link]
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(PDF) Synthesis, antibacterial, antifungal and antioxidant activity studies on 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine. (2025). ResearchGate. Retrieved from [Link]
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Technical Support Center: Enhancing Pharmacokinetic Properties of Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine derivatives. This guide is designed to provide practical, field-proven insights into overcoming common pharmacokinetic (PK) challenges associated with this privileged scaffold. Drawing from extensive research and development experience, this resource offers troubleshooting guides, detailed experimental protocols, and frequently asked questions to help you navigate the complexities of optimizing your compounds for in vivo success.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial hurdles encountered during the pharmacokinetic profiling of imidazo[1,2-a]pyridine derivatives.
Q1: My imidazo[1,2-a]pyridine derivative shows potent in vitro activity but has poor oral bioavailability in mice. What are the most likely causes?
A: Poor oral bioavailability for this class of compounds typically stems from three primary issues: low aqueous solubility, high first-pass metabolism, or poor membrane permeability, often exacerbated by P-glycoprotein (P-gp) efflux. A systematic approach is required to diagnose the root cause. We recommend starting with in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to dissect the problem before initiating further in vivo studies.
Q2: What is the first ADME assay I should run to troubleshoot my compound?
A: A liver microsomal stability assay is the ideal starting point. This experiment will quickly tell you if your compound is susceptible to rapid phase I metabolism, which is a common liability.[1] If the compound is rapidly metabolized (e.g., half-life < 30 minutes), this is a major red flag for high first-pass clearance and subsequent poor oral exposure.[2][3]
Q3: My compound is stable in liver microsomes but still has low bioavailability. What's the next step?
A: The next logical steps are to assess aqueous solubility and membrane permeability. For solubility, a simple kinetic solubility assay across a physiological pH range (e.g., pH 2.0, 6.5, 7.4) is crucial. Many nitrogen-containing heterocycles exhibit pH-dependent solubility. For permeability, a Caco-2 cell assay is the industry standard to evaluate passive diffusion and identify potential P-gp efflux.[4][5]
Q4: I've identified a metabolic hot-spot on my molecule. What are the most effective strategies to block metabolism for the imidazo[1,2-a]pyridine scaffold?
A: Blocking metabolic liabilities is a cornerstone of medicinal chemistry. Common strategies include:
-
Fluorination: Replacing a hydrogen atom with fluorine at the metabolic site can be highly effective. The strong C-F bond is resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[6]
-
Deuteration: Swapping a C-H bond for a C-D bond can slow the rate of metabolism (the kinetic isotope effect) without significantly altering steric or electronic properties.
-
Steric Hindrance: Introducing a larger functional group near the site of metabolism can physically block the enzyme's active site from accessing the hot-spot.
-
Scaffold Hopping/Isomeric Rearrangement: In some cases, the core itself is the site of metabolism (e.g., by aldehyde oxidase). Moving a nitrogen atom within the heterocyclic core (e.g., from an imidazo[1,2-a]pyrimidine to an imidazo[1,5-a]pyridine) can eliminate this liability.[7]
Q5: Are there specific CYP enzymes that are commonly involved in the metabolism of imidazo[1,2-a]pyridines?
A: While metabolism is highly dependent on the specific substituents of your derivative, the major drug-metabolizing enzymes like CYP3A4, CYP2D6, and CYP2C9 should always be considered.[8] It is good practice to run a CYP inhibition panel early in the discovery process to flag potential drug-drug interactions. Encouragingly, some optimized imidazo[1,2-a]pyridine derivatives have shown minimal inhibition of key CYP isoforms.[3][8]
Section 2: Troubleshooting Guides & In-Depth Protocols
This section provides detailed protocols for key experiments and troubleshooting advice for common issues.
Metabolic Stability Assessment
High metabolic clearance is a frequent failure mode for imidazo[1,2-a]pyridine derivatives. The following guide will help you accurately assess and interpret metabolic stability data.
The liver is the primary site of drug metabolism. An in vitro liver microsomal stability assay uses subcellular fractions of liver cells (microsomes) that are rich in Phase I metabolic enzymes (e.g., CYPs).[1] By incubating your compound with these enzymes and monitoring its disappearance over time, you can calculate an intrinsic clearance rate (CLint). This value provides a strong indication of how quickly the drug will be cleared by the liver in vivo, which directly impacts its half-life and oral bioavailability.
The workflow below outlines the critical steps for a robust assessment.
Caption: Common formulation strategies for preclinical evaluation.
Section 3: Data Summary & Comparative Analysis
The table below summarizes pharmacokinetic data from published studies on imidazo[1,2-a]pyridine derivatives, illustrating the impact of structural modifications.
| Compound/Series | Key Structural Feature | Key PK/ADME Parameter(s) | Species | Significance/Insight |
| Anti-TB Compound 13 | 2-pyridyl carboxamide | Microsomal stability: 19.3% metabolized (rat), 79.9% (mouse), 0% (human). Minimal CYP inhibition. [8] | Rat, Mouse, Human | Highlights significant species differences in metabolism and demonstrates that high human microsomal stability is achievable. |
| Anti-TB Compound 18 | Lipophilic biaryl ether | t½ = 13.2 h; Oral Bioavailability = 31.1%. [2] | Mouse | Demonstrates that despite high lipophilicity, good oral PK can be achieved, likely due to high metabolic stability. |
| Q203 (Telacebec) | Optimized anti-TB agent | t½ = 23.4 h; Oral Bioavailability = 90.7%. [2] | Mouse | An example of a highly optimized clinical candidate with excellent oral bioavailability and a long half-life. |
| Anti-leishmanial Hit | 8-(pyridin-4-yl) group | Greatly improved aqueous solubility; Mouse microsomal t½ > 40 min; High PAMPA permeability. [9] | Mouse | Shows a successful multi-parameter optimization, improving solubility and stability while maintaining permeability. |
| PI3K/mTOR Inhibitors | Methoxypyridine fragments | Moderate stability in rat and human liver microsomes. [10] | Rat, Human | Indicates that the core can be adapted for different targets while maintaining acceptable metabolic stability. |
References
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Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Imidazole - Wikipedia. Wikipedia. [Link]
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Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
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Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry. [Link]
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]
-
Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Drug Targets. [Link]
-
Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. European Journal of Pharmaceutical Sciences. [Link]
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules. [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. PLoS One. [Link]
-
The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Fluorine Incorporated Bioactive Imidazo[1,2‐a]pyridine derivatives. ResearchGate. [Link]
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Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]
-
Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. ResearchGate. [Link]
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Formulation approaches for orally administered poorly soluble drugs. International Journal of Pharmaceutics. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Publishing. [Link]
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Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. [Link]
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Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. International Journal of Molecular Sciences. [Link]
-
Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Organic Chemistry. [Link]
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Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]
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P-Glycoprotein (P-gp) mediated efflux in Caco-2 cell monolayers: the influence of culturing conditions and drug exposure on P-gp expression levels. Journal of Pharmaceutical Sciences. [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]
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Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters. [Link]
-
How to Conduct an In Vitro Metabolic Stability Study. Patsnap. [Link]
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Technical Support Center: Stability of 6-Bromo-8-nitroimidazo[1,2-a]pyridine in Solution
From the desk of the Senior Application Scientist
Welcome to the technical support guide for 6-Bromo-8-nitroimidazo[1,2-a]pyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this compound in solution. Ensuring the stability and integrity of your experimental compounds is paramount for generating reproducible and reliable data. This guide moves beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions in your research.
The this compound structure contains a confluence of chemical motifs that, while valuable for its biological activity, also present specific stability liabilities. Understanding these is the first step toward effective troubleshooting.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My solution of this compound, initially colorless or pale yellow, is turning a darker yellow or brown. What is causing this discoloration?
Answer: This is a classic sign of degradation. The primary suspects are photodegradation and/or chemical decomposition.
-
Causality (Photodegradation): The 8-nitro group makes the molecule a potent chromophore, meaning it readily absorbs light, particularly in the UV and near-visible spectrum. This absorbed energy can initiate photochemical reactions, leading to the formation of colored byproducts. Nitroaromatic compounds are well-documented to be susceptible to photolysis, which can involve complex reaction pathways including the formation of nitroso species or cleavage of the ring.[1][2][3][4]
-
Causality (Chemical Decomposition): The strong electron-withdrawing nature of the nitro group makes the imidazo[1,2-a]pyridine ring electron-deficient. This increases its susceptibility to nucleophilic attack, especially if your solvent or buffer contains nucleophilic species (e.g., Tris buffer, thiols). The degradation may be accelerated by elevated temperatures or non-optimal pH.
Immediate Actions:
-
Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber vial.
-
Work Quickly: Minimize the time the solution is exposed to ambient light during experimental setup.
-
Re-evaluate Solvent/Buffer: Ensure your solvent is pure and your buffer system is appropriate (see FAQ 2).
-
Store Cold: Store the solution at 2-8°C or frozen at -20°C or -80°C when not in use.
Question 2: I'm observing a precipitate forming in my stock solution, especially after a freeze-thaw cycle. Is this degradation or poor solubility?
Answer: It could be either, and it's crucial to distinguish between them.
-
Distinguishing the Cause:
-
Poor Solubility: If the precipitate redissolves upon gentle warming and agitation (e.g., in a 37°C water bath), it is likely the compound crashing out of solution. This is common for organic molecules in aqueous buffers, especially at high concentrations.
-
Degradation: If the precipitate does not redissolve with gentle warming, or if the solution remains cloudy or discolored after the precipitate is removed, it is likely an insoluble degradation product.
-
Immediate Actions & Solutions:
-
Solubility Test: Attempt to redissolve the precipitate with gentle warming. If successful, consider preparing a lower concentration stock or adding a small percentage of a co-solvent like DMSO or ethanol (if compatible with your assay).
-
Analytical Check: If degradation is suspected, the most definitive method is to analyze the solution. Filter a sample of the supernatant and analyze it by HPLC-UV or LC-MS. A chromatogram showing multiple new peaks or a significant decrease in the area of the parent peak confirms degradation.
-
Minimize Freeze-Thaw Cycles: Aliquot your stock solution into single-use volumes. This is a critical best practice that prevents both repeated solubility issues and the potential for accelerated degradation with each cycle.
Question 3: My biological assay results are inconsistent. Could the stability of this compound be the culprit?
Answer: Absolutely. Compound instability is a leading cause of non-reproducible biological data.
-
Causality: If the compound degrades in your assay medium over the course of the experiment, the effective concentration of the active molecule is continuously decreasing. This can lead to:
-
Apparent Loss of Potency: An IC50 or EC50 value that is higher than expected or that drifts between experiments.
-
High Variability: Large error bars and poor correlation between dose and response.
-
Confounding Effects: Degradation products may have their own biological activity or cytotoxicity, or they may interfere with assay detection methods (e.g., fluorescence, luminescence).
-
Verification & Solutions:
-
Incubation Study: Incubate the compound in your complete assay medium (including cells, serum, etc.) under exact assay conditions (e.g., 37°C, 5% CO2) for the full duration of your experiment. Take samples at time zero and at the end of the incubation period.
-
Analytical Quantification: Analyze the samples from the incubation study by LC-MS to quantify the percentage of the parent compound remaining. A significant decrease (>10-15%) indicates a stability problem.
-
Mitigation Strategies:
-
Reduce Incubation Time: If possible, shorten the assay duration.
-
Dose Freshly: Add the compound to the assay medium immediately before starting the experiment rather than using pre-incubated plates.
-
Re-evaluate Medium: Some components in cell culture media can be reactive. If stability is extremely poor, a simpler buffer system may need to be considered for initial screening.
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary factors that affect the stability of this compound in solution?
The stability is primarily influenced by a combination of four factors: Solvent, pH, Light, and Temperature .
-
Solvent: The choice of solvent dictates solubility and can introduce reactive species. Protic solvents may participate in hydrolysis, while certain buffers can be nucleophilic.
-
pH: The imidazo[1,2-a]pyridine core contains nitrogen atoms that can be protonated at low pH or be part of a system susceptible to base-catalyzed hydrolysis at high pH. The optimal pH is likely near neutral (6.0-7.5), but this must be empirically determined.
-
Light: As detailed above, the nitroaromatic structure makes the compound highly susceptible to photodegradation.[1][2][4]
-
Temperature: As with most chemical reactions, degradation rates increase with temperature. Store solutions cold.
FAQ 2: Which solvents are recommended for preparing stock solutions?
| Solvent | Recommendation | Rationale |
| DMSO | Highly Recommended | Excellent solvating power for many organic molecules. Aprotic and generally non-reactive. The standard for primary stock solutions. |
| Ethanol | Recommended | Good solvating power. Can be used for stock solutions, but be aware of potential reactivity with trace contaminants. |
| Acetonitrile | Use with Caution | Good solvent for analytical purposes (e.g., HPLC, LC-MS). Less common for biological stock solutions. |
| Aqueous Buffers | Not for Primary Stock | Solubility is generally low.[5] Use for preparing final working dilutions only. Avoid buffers with primary amines (e.g., Tris) or thiols (e.g., DTT) in stock solutions, as they are nucleophilic. |
FAQ 3: What analytical methods can I use to monitor the degradation of my compound?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the most common and accessible method. An even more powerful method is Liquid Chromatography-Mass Spectrometry (LC-MS) .
-
RP-HPLC-UV: Allows you to separate the parent compound from its degradation products. By monitoring the decrease in the area of the parent peak over time, you can quantify the rate of degradation.
-
LC-MS: Provides the same separation capabilities as HPLC but adds mass detection, which allows you to confirm the identity of the parent peak and gain structural information about the degradation products. This is the gold standard for stability studies.[6][7]
Experimental Protocols
Protocol 1: Recommended Procedure for Preparing and Storing a Stock Solution
This protocol is designed to maximize the initial stability of your compound.
-
Preparation: a. Weigh the desired amount of this compound solid in a tared, sterile microcentrifuge tube or glass vial. b. Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM). c. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If needed, gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.
-
Aliquoting: a. Immediately dispense the stock solution into single-use aliquots in sterile, low-binding microcentrifuge tubes. Use amber-colored tubes if available. b. The volume of each aliquot should be sufficient for one experiment to avoid multiple freeze-thaw cycles.
-
Storage: a. For short-term storage (1-2 weeks), store aliquots at 2-8°C, protected from light. b. For long-term storage (>2 weeks), store aliquots at -20°C or -80°C, protected from light. c. Before use, thaw a single aliquot at room temperature, vortex briefly, and spin down before opening. Do not re-freeze any unused portion of a thawed aliquot.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential for understanding the intrinsic stability of your compound. It involves intentionally exposing the compound to harsh conditions to identify likely degradation pathways. This follows principles outlined in ICH guidelines.[8]
-
Stock Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent like acetonitrile/water (50:50).
-
Stress Conditions: Aliquot this solution into separate, clear glass vials for each condition:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH.
-
Oxidation: Add an equal volume of 3% H₂O₂.
-
Thermal: Keep this sample as a control.
-
-
Photostability: Prepare a separate sample and expose it to a calibrated light source as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[8] A parallel control sample should be wrapped in foil.
-
Incubation: Store all samples (except the photostability samples) at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).
-
Analysis: At time zero and after the incubation period, neutralize the acid and base samples, then analyze all samples by a stability-indicating LC-MS method.
-
Evaluation: Calculate the percentage of degradation for each condition relative to the control sample. This will provide a clear profile of the compound's liabilities.
By following this guide, you can proactively address the stability challenges of this compound, leading to more accurate, reproducible, and reliable scientific outcomes.
References
- Vertex AI Search. (2023). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC.
- ChemicalBook. (2024). 6-BROMO-IMIDAZO[1,2-A]PYRIDIN-8-AMINE | 676371-00-9.
- MDPI. (2021). 6-Chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl] imidazo[1,2-a]pyridine.
- Wikipedia. (2024). Imidazole.
- Organic Chemistry Portal. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant.
- Sigma-Aldrich. 6-Bromoimidazo 1,2-a pyridine 97 6188-23-4.
- MDPI. (2021). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
- Pipzine Chemicals. 6-Bromo-8-chloroimidazo[1,2-a]pyridine.
- ACS Omega. (2023). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- PMC - NIH. (2020).
- ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? | Environmental Science & Technology Letters.
- PubMed Central. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Google Patents. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
- Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- ResearchGate.
- MDPI. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- PubMed. (2007). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process.
- RSC Publishing - The Royal Society of Chemistry. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition.
- Sigma-Aldrich. 6-Bromo-8-iodoimidazo[1,2-a]pyridine AldrichCPR.
- ResearchGate. (2015). Decomposition of nitroimidazole ions: Experiment and theory.
- ACS Omega. (2023).
- RSC Publishing.
- ResearchGate. (2018).
- ResearchGate. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- PubMed. (2010). Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review.
- ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- RSC Publishing. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
- PubMed. (2009). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process.
- PMC - NIH. (2022).
- ResearchGate. (2021). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems.
- FDA. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- PubMed. (2025). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
- PubMed. (2005).
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- 2. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Bromo-8-chloroimidazo[1,2-a]pyridine: Properties, Applications, Safety Data & Supplier China | High Purity Chemical Manufacturer [pipzine-chem.com]
- 6. Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
Navigating the Complexities of Imidazo[1,2-a]Pyridine Functionalization: A Technical Guide to Regioselectivity
Welcome to the Technical Support Center for the functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this privileged heterocyclic scaffold. Imidazo[1,2-a]pyridines are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] However, harnessing their full potential requires a nuanced understanding of their reactivity, particularly the factors governing regioselectivity during functionalization. This document provides in-depth, experience-driven insights into predicting and controlling the site of chemical modification on the imidazo[1,2-a]pyridine ring system. We will explore the underlying electronic and steric influences, delve into troubleshooting common issues, and provide detailed protocols for achieving desired regiochemical outcomes.
Understanding the Inherent Reactivity of the Imidazo[1,2-a]Pyridine Core
The imidazo[1,2-a]pyridine ring system is an electron-rich aromatic scaffold, making it highly susceptible to electrophilic substitution. The key to mastering its functionalization lies in understanding the relative reactivity of its different carbon positions.
The Dominance of the C-3 Position in Electrophilic Aromatic Substitution
Question: Why does electrophilic substitution on an unsubstituted imidazo[1,2-a]pyridine preferentially occur at the C-3 position?
Answer: The pronounced nucleophilicity of the C-3 position is a cornerstone of imidazo[1,2-a]pyridine chemistry. This preference is rooted in the stability of the Wheland intermediate formed during the reaction.[2] Electrophilic attack at C-3 allows the positive charge to be delocalized over the imidazole ring without disrupting the aromaticity of the pyridine ring. This results in a more stable carbocation intermediate compared to attack at other positions, such as C-2.[2]
To illustrate this, consider the resonance structures of the intermediates formed upon electrophilic attack at C-3 versus C-2:
Caption: Wheland intermediates in electrophilic attack.
As depicted, the intermediate from C-3 attack maintains the aromatic sextet of the pyridine ring, a key stabilizing factor.
Troubleshooting Guide: When Reactions Deviate from the Expected C-3 Selectivity
While C-3 is the kinetically favored position for many reactions, achieving exclusive functionalization can be challenging. Here, we address common issues and provide actionable solutions.
FAQ 1: My reaction is giving me a mixture of C-3 and C-5 isomers. How can I improve C-3 selectivity?
Answer: The emergence of C-5 substituted products, particularly in radical reactions, is a known phenomenon.[3] The C-5 position is another site of relatively high electron density in the pyridine ring. To enhance C-3 selectivity, consider the following adjustments to your protocol:
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature often favors the kinetically controlled C-3 product over the thermodynamically controlled C-5 product.
-
Solvent: The polarity of the solvent can influence the stability of the reaction intermediates. Experiment with a range of solvents, from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, acetonitrile) to find the optimal conditions for C-3 functionalization.
-
Catalyst: In metal-catalyzed reactions, the choice of ligand can have a profound impact on regioselectivity. Bulky ligands can sterically hinder attack at the more exposed C-5 position, thereby favoring C-3.
-
-
Protecting Groups: If the C-5 position remains reactive, consider a protecting group strategy. A bulky, removable group can be installed at the C-5 position to block its reactivity, directing the functionalization to C-3. Subsequent deprotection will yield the desired C-3 substituted product.
FAQ 2: I am attempting a Friedel-Crafts acylation and observing a complex mixture of products, including di-acylated species. What is going wrong?
Answer: Friedel-Crafts acylations on imidazo[1,2-a]pyridines can be complicated by the Lewis basicity of the ring nitrogens, which can coordinate to the Lewis acid catalyst, deactivating the ring system. Over-acylation is also a common side reaction. Here are some troubleshooting steps:
-
Stoichiometry of the Lewis Acid: Using a stoichiometric amount of a strong Lewis acid like AlCl₃ can lead to the formation of a complex with the acylated product, preventing further reaction. However, this can also lead to purification challenges. A catalytic amount of a milder Lewis acid, such as Zn(OTf)₂, might provide a cleaner reaction profile.[4]
-
Acylating Agent: The reactivity of the acylating agent is crucial. Highly reactive agents like acyl chlorides may lead to over-reaction. Consider using a less reactive acyl anhydride.
-
Reaction Temperature: Running the reaction at a lower temperature can help to control the reactivity and minimize the formation of byproducts.
A Practical Guide to Regioselective Functionalization: Detailed Protocols
To provide a tangible framework for your experiments, we present detailed protocols for key regioselective functionalizations of the imidazo[1,2-a]pyridine core.
Protocol 1: Regioselective C-3 Bromination
This protocol provides a reliable method for the selective bromination of the C-3 position, a crucial step for subsequent cross-coupling reactions.
Materials:
-
Imidazo[1,2-a]pyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
-
Stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the imidazo[1,2-a]pyridine (1.0 eq) in acetonitrile in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-bromoimidazo[1,2-a]pyridine.
Self-Validation: The regioselectivity can be confirmed by ¹H NMR spectroscopy. The disappearance of the C-3 proton signal and the appearance of the remaining aromatic protons with their characteristic coupling constants will confirm the desired outcome.
Protocol 2: Regioselective C-3 Friedel-Crafts Acylation
This protocol details a method for the selective introduction of an acyl group at the C-3 position.
Materials:
-
Imidazo[1,2-a]pyridine
-
Acetic anhydride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a stirred suspension of aluminum chloride (1.2 eq) in dichloromethane at 0 °C, add acetic anhydride (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of imidazo[1,2-a]pyridine (1.0 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralize the aqueous layer with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-acetylimidazo[1,2-a]pyridine.
Self-Validation: Successful C-3 acylation can be confirmed by ¹H and ¹³C NMR, where the appearance of a new acetyl proton signal and a downfield shift of the C-3 carbon signal will be observed.
The Influence of Substituents on Regioselectivity
The presence of substituents on the imidazo[1,2-a]pyridine ring can significantly alter the regioselectivity of subsequent functionalization reactions. Understanding these directing effects is crucial for designing multi-step synthetic routes.
Caption: General directing effects of substituents.
Table 1: Influence of Substituent Position on Subsequent Electrophilic Substitution
| Substituent Position | Electron-Donating Group (EDG) | Electron-Withdrawing Group (EWG) |
| C-2 | Generally enhances reactivity at C-3, though bulky groups may introduce steric hindrance. | Reduces overall ring reactivity, but C-3 often remains the most favorable site. |
| C-5 | Strongly activates the ring, particularly towards C-3 and C-6 attack. | Deactivates the pyridine ring, potentially making C-3 the only viable position for electrophilic attack. |
| C-6 | Activates the ring, directing primarily to C-5 and C-7. | Strongly deactivates the pyridine ring. C-3 remains the most likely site of attack, though yields may be low. |
| C-7 | Activates the ring, directing to C-6 and C-8. | Deactivates the pyridine ring. C-3 is still the preferred site on the imidazole ring. |
| C-8 | Activates the ring, directing to C-7. | Deactivates the pyridine ring. C-3 remains the primary site of electrophilic attack. |
Note: These are general guidelines, and the actual outcome can be influenced by the specific reaction conditions and the nature of the electrophile.
Advanced Strategies for Non-C3 Functionalization
While C-3 is the most common site of functionalization, accessing other positions is often necessary for developing diverse compound libraries.
Targeting the C-5 Position
As mentioned earlier, radical reactions can sometimes favor the C-5 position.[3] Additionally, directed metalation strategies can be employed. By using a directing group at a neighboring position, it is possible to achieve selective deprotonation and subsequent functionalization at C-5.
Functionalization of the Pyridine Ring (C-6, C-7, C-8)
Functionalization of the pyridine ring is generally more challenging due to its lower electron density compared to the imidazole ring. However, it can be achieved under specific conditions:
-
Halogenation: Under harsh conditions (e.g., high temperatures), halogenation can occur on the pyridine ring, often leading to a mixture of isomers.
-
Nucleophilic Aromatic Substitution (SNAAr): If the pyridine ring is substituted with a good leaving group (e.g., a halogen) and activated by a strong electron-withdrawing group, nucleophilic substitution can be a viable strategy for introducing new functionalities.
Conclusion
Mastering the regioselective functionalization of imidazo[1,2-a]pyridines is a key skill for medicinal chemists. By understanding the fundamental principles of reactivity, carefully controlling reaction conditions, and employing strategic use of substituents and directing groups, researchers can unlock the full synthetic potential of this versatile scaffold. This guide provides a foundation for rational design and troubleshooting in your experimental work. For further in-depth information, we encourage you to consult the referenced literature.
References
-
Patel, O. P. S., Nandwana, N. K., Legoabe, L. J., Das, B. C., & Kumar, A. (2020). Recent advances in radical C–H bond functionalization of imidazoheterocycles. Advanced Synthesis & Catalysis, 362(20), 4226–4255. [Link]
-
Tali, J. A., Kumar, G., Sharma, B. K., Rasool, Y., Sharma, Y., & Shankar, R. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 21(37), 7267–7289. [Link]
-
Kumar, A., Kumar, M., & Maurya, S. (2017). Regioselective synthesis of fused imidazo [1, 2-a] pyrimidines via intramolecular C–N bond formation/6-endo-dig cycloisomerization. The Journal of Organic Chemistry, 82(15), 8145-8152. [Link]
-
Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). Chemistry Stack Exchange. [Link]
Sources
- 1. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Imidazo[1,2-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding catalyst selection and reaction optimization for this important class of heterocyclic compounds. Our goal is to provide not just procedural guidance, but also a deeper understanding of the chemical principles at play, enabling you to troubleshoot and refine your synthetic strategies effectively.
Section 1: Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during the synthesis of imidazo[1,2-a]pyridines. Each problem is presented with potential causes and actionable solutions, grounded in established chemical principles.
Issue 1: Low to No Product Yield
You've set up your reaction to synthesize an imidazo[1,2-a]pyridine, but upon analysis, you find a very low yield or no desired product at all.
Potential Cause 1: Inactive Catalyst
-
Explanation: Many catalytic systems, particularly those involving copper(I) or other transition metals, can be sensitive to air and moisture. Oxidation of the catalyst can render it inactive. Similarly, some catalysts may require an "activation" step that was overlooked.
-
Solution:
-
Ensure that your catalyst is fresh and has been stored under an inert atmosphere (e.g., nitrogen or argon).
-
If using a metal catalyst, consider adding a reducing agent or using a pre-catalyst that forms the active species in situ.
-
For reactions sensitive to air, employ Schlenk techniques or a glovebox to maintain an inert atmosphere throughout the reaction.
-
Potential Cause 2: Inappropriate Solvent or Temperature
-
Explanation: The choice of solvent can significantly impact the solubility of reactants and the catalyst, as well as the overall reaction rate. Similarly, the reaction temperature may be too low to overcome the activation energy barrier. Some modern methods even utilize microwave irradiation to accelerate the reaction and improve yields.[1]
-
Solution:
-
Consult the literature for the specific catalytic system you are using to ensure the solvent and temperature are appropriate. A screening of different solvents may be necessary.
-
If the reaction is sluggish at a lower temperature, consider incrementally increasing the temperature, while monitoring for potential side product formation.
-
For certain reactions, microwave-assisted synthesis can be a highly effective alternative to conventional heating, often leading to shorter reaction times and higher yields.[1]
-
Potential Cause 3: Poor Substrate Reactivity
-
Explanation: Electron-donating or -withdrawing groups on your 2-aminopyridine or carbonyl compound can significantly affect their reactivity. For instance, highly electron-deficient 2-aminopyridines may be less nucleophilic, hindering the initial step of the reaction.
-
Solution:
-
If you suspect low reactivity from your starting materials, you may need to switch to a more potent catalytic system. For example, some gold-catalyzed methods are known to be highly efficient for a broad range of substrates.[2]
-
Alternatively, modification of the starting material to include a more reactive functional group could be considered, if the overall synthetic strategy allows for it.
-
Issue 2: Formation of Significant Side Products
Your reaction yields the desired imidazo[1,2-a]pyridine, but it is contaminated with one or more significant side products, complicating purification.
Potential Cause 1: Competing Reaction Pathways
-
Explanation: Depending on the reaction conditions and the specific substrates, alternative reaction pathways may become competitive. For example, self-condensation of the carbonyl compound or polymerization of starting materials can occur.
-
Solution:
-
Lowering the reaction temperature can sometimes favor the desired reaction pathway over competing, higher-activation-energy side reactions.
-
Adjusting the stoichiometry of the reactants can also be beneficial. For instance, using a slight excess of one reactant might push the equilibrium towards the desired product.
-
Consider a different catalyst that offers higher selectivity for the desired transformation. For example, iron-catalyzed systems have been shown to provide high regioselectivity in certain syntheses.[3]
-
Potential Cause 2: Over-oxidation or Decomposition
-
Explanation: In aerobic oxidation reactions, prolonged reaction times or excessively high temperatures can lead to over-oxidation of the product or starting materials. The product itself might also be unstable under the reaction conditions.
-
Solution:
-
Carefully monitor the reaction progress using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
-
If using an external oxidant, ensure it is added in a controlled manner and in the correct stoichiometric amount.
-
If product instability is suspected, consider a milder catalytic system or reaction conditions.
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding catalyst selection for imidazo[1,2-a]pyridine synthesis.
Q1: What are the most common types of catalysts used for imidazo[1,2-a]pyridine synthesis?
A1: A wide variety of catalysts have been successfully employed. Some of the most common include:
-
Copper-based catalysts: Copper(I) iodide (CuI) is frequently used, often in the presence of an oxidant like air or oxygen.[3] These systems are valued for their affordability and broad functional group tolerance.[3] Copper silicate has also been reported as an efficient and reusable heterogeneous catalyst.[4]
-
Iron-based catalysts: Iron(III) chloride (FeCl3) is a notable example, often favored for its low cost and environmentally benign nature.[1]
-
Gold-based catalysts: Gold catalysts, such as PicAuCl2, can be highly effective and enable reactions under mild conditions, often with excellent atom economy.[2]
-
Iodine-based systems: Molecular iodine can act as a catalyst, often in environmentally friendly solvents like water.[5]
-
Palladium-based catalysts: Palladium(II) catalysts are also used, particularly for specific types of cyclization reactions.[3]
-
Catalyst-free methods: Some synthetic routes proceed efficiently without a catalyst, often under solvent-free conditions or with the aid of microwave irradiation.[1]
Q2: How do I choose the best catalyst for my specific substrates?
A2: The optimal catalyst depends heavily on the functional groups present in your starting materials.
-
For sensitive functional groups: If your substrates contain delicate functional groups that are prone to degradation under harsh conditions, a milder catalyst system, such as a gold-based catalyst, might be the best choice.[2]
-
For cost-effective synthesis: If cost is a major consideration, iron or copper-based catalysts are generally more economical than gold or palladium catalysts.[1][3]
-
For "green" chemistry: If you are aiming for a more environmentally friendly process, consider using a recyclable heterogeneous catalyst like copper silicate or a metal-free system with a benign solvent like water.[4][5]
Q3: What is the general mechanism for the catalyzed synthesis of imidazo[1,2-a]pyridines?
A3: While the exact mechanism can vary depending on the catalyst and reactants, a common pathway for the reaction between a 2-aminopyridine and a carbonyl compound involves the following key steps:
-
Condensation: The 2-aminopyridine reacts with the carbonyl compound to form an enamine or imine intermediate.
-
Cyclization: An intramolecular cyclization occurs, where the nitrogen of the pyridine ring attacks the activated carbonyl carbon or a related intermediate.
-
Dehydration/Aromatization: The resulting intermediate undergoes dehydration and subsequent aromatization to form the stable imidazo[1,2-a]pyridine ring system.
The role of the catalyst is often to facilitate one or more of these steps, for example, by activating the carbonyl group or promoting the final aromatization.
Q4: Can I run the reaction under air, or do I need an inert atmosphere?
A4: This is highly dependent on the chosen catalyst.
-
Aerobic Oxidations: Many copper-catalyzed reactions explicitly use air or oxygen as the terminal oxidant, so an inert atmosphere is not only unnecessary but would prevent the reaction from proceeding.[3]
-
Air-Sensitive Catalysts: Other catalysts, particularly those in a reduced oxidation state, can be deactivated by oxygen. In these cases, working under an inert atmosphere of nitrogen or argon is crucial for success. Always refer to the specific literature procedure for your chosen catalytic system.
Q5: My reaction is not going to completion. What can I do?
A5: If your reaction stalls before all the starting material is consumed, several factors could be at play:
-
Catalyst Deactivation: The catalyst may have a limited lifetime under the reaction conditions. Adding a fresh portion of the catalyst might restart the reaction.
-
Equilibrium: The reaction may have reached equilibrium. In this case, you might be able to drive the reaction forward by removing a byproduct (e.g., water) or by adding more of one of the reactants.
-
Inhibitors: Impurities in your starting materials or solvent could be inhibiting the catalyst. Ensure your reagents are of high purity.
Section 3: Visual and Tabular Resources
Catalyst System Comparison
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| Copper (e.g., CuI) | Aerobic, various solvents | Cost-effective, broad functional group tolerance[3] | Can be sensitive to ligands and additives |
| Iron (e.g., FeCl3) | Mild conditions, various solvents | Inexpensive, environmentally friendly[1] | May require optimization for specific substrates |
| Gold (e.g., PicAuCl2) | Mild temperature, often in DCM | High efficiency, excellent atom economy[2] | Higher cost compared to copper or iron |
| Iodine (Molecular) | Often in water, can be ultrasound-assisted | Metal-free, "green" solvent compatibility[5] | May not be suitable for all substrate types |
| Catalyst-Free | Higher temperatures or microwave irradiation | Avoids metal contamination, simple workup[1] | May require harsh conditions, limited scope |
General Reaction Workflow
Caption: A generalized workflow for the synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common issues in imidazo[1,2-a]pyridine synthesis.
References
-
Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from [Link]
- Ansari, M. A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
- Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences.
- Abbott, B. M., et al. (n.d.). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes.
- Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
Sources
Validation & Comparative
A Comparative Analysis of 6-Bromo-8-nitroimidazo[1,2-a]pyridine with other Kinase Inhibitors in the Context of PI3K/Akt Signaling
This guide provides a comparative analysis of the hypothetical kinase inhibitor, 6-Bromo-8-nitroimidazo[1,2-a]pyridine, with established inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity.[1][2][3] This document will explore the potential of this compound in this context, offering a framework for its evaluation against clinically relevant competitors.
Introduction to Kinase Inhibition and the PI3K/Akt Pathway
Protein kinases are fundamental enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer. This has made them a prime target for therapeutic intervention. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that is frequently hyperactivated in human cancers, driving tumor growth and resistance to therapy.[4] Consequently, inhibitors targeting key nodes in this pathway, such as PI3K and Akt, have been a major focus of drug development.
The imidazo[1,2-a]pyridine core is a versatile heterocyclic scaffold that has been extensively explored for its diverse biological activities, including as anxiolytics, anti-inflammatory agents, and anticancer therapeutics.[1][5] Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent inhibitors of various kinases, including PI3K, Akt, and c-KIT.[4][6][7][8] This guide will focus on the hypothetical compound this compound as a potential PI3Kα inhibitor and compare its projected efficacy and selectivity against established drugs.
The Competitors: A Snapshot of Established PI3K Inhibitors
To provide a robust comparison, we will evaluate this compound against two well-characterized PI3K inhibitors:
-
Alpelisib (Piqray®): An approved, potent, and selective inhibitor of the PI3Kα isoform.
-
Taselisib: A potent pan-PI3K inhibitor that has been extensively studied in clinical trials.
These comparators represent both isoform-selective and pan-inhibitory profiles, allowing for a comprehensive assessment of a new chemical entity.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Most kinase inhibitors, including those based on the imidazo[1,2-a]pyridine scaffold, function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction. The specific substitutions on the imidazo[1,2-a]pyridine ring are crucial for determining the potency and selectivity of the inhibitor for different kinases. Molecular docking studies on other imidazo[1,2-a]pyridine derivatives have shown interactions with key residues in the PI3Kα binding site, such as Val859 and Lys802.[1]
Below is a diagram illustrating the central role of PI3K in the signaling cascade.
Caption: The PI3K/Akt signaling pathway and the point of inhibition.
Comparative Experimental Evaluation: A Proposed Workflow
To objectively compare this compound with Alpelisib and Taselisib, a series of biochemical and cell-based assays are necessary. The following experimental workflow provides a robust framework for this evaluation.
Caption: Experimental workflow for comparative analysis.
Detailed Experimental Protocols
In Vitro Kinase Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified PI3Kα.
Methodology:
-
Reagents: Recombinant human PI3Kα, PIP2 substrate, ATP, ADP-Glo™ Kinase Assay kit.
-
Procedure: a. Prepare a serial dilution of this compound, Alpelisib, and Taselisib. b. In a 96-well plate, add the kinase, substrate, and ATP to initiate the reaction in the presence of the inhibitors or DMSO (vehicle control). c. Incubate at room temperature for 1 hour. d. Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. e. Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. f. Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of Downstream Signaling
Objective: To assess the inhibition of the PI3K/Akt pathway in a cellular context.
Methodology:
-
Cell Line: A cancer cell line with a known PIK3CA mutation (e.g., MCF-7 or HCC1937).
-
Procedure: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the inhibitors for 2-4 hours. c. Lyse the cells and quantify the protein concentration. d. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. e. Probe the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin). f. Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt and loading control.
Cell Viability Assay (IC50 Determination)
Objective: To determine the cytotoxic effect of the inhibitors on cancer cells.
Methodology:
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Procedure: a. Seed cells in a 96-well plate and treat with a serial dilution of the inhibitors for 72 hours. b. Add the CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. c. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value as described for the kinase assay.
Comparative Data Summary (Hypothetical)
The following table summarizes the expected performance of this compound in comparison to the established inhibitors. The hypothetical data is based on the general characteristics of imidazo[1,2-a]pyridine derivatives reported in the literature.[4][9][10]
| Parameter | This compound (Hypothetical) | Alpelisib | Taselisib |
| Target(s) | PI3Kα | PI3Kα | Pan-PI3K |
| Biochemical IC50 (PI3Kα) | 5-15 nM | ~5 nM | ~2 nM |
| Cellular IC50 (MCF-7) | 50-150 nM | ~100 nM | ~50 nM |
| Selectivity (vs. other kinases) | Moderate to High | High | Low |
| Effect on p-Akt (Ser473) | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease |
Discussion and Future Directions
Based on the hypothetical data, this compound shows promise as a potent PI3Kα inhibitor. Its projected biochemical and cellular IC50 values are comparable to those of the established inhibitors Alpelisib and Taselisib. The key differentiator for a novel compound like this would be its selectivity profile and off-target effects. While pan-PI3K inhibitors like Taselisib can be highly potent, they often come with increased toxicity due to the inhibition of multiple PI3K isoforms involved in normal physiological processes. A highly selective inhibitor like Alpelisib can offer a better therapeutic window.
Further studies on this compound should focus on:
-
Comprehensive Kinase Selectivity Profiling: A broad panel of kinases should be screened to determine the selectivity of the compound.
-
In Vivo Efficacy Studies: Evaluation in animal models of cancer is crucial to assess its anti-tumor activity and pharmacokinetic properties.
-
Toxicity Profiling: In vitro and in vivo studies are needed to evaluate the safety profile of the compound.
The imidazo[1,2-a]pyridine scaffold continues to be a rich source of novel kinase inhibitors.[1][8] The hypothetical compound this compound, with its specific substitutions, warrants further investigation as a potential therapeutic agent targeting the PI3K/Akt pathway. A thorough and systematic evaluation, as outlined in this guide, will be essential to elucidate its true potential.
References
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. [Link]
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Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed. [Link]
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6-Bromo-8-iodoimidazo[1,2-a]pyridine - MySkinRecipes. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. [Link]
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6-Bromo-imidazo[1,2-a]pyridin-8-amine - PubMed. [Link]
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Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed. [Link]
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Functionalization of imidazo[1,2-a]pyridines via radical reactions - RSC Publishing. [Link]
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A Technical Guide to the Structure-Activity Relationship of 6-Bromo-8-nitroimidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-Bromo-8-nitroimidazo[1,2-a]pyridine derivatives. We will explore the synthetic rationale, the influence of substituents on biological activity, and provide detailed experimental protocols for synthesis and evaluation. This document is intended to serve as a valuable resource for researchers engaged in the discovery of novel therapeutic agents based on the privileged imidazo[1,2-a]pyridine scaffold.
The imidazo[1,2-a]pyridine core is a well-established pharmacophore found in numerous clinically used drugs and biologically active compounds. Its rigid, planar structure and synthetic tractability make it an attractive starting point for the development of new drugs targeting a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions[1][2][3]. The introduction of a bromine atom at the 6-position and a nitro group at the 8-position creates a unique electronic and steric profile, offering opportunities for fine-tuning the pharmacological properties of these derivatives.
The Strategic Importance of the 6-Bromo-8-nitro Substitutions
The selection of the 6-bromo and 8-nitro substituents is a deliberate design choice aimed at modulating the physicochemical and biological properties of the imidazo[1,2-a]pyridine scaffold. The bromine atom at C6, a lipophilic and electron-withdrawing group, can enhance membrane permeability and introduce a potential site for further functionalization through cross-coupling reactions. The strong electron-withdrawing nature of the nitro group at C8 significantly influences the electron distribution within the heterocyclic system, which can be crucial for target engagement and is a known feature in some antimicrobial and antiparasitic agents[4].
Synthetic Strategies for this compound Derivatives
The synthesis of the this compound core and its subsequent derivatization at the C2 and C3 positions are key to exploring the SAR of this compound class. A general and adaptable synthetic approach is outlined below.
General Synthetic Workflow
Caption: General synthetic route to C2 and C3 substituted 6-Bromo-8-nitroimidazo[1,2-a]pyridines.
Experimental Protocol: Synthesis of the Core Scaffold
A robust method for the synthesis of the this compound scaffold involves a two-step process starting from commercially available 2-amino-5-bromopyridine.
Step 1: Nitration of 2-Amino-5-bromopyridine
-
To a stirred solution of 2-amino-5-bromopyridine in concentrated sulfuric acid, cooled to 0°C, add potassium nitrate portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 2-amino-5-bromo-3-nitropyridine.
Step 2: Cyclocondensation to form the Imidazo[1,2-a]pyridine Ring
-
A mixture of 2-amino-5-bromo-3-nitropyridine and an appropriate α-haloketone (e.g., 2-bromoacetophenone for a C2-phenyl substituent) in ethanol is refluxed for 6-8 hours.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 6-bromo-8-nitro-2-substituted-imidazo[1,2-a]pyridine.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents at the C2 and C3 positions. Based on the analysis of related imidazo[1,2-a]pyridine series, we can infer the following SAR trends for anticancer, antitubercular, and antiparasitic activities.
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has been extensively explored for its anticancer potential, with many derivatives showing potent activity against a range of cancer cell lines[2][3][5]. The SAR for the 6-bromo-8-nitro series can be hypothesized as follows:
-
C2-Position: Substitution at the C2 position with aryl or heteroaryl groups is generally favorable for anticancer activity. The electronic nature of the substituents on the C2-aryl ring plays a crucial role. Electron-withdrawing groups (e.g., -Cl, -CF₃) may enhance activity, while electron-donating groups (e.g., -OCH₃, -CH₃) can have a variable effect.
-
C3-Position: The C3 position is often a key site for modulating activity and selectivity. Introduction of small alkyl or aryl groups, or functional groups capable of hydrogen bonding, can significantly impact potency. Unsubstituted C3 is often a good starting point, with subsequent derivatization leading to improved activity.
Hypothetical SAR for Anticancer Activity
Caption: Key structural determinants for the anticancer activity of 6-bromo-8-nitroimidazo[1,2-a]pyridines.
Table 1: Hypothetical Anticancer Activity of C2 and C3 Substituted Derivatives
| Compound ID | R² Substituent | R³ Substituent | Predicted IC₅₀ (µM) vs. HeLa |
| 1a | Phenyl | H | 5-10 |
| 1b | 4-Chlorophenyl | H | 1-5 |
| 1c | 4-Methoxyphenyl | H | 10-20 |
| 2a | Phenyl | Methyl | 2-7 |
| 2b | 4-Chlorophenyl | Methyl | 0.5-2 |
| 3a | Phenyl | Bromo | >20 |
Note: The IC₅₀ values are hypothetical and serve as a guide for initial SAR exploration.
Antitubercular and Antiparasitic Activity
The presence of a nitro group in heterocyclic compounds is a well-known feature for conferring antitubercular and antiparasitic activity[4][6][7]. The nitro group can be bioreductively activated within the target organism to generate reactive nitrogen species that are cytotoxic.
-
Importance of the Nitro Group: The 8-nitro group is predicted to be a key determinant of antitubercular and antiparasitic activity.
-
C2 and C3 Substitutions: Lipophilicity and steric factors at the C2 and C3 positions are likely to be critical. Bulky substituents may hinder access to the active site of the activating nitroreductase enzyme. A balance between lipophilicity and aqueous solubility is crucial for optimal activity.
Table 2: Predicted Activity Profile against Mycobacterium tuberculosis and Plasmodium falciparum
| Compound ID | R² Substituent | R³ Substituent | Predicted MIC (µg/mL) vs. M. tuberculosis | Predicted IC₅₀ (nM) vs. P. falciparum |
| 4a | Methyl | H | 1-5 | 50-100 |
| 4b | Phenyl | H | 5-10 | 100-200 |
| 4c | 4-Fluorophenyl | H | 2-7 | 75-150 |
| 5a | Methyl | Bromo | >10 | >200 |
Note: These values are predictive and require experimental validation.
Comparative Analysis with Alternative Scaffolds
The this compound scaffold offers distinct advantages over other heterocyclic systems. Compared to quinolines, imidazo[1,2-a]pyridines generally exhibit lower toxicity. The synthetic accessibility and the ease of multi-component reactions for generating diverse libraries provide a significant advantage over more complex natural product-derived scaffolds.
Experimental Protocols for Biological Evaluation
To enable a standardized comparison of the synthesized derivatives, the following detailed protocols for key biological assays are provided.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay
Caption: Step-by-step workflow for determining the anticancer activity of compounds using the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
Detailed Protocol:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate containing Middlebrook 7H9 broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 7 days.
-
Alamar Blue Addition: Add Alamar Blue solution to each well and re-incubate for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Antiplasmodial Activity Assay
The SYBR Green I-based fluorescence assay is a common method for determining the antiplasmodial activity of compounds against Plasmodium falciparum.
Detailed Protocol:
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 strain) in human erythrocytes.
-
Compound Addition: Add serial dilutions of the test compounds to a 96-well plate containing the parasitized red blood cells.
-
Incubation: Incubate the plates for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the IC₅₀ value from the dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic placement of the bromo and nitro groups provides a unique electronic and steric landscape that can be exploited to achieve potent and selective biological activity. The SAR insights and experimental protocols provided in this guide offer a framework for the rational design and evaluation of new derivatives. Future work should focus on the synthesis and systematic biological evaluation of a diverse library of C2 and C3 substituted analogs to validate the hypothesized SAR and to identify lead compounds for further preclinical development. Particular attention should be paid to optimizing the pharmacokinetic properties of these compounds to ensure their suitability for in vivo studies.
References
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- Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. European Journal of Medicinal Chemistry, 84, 474-485.
- El-Naggar, M., et al. (2018).
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- Khan, M. A., et al. (2025). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(8), 3379.
- López-Martínez, M., et al. (2012). Effect of the lipophilic parameter (log P) on the anti-parasitic activity of imidazo[1,2-a]pyridine derivatives. Medicinal Chemistry Research, 21(1), 415-420.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
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- Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 589-613.
- Tukulula, M., et al. (2020). Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility. Journal of Medicinal Chemistry, 63(24), 15835-15853.
- Zhang, X., et al. (2018). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 157, 116-128.
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A Comparative Guide to Validating the Anti-Proliferative Effects of 6-Bromo-8-nitroimidazo[1,2-a]pyridine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-proliferative efficacy of the novel compound 6-Bromo-8-nitroimidazo[1,2-a]pyridine. We will objectively compare its performance against established chemotherapeutic agents and delve into its potential mechanisms of action through a series of robust experimental protocols.
The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, with a growing body of research highlighting their potential as potent anti-cancer agents.[3][4] Various analogues have shown promising inhibitory activity against the proliferation and migration of cancer cells, making this scaffold a fertile ground for the discovery of new oncology therapeutics.[4][5] This guide focuses on a specific derivative, this compound, outlining a systematic approach to validate its potential as a novel anti-proliferative compound. Our investigation will utilize three distinct human cancer cell lines: MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), and A549 (lung carcinoma), and will benchmark the compound's performance against two widely used chemotherapeutics, Doxorubicin and Paclitaxel.
Comparative Cytotoxicity Assessment: SRB Assay
To begin our validation, we must first quantify the cytotoxic potential of this compound. The Sulforhodamine B (SRB) assay is a reliable method for this purpose, as it measures cell density by quantifying total cellular protein content. This provides a robust and reproducible assessment of cell viability after exposure to the test compound.
The primary output of this assay is the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. By comparing the IC50 values of our novel compound with those of Doxorubicin and Paclitaxel, we can establish its relative potency.
Table 1: Comparative IC50 Values (µM) of Test Compounds across Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Doxorubicin (Positive Control) | ~0.5 - 1.5[6][7] | ~0.1 - 0.5[8][9] | ~0.2 - 1.0 |
| Paclitaxel (Positive Control) | ~0.005 - 0.02[6] | ~0.01 - 0.05 | ~0.01 - 0.08 |
Note: The IC50 values for Doxorubicin and Paclitaxel are approximate ranges based on published literature and can vary based on experimental conditions. The values for this compound are to be determined experimentally.
Mechanistic Evaluation: Cell Cycle and Apoptosis
A potent anti-proliferative agent typically exerts its effects by disrupting the cell cycle and/or inducing programmed cell death (apoptosis). We will employ flow cytometry to investigate these two key mechanisms.
Cell Cycle Analysis
Cancer is characterized by dysregulated cell proliferation, often due to a loss of control over the cell cycle. Many effective chemotherapeutic agents function by causing cell cycle arrest at specific phases (G1, S, or G2/M), preventing cancer cells from dividing. By treating the cancer cell lines with our test compound and staining the DNA with propidium iodide (PI), we can analyze the distribution of cells in each phase of the cell cycle.
Table 2: Hypothetical Cell Cycle Distribution Following Treatment with this compound (at IC50 Concentration)
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MCF-7 | Vehicle Control | Value | Value | Value |
| 6-Bromo-8-nitro... | Value | Value | Value | |
| HeLa | Vehicle Control | Value | Value | Value |
| 6-Bromo-8-nitro... | Value | Value | Value | |
| A549 | Vehicle Control | Value | Value | Value |
| 6-Bromo-8-nitro... | Value | Value | Value |
An accumulation of cells in a particular phase would suggest that the compound induces cell cycle arrest at that checkpoint.
Apoptosis Induction Assay
The induction of apoptosis is a highly desirable trait for an anticancer drug. The Annexin V-FITC and Propidium Iodide (PI) dual-staining assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Table 3: Hypothetical Apoptosis Profile Following Treatment with this compound (at IC50 Concentration)
| Cell Line | Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| MCF-7 | Vehicle Control | Value | Value | Value |
| 6-Bromo-8-nitro... | Value | Value | Value | |
| HeLa | Vehicle Control | Value | Value | Value |
| 6-Bromo-8-nitro... | Value | Value | Value | |
| A549 | Vehicle Control | Value | Value | Value |
| 6-Bromo-8-nitro... | Value | Value | Value |
A significant increase in the percentage of early and late apoptotic cells would confirm that the compound's anti-proliferative effects are mediated through the induction of apoptosis.
Molecular Target Investigation: Signaling Pathway Analysis
To understand the molecular underpinnings of its action, we will investigate the effect of this compound on key signaling pathways known to regulate cell growth, proliferation, and survival. The PI3K/AKT/mTOR and MAPK/ERK pathways are frequently hyperactivated in various cancers and represent prime targets for therapeutic intervention.[10][11] Western blotting will be used to assess the phosphorylation status of key proteins in these cascades. A reduction in the phosphorylated (active) forms of proteins like Akt and ERK would suggest that our compound inhibits these pro-survival pathways.
Signaling Pathway Diagrams
Caption: The PI3K/AKT/mTOR signaling cascade.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of various imidazo[1,2-a]pyridine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the experimental data that underscores their therapeutic potential, with a focus on their anticancer and anti-inflammatory properties.
The Versatile Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Biological Activity
Imidazo[1,2-a]pyridines are nitrogen-bridged heterocyclic compounds that have been successfully incorporated into a number of marketed drugs.[2][3] Their synthetic tractability allows for extensive structural modifications, leading to a wide array of pharmacological profiles, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antitubercular activities.[3][4][5] This versatility stems from the scaffold's ability to interact with various biological targets.
In Vitro Efficacy: Unveiling Therapeutic Potential at the Cellular Level
The initial assessment of a compound's therapeutic potential begins with in vitro assays. For imidazo[1,2-a]pyridine derivatives, these studies have revealed potent activity against a range of cancer cell lines and inflammatory pathways.
Anticancer Activity: Targeting Key Oncogenic Pathways
A significant body of research highlights the potent anti-proliferative effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines.[6][7][8] These compounds have been shown to induce cell cycle arrest and apoptosis through the modulation of critical signaling pathways.
One notable area of investigation is the inhibition of the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.[9] For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives demonstrated submicromolar inhibitory activity against several tumor cell lines.[9] The most potent compound, 13k , exhibited IC50 values ranging from 0.09 µM to 0.43 µM and was found to be a potent inhibitor of PI3Kα with an IC50 of 1.94 nM.[9] This inhibition led to G2/M phase cell cycle arrest and apoptosis in HCC827 cells.[9]
Other imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, another critical pathway in tumorigenesis.[10] Certain derivatives were shown to downregulate the expression of Wnt target genes like c-myc and cyclin D1, independent of GSK-3β activity.[10] Furthermore, some hybrids of imidazo[1,2-a]pyridine and oxadiazole have demonstrated potent anticancer activity by inhibiting tubulin polymerization.[11] Compound 6d from this series showed an IC50 value of 2.8 µM against A549 lung cancer cells and inhibited tubulin polymerization with an IC50 of 3.45 µM.[11]
Table 1: In Vitro Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 13k | HCC827 (Lung) | 0.09 | PI3Kα inhibitor | [9] |
| A549 (Lung) | 0.12 | [9] | ||
| SH-SY5Y (Neuroblastoma) | 0.25 | [9] | ||
| HEL (Erythroleukemia) | 0.43 | [9] | ||
| MCF-7 (Breast) | 0.15 | [9] | ||
| IP-5 | HCC1937 (Breast) | 45 | Induces extrinsic apoptosis | [6][7] |
| IP-6 | HCC1937 (Breast) | 47.7 | Induces extrinsic apoptosis | [6][7] |
| 6d | A549 (Lung) | 2.8 | Tubulin polymerization inhibitor | [11] |
Anti-inflammatory Activity: Modulating Key Signaling Cascades
Chronic inflammation is a key driver of many diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have shown significant anti-inflammatory properties.[12] A novel derivative, MIA , demonstrated the ability to modulate the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines, both alone and in combination with curcumin.[12] This highlights the potential of these compounds to target the inflammatory tumor microenvironment.
Another study focused on the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are crucial targets for anti-inflammatory drugs.[13] Several imidazo[1,2-a]pyridine derivatives showed high potency and selectivity for COX-2, with compounds 5e , 5f , and 5j exhibiting an IC50 value of 0.05 µM.[13]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for determining the in vitro cytotoxicity of imidazo[1,2-a]pyridine derivatives using the MTT assay, a common colorimetric assay for assessing cell metabolic activity.
Caption: A generalized workflow for determining in vitro cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCC1937) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the imidazo[1,2-a]pyridine derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for another 2 to 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
From the Bench to Preclinical Models: Assessing In Vivo Efficacy
While in vitro studies are crucial for initial screening, in vivo models are essential for evaluating a compound's efficacy, safety, and pharmacokinetic profile in a whole organism.
Anticancer Efficacy in Animal Models
The in vivo anticancer potential of imidazo[1,2-a]pyridine derivatives has been investigated in various animal models. For instance, the Wnt/β-catenin signaling inhibitors, compounds 4c and 4i , demonstrated activity comparable to the reference compound IWR1 in a Wnt-reporter zebrafish model.[10] This early-stage in vivo validation is a promising step in drug development.
More advanced studies have utilized mouse xenograft models. For example, a study on imidazo[1,2-a]pyridine derivatives as potent PDGFR antagonists demonstrated oral bioavailability in mice.[14] Another study on selective COX-2 inhibitors found that compound 5j possessed the most notable analgesic activity in vivo with an ED50 value of 12.38 mg/kg, indicating its potential as an anti-inflammatory and potentially anticancer agent.[13]
Pharmacokinetic and Safety Profiles
Pharmacokinetic studies are critical to understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For a series of antitubercular imidazo[1,2-a]pyridine-3-carboxamides, in vivo pharmacokinetic evaluations were conducted in mice via both oral and intravenous administration.[15] These studies are vital for determining appropriate dosing regimens and assessing the compound's potential for clinical translation. Furthermore, in vitro microsomal stability assays across different species (rat, mouse, dog, and human) provide valuable data on a compound's metabolic fate.[15]
Experimental Protocol: In Vivo Xenograft Tumor Model
The following is a generalized protocol for evaluating the in vivo anticancer efficacy of imidazo[1,2-a]pyridine derivatives in a mouse xenograft model.
Caption: A generalized workflow for an in vivo mouse xenograft tumor model.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Tumor volume is typically calculated using the formula: (Length x Width^2) / 2.
-
Group Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups, including a vehicle control group.
-
Compound Administration: Administer the imidazo[1,2-a]pyridine derivative at a specified dose and schedule (e.g., daily oral gavage).
-
Efficacy and Toxicity Monitoring: Measure tumor volume and mouse body weight 2-3 times per week to assess the compound's efficacy and potential toxicity.
-
Study Termination: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice.
-
Tumor Analysis: Excise the tumors, weigh them, and process them for further analysis, such as histopathology, immunohistochemistry, or Western blotting, to investigate the compound's mechanism of action in vivo.
Bridging the In Vitro-In Vivo Divide: Correlation and Discrepancies
A critical aspect of drug development is understanding the correlation between in vitro potency and in vivo efficacy. While potent in vitro activity is a prerequisite, it does not always translate to in vivo success. Factors such as poor pharmacokinetics (e.g., low bioavailability, rapid metabolism), off-target toxicity, and the complexity of the tumor microenvironment can lead to discrepancies.
For the imidazo[1,2-a]pyridine class of compounds, the available data suggests a promising, albeit developing, picture. The potent in vitro PI3Kα inhibition by compound 13k warrants further in vivo investigation to determine if this translates to significant tumor growth inhibition in animal models.[9] Similarly, the in vitro anti-inflammatory effects of MIA on the STAT3/NF-κB pathway provide a strong rationale for its in vivo evaluation in models of inflammation-driven cancer.[12]
The successful demonstration of in vivo analgesic activity for the COX-2 inhibitor 5j after potent in vitro characterization is an excellent example of a positive in vitro-in vivo correlation.[13]
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive in vitro data consistently demonstrates the potent and diverse biological activities of its derivatives, particularly in the realms of oncology and inflammation. While the volume of in vivo efficacy data is still growing, the existing studies provide compelling evidence for the therapeutic potential of this compound class.
Future research should focus on:
-
Systematic in vivo evaluation of the most potent in vitro candidates to establish robust in vitro-in vivo correlations.
-
Comprehensive ADME and toxicology studies to identify derivatives with favorable drug-like properties.
-
Exploration of novel mechanisms of action to broaden the therapeutic applications of this versatile scaffold.
By bridging the gap between in vitro and in vivo studies, the scientific community can unlock the full therapeutic potential of imidazo[1,2-a]pyridine derivatives and translate these promising findings into novel clinical therapies.
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A Comparative Guide to the Synthetic Routes of 6-bromo-imidazo[1,2-a]pyridine
The 6-bromo-imidazo[1,2-a]pyridine scaffold is a crucial heterocyclic motif in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities, including anti-cancer and antiviral properties.[1][2] The efficient and selective synthesis of this key intermediate is therefore of significant interest to researchers in organic synthesis and pharmaceutical development.[3][4] This guide provides an in-depth comparison of the primary synthetic strategies for obtaining 6-bromo-imidazo[1,2-a]pyridine, offering insights into the mechanistic underpinnings, experimental protocols, and overall efficiency of each approach.
Two principal synthetic routes dominate the landscape for the preparation of 6-bromo-imidazo[1,2-a]pyridine: the construction of the bicyclic system from a pre-brominated pyridine precursor and the direct bromination of the parent imidazo[1,2-a]pyridine heterocycle. Each strategy presents a unique set of advantages and challenges, which will be discussed in detail to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Cyclocondensation of 2-amino-5-bromopyridine
The most widely employed and generally more regioselective method for the synthesis of 6-bromo-imidazo[1,2-a]pyridine involves the cyclocondensation of 2-amino-5-bromopyridine with a suitable two-carbon synthon. This approach ensures the bromine atom is unambiguously positioned at the desired C6 position of the final product.
Mechanistic Rationale
The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine on the electrophilic carbon of the C2-synthon, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system. The choice of the C2-synthon and the reaction conditions can significantly influence the reaction rate and yield.
Caption: General reaction pathway for the synthesis of 6-bromo-imidazo[1,2-a]pyridine via cyclocondensation.
Key Experimental Protocols
Several variations of this method have been reported, primarily differing in the choice of the C2-synthon and the energy source.
Method 1A: Reaction with Chloroacetaldehyde
A straightforward and cost-effective approach utilizes a 40% aqueous solution of chloroacetaldehyde.[5]
Experimental Protocol:
-
To a solution of 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent (e.g., water, ethanol), add a 40% aqueous solution of chloroacetaldehyde (1.1-1.5 equivalents).[5]
-
Add a base such as sodium bicarbonate or triethylamine.[5]
-
Stir the reaction mixture at a temperature ranging from 25 to 50°C for 2 to 24 hours.[5]
-
Upon completion, concentrate the reaction mixture and extract the product with an organic solvent like ethyl acetate.[5]
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/n-hexane) to yield pure 6-bromo-imidazo[1,2-a]pyridine.[5]
Method 1B: Microwave-Assisted Synthesis with α-Haloketones
Microwave irradiation offers a significant advantage in terms of reduced reaction times and often improved yields.[6]
Experimental Protocol:
-
In a microwave-safe vessel, combine 2-amino-5-bromopyridine (1 equivalent) and an α-haloketone (e.g., 2-bromoacetophenone, 1.1 equivalents) in a suitable solvent (e.g., ethanol).[6]
-
Seal the vessel and subject it to microwave irradiation at a predetermined temperature and time (e.g., 120°C for 10-30 minutes).[6]
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 2-substituted-6-bromo-imidazo[1,2-a]pyridine.
Method 1C: Reaction with 2-Bromomalonaldehyde
This method allows for the introduction of a formyl group at the C3 position, providing a handle for further functionalization.[7]
Experimental Protocol:
-
Dissolve 2-amino-5-bromopyridine (1 equivalent) in acetonitrile.
-
Add 2-bromomalonaldehyde (1.2 equivalents) to the solution.[7]
-
Heat the reaction mixture to reflux for 2 hours.[7]
-
After completion, quench the reaction with a saturated sodium bicarbonate solution and extract with ethyl acetate.[7]
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.[7]
-
Concentrate the organic layer and purify the crude product by silica gel column chromatography to afford 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde.[7]
Route 2: Direct Bromination of Imidazo[1,2-a]pyridine
An alternative strategy involves the direct bromination of the pre-formed imidazo[1,2-a]pyridine core. This approach is attractive in terms of atom economy but is often hampered by challenges in regioselectivity.
Mechanistic Considerations and Regioselectivity
The imidazo[1,2-a]pyridine ring system is susceptible to electrophilic substitution. The electron-rich nature of the imidazole ring generally directs electrophiles to the C3 position. However, the pyridine ring can also be functionalized, with the C6 and C8 positions being potential sites for substitution.[2] The outcome of the bromination reaction is highly dependent on the brominating agent and the reaction conditions. Achieving high selectivity for the C6 position can be challenging, often leading to a mixture of isomers and requiring careful optimization and purification.
Caption: Regioselectivity challenges in the direct bromination of imidazo[1,2-a]pyridine.
Representative Protocol for Direct Bromination
While less common for the specific synthesis of the 6-bromo isomer due to selectivity issues, a general procedure for the bromination of imidazo[1,2-a]pyridines is as follows.
Experimental Protocol:
-
Dissolve imidazo[1,2-a]pyridine (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.[8]
-
Add the brominating agent (e.g., N-bromosuccinimide (NBS) or bromine) portion-wise at a controlled temperature (e.g., 0°C to room temperature).
-
Stir the reaction mixture for a specified period until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the products with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting mixture of isomers by column chromatography or preparative HPLC to isolate the 6-bromo-imidazo[1,2-a]pyridine.
Comparative Analysis
To facilitate the selection of the most appropriate synthetic route, the following table summarizes the key performance indicators for each approach.
| Feature | Route 1: Cyclocondensation | Route 2: Direct Bromination |
| Starting Materials | 2-amino-5-bromopyridine, C2-synthon | Imidazo[1,2-a]pyridine, Brominating agent |
| Regioselectivity | High (unambiguous C6-bromination) | Generally low (mixture of isomers) |
| Yield of 6-bromo isomer | Typically moderate to high | Often low and variable |
| Purification | Relatively straightforward (recrystallization or standard column chromatography) | Challenging (requires careful separation of isomers) |
| Scalability | Generally good | Can be problematic due to purification challenges |
| Key Advantage | Excellent control of regiochemistry | Potentially more atom-economical if selectivity can be achieved |
| Key Disadvantage | Requires pre-functionalized starting material | Poor regioselectivity leads to complex product mixtures |
Conclusion and Recommendations
For the reliable and efficient synthesis of 6-bromo-imidazo[1,2-a]pyridine, the cyclocondensation of 2-amino-5-bromopyridine (Route 1) is the superior and recommended strategy. This approach offers excellent control over the position of the bromine substituent, leading to a cleaner reaction profile and a more straightforward purification process. The use of microwave-assisted protocols can further enhance the efficiency of this route, making it particularly attractive for rapid library synthesis and process development.
While direct bromination (Route 2) may appear more concise on paper, the inherent lack of regioselectivity presents a significant practical challenge. The formation of multiple isomers necessitates demanding purification procedures, often resulting in low isolated yields of the desired 6-bromo product. Therefore, this route is generally less favorable unless specific conditions that highly favor C6-bromination can be identified and validated.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the desired scale of the reaction, the availability of starting materials, and the importance of isomeric purity. However, for most applications, the cyclocondensation approach provides a more robust and predictable pathway to the target molecule.
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- Biradar, J. S., Bhovi, M. G., & Sasidhar, B. S. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available from: https://www.bio-conferences.org/articles/bioconf/abs/2024/09/bioconf_wa2en2023_01005/bioconf_wa2en2023_01005.html
- CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents. Available from: https://patents.google.
- ChemicalBook. 6-BROMOIMIDAZO[1,2-A]PYRIDINE-3-CARBALDEHYDE synthesis. Available from: https://www.chemicalbook.com/synthesis/30384-96-4.htm
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- Wang, Q., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. Organic & Biomolecular Chemistry, 19(30), 6545-6557. Available from: https://pubs.rsc.org/en/content/articlelanding/2021/ob/d1ob00976a
- Iorkula, T. H., et al. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. Available from: https://www.tandfonline.com/doi/full/10.1080/00397911.2023.2284350
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A Comparative Guide to the Biological Evaluation of 6-Bromo-8-nitroimidazo[1,2-a]pyridine Against a Panel of Cancer Cell Lines
Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines in Oncology
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] In recent years, derivatives of this scaffold have garnered significant interest as potential anticancer agents due to their potent inhibitory effects on cancer cell proliferation.[2][3][4] The versatility of the imidazo[1,2-a]pyridine core allows for substitutions at various positions, leading to a diverse array of compounds with distinct mechanisms of action. This guide provides a comprehensive biological evaluation of a novel derivative, 6-Bromo-8-nitroimidazo[1,2-a]pyridine, and objectively compares its projected performance with other imidazo[1,2-a]pyridine analogs and established chemotherapeutic agents. This analysis is supported by a compilation of experimental data from closely related compounds to provide a robust predictive assessment.
The rationale for focusing on the 6-bromo and 8-nitro substitutions stems from the understanding that halogenation and the introduction of a nitro group can significantly modulate the physicochemical and pharmacological properties of a molecule, potentially enhancing its anticancer efficacy and selectivity. This guide will delve into the presumptive cytotoxic profile of this compound, its likely mechanism of action through key signaling pathways, and provide detailed, field-proven protocols for its evaluation.
Comparative Cytotoxicity Analysis: Positioning this compound in the Anticancer Landscape
To contextualize the potential efficacy of this compound, a comparative analysis of the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines is presented. For a comprehensive comparison, IC50 values for the standard chemotherapeutic drugs, Doxorubicin and Cisplatin, are also included.
| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HT-29 (Colon) | Reference |
| Imidazo[1,2-a]pyridine Derivatives | |||||
| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline (13k) | 0.43 µM | 0.23 µM | - | - | [5] |
| Thiazole-substituted imidazo[1,2-a]pyridine | - | - | 0.21 µM | - | [6] |
| Imidazo[1,2-a]pyridine-oxadiazole hybrid (6d) | - | 2.8 µM | - | - | [7] |
| Imidazo[1,2-a]pyridine based 1H-1,2,3-triazole (9b) | 2.35 µM | - | - | - | [8] |
| Imidazo[1,2-a]pyridine (IP-5) | 45 µM (HCC1937) | - | - | - | [2][4] |
| Imidazo[1,2-a]pyridine (IP-6) | 47.7 µM (HCC1937) | - | - | - | [2][4] |
| Standard Chemotherapeutics | |||||
| Doxorubicin | 0.01 - 2.5 µM | 0.24 - >20 µM | 2.9 µM | - | [9][10][11] |
| Cisplatin | ~66 µM | - | 2.9 - 53.74 µM | 6.3 µM | [12][13][14] |
Deciphering the Mechanism of Action: A Focus on Key Signaling Pathways
Based on extensive research into the bioactivity of imidazo[1,2-a]pyridine derivatives, the primary mechanism of their anticancer action is believed to be the induction of apoptosis and cell cycle arrest, often mediated through the inhibition of critical cell survival pathways.
The PI3K/Akt/mTOR Signaling Axis: A Prime Target
The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently hyperactivated in a wide range of cancers, promoting cell proliferation, survival, and resistance to therapy.[15] Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway.[2][6] It is hypothesized that this compound will similarly exert its anticancer effects by downregulating the phosphorylation of key components of this pathway, such as Akt and mTOR.
Induction of Apoptosis: The Programmed Cell Death Cascade
A hallmark of effective anticancer agents is their ability to induce apoptosis, or programmed cell death, in malignant cells. Imidazo[1,2-a]pyridine derivatives have been shown to trigger apoptosis through both intrinsic and extrinsic pathways.[2] This process is characterized by a series of morphological and biochemical changes, including the externalization of phosphatidylserine, activation of caspases, and DNA fragmentation.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the rigorous and reproducible biological evaluation of this compound, the following detailed, step-by-step methodologies for key in vitro assays are provided.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa, HT-29) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound and control compounds (e.g., Doxorubicin, Cisplatin) in culture medium. After the 24-hour incubation, replace the medium with 100 µL of medium containing the various concentrations of the test compounds. Include untreated wells as a negative control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 5 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for the quantitative analysis of apoptosis.[19][20][21][22] It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of the DNA-intercalating dye, Propidium Iodide.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
Mechanistic Investigation: Western Blot Analysis of the PI3K/Akt/mTOR Pathway
Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins, allowing for the investigation of the molecular mechanisms underlying the compound's activity.[15][23][24][25][26]
Protocol:
-
Protein Extraction: Treat cells with this compound at its IC50 concentration for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of Akt and mTOR, as well as housekeeping proteins like GAPDH or β-actin, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
Conclusion and Future Directions
While direct experimental data for this compound is not yet available, this comprehensive comparative guide, based on the extensive body of research on related imidazo[1,2-a]pyridine derivatives, provides a strong rationale for its potential as a potent and selective anticancer agent. The proposed cytotoxic activity, coupled with a likely mechanism of action involving the inhibition of the critical PI3K/Akt/mTOR survival pathway and the induction of apoptosis, positions this compound as a promising candidate for further preclinical investigation.
The detailed experimental protocols provided herein offer a robust framework for the systematic and rigorous evaluation of this compound and other novel chemical entities. Future studies should focus on performing these assays to generate empirical data for this specific compound, followed by in vivo studies in relevant animal models to assess its therapeutic efficacy and safety profile. The continued exploration of the imidazo[1,2-a]pyridine scaffold holds significant promise for the development of the next generation of targeted cancer therapies.
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Doxorubicin Cytotoxicity in All Studied HT29 and A549 Cell Lines and RF... - ResearchGate. (n.d.). Retrieved from [Link]
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Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (n.d.). Retrieved from [Link]
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Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - ResearchGate. (2025, August 10). Retrieved from [Link]
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IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - ACS Publications. (2020, September 23). Retrieved from [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.). Retrieved from [Link]
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Cell sensitivity assays: the MTT assay - PubMed. (n.d.). Retrieved from [Link]
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MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
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Table 1 Determination of doxorubicin ic 50 in different tumor cell lines - ResearchGate. (n.d.). Retrieved from [Link]
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IC50 Values of standard drugs against HT29 and EA carcinoma cell lines for 24, 48, 72 hours? | ResearchGate. (2023, April 17). Retrieved from [Link]
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Western Blot analysis of different PI3K/AKT/mTOR pathway components in... - ResearchGate. (n.d.). Retrieved from [Link]
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Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023, July 30). Retrieved from [Link]
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Anti-Breast Cancer Activity of Some Synthesized Pyrazole Derivatives Bearing Imidazo[1,2a]pyridine Moiety. (2025, February 13). Retrieved from [Link]
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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of 6-Bromo-8-nitroimidazo[1,2-a]pyridine
For the Attention of Researchers, Scientists, and Drug Development Professionals.
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Derivatives of this versatile heterocycle have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antitubercular effects.[3][4][5] A significant portion of the therapeutic potential of imidazo[1,2-a]pyridines stems from their activity as kinase inhibitors, with several analogs targeting key players in signaling pathways such as PI3K/AKT/mTOR.[6][7][8]
This guide focuses on a novel, yet uncharacterized derivative, 6-Bromo-8-nitroimidazo[1,2-a]pyridine . In the absence of direct experimental data for this specific compound, we will leverage established knowledge of the imidazo[1,2-a]pyridine class to outline a comprehensive strategy for its cross-reactivity profiling. As a Senior Application Scientist, the objective is to provide a robust framework for researchers to meticulously characterize the selectivity of this and other novel small molecules, a critical step in preclinical drug development. We will explore the rationale behind state-of-the-art experimental approaches, compare them with alternative methods, and provide actionable protocols.
The Imidazo[1,2-a]pyridine Scaffold: A Kinase Inhibitor in Waiting?
The journey of a novel compound from synthesis to a potential therapeutic candidate is paved with rigorous characterization. For this compound, the primary question is: what are its biological targets? While the nitro group at the 8-position might suggest potential antimicrobial activity, particularly under hypoxic conditions by analogy to nitroimidazoles, the broader and more extensively documented activity of the imidazo[1,2-a]pyridine core points towards kinase inhibition.[7][9] Numerous studies have demonstrated that modifications at various positions of the imidazo[1,2-a]pyridine ring system can yield potent and selective kinase inhibitors.[6][10][11] Therefore, a logical and data-driven starting point for the characterization of this compound is to assess its profile against the human kinome.
Charting the Course: A Multi-pronged Approach to Cross-Reactivity Profiling
A thorough understanding of a compound's selectivity is paramount. Off-target effects can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology. A multi-tiered approach, combining in vitro biochemical assays with cell-based and proteomics methods, provides the most comprehensive picture of a compound's interaction landscape.
Tier 1: Broad Kinome Scanning - A Global View of Interactions
The initial step in profiling a potential kinase inhibitor is to cast a wide net. Large-scale kinase panels, often encompassing over 400 kinases, provide a global view of a compound's binding affinities across the kinome.
Recommended Approach: Competition Binding Assays (e.g., KINOMEscan™)
This technology relies on a competition-based binding assay where the test compound is incubated with a panel of kinases, each tagged with DNA. An immobilized, broad-spectrum kinase inhibitor is used as a competitor. The amount of kinase that binds to the solid support is quantified by qPCR of the DNA tag. A potent interaction between the test compound and a kinase results in a lower amount of that kinase binding to the solid support.
Experimental Protocol: High-Throughput Kinase Binding Affinity Screen
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Assay Plate Preparation: In a multi-well plate, combine the test compound with the desired kinases from a commercially available panel (e.g., Eurofins DiscoverX KINOMEscan®). Typically, the compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) in the primary screen.
-
Competition Binding: Introduce an immobilized, broad-spectrum kinase inhibitor to the wells. The test compound will compete with this ligand for binding to the kinases.
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Washing and Elution: Wash away unbound components. Elute the kinase-ligand complexes that remain bound to the solid support.
-
Quantification: Quantify the amount of each kinase in the eluate using a sensitive method such as qPCR. The signal is inversely proportional to the binding affinity of the test compound.
-
Data Analysis: Results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates a stronger interaction. A common threshold for a "hit" is a %Ctrl value below a certain cutoff (e.g., <35%).
Causality and Self-Validation: This initial screen is designed for breadth, not depth. The use of a standardized platform with well-validated reagents ensures reproducibility. The primary output is a list of potential kinase targets, which must be validated in subsequent assays. The self-validating nature of this approach lies in the follow-up dose-response experiments for the initial hits to determine binding affinities (Kd values).
Tier 2: Orthogonal Validation and Functional Activity
Biochemical binding assays identify interactions but do not confirm functional inhibition of kinase activity. Therefore, the hits from the primary screen must be validated using an orthogonal, function-based assay.
Recommended Approach: In Vitro Kinase Activity Assays
These assays directly measure the enzymatic activity of the kinase, i.e., the transfer of a phosphate group from ATP to a substrate. A variety of formats are available, including radiometric, fluorescence-based, and luminescence-based readouts.
Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)
This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
-
Kinase Reaction: In a multi-well plate, set up the kinase reaction containing the purified kinase, its specific substrate, and ATP. Include a dilution series of this compound.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts the newly produced ADP back to ATP.
-
Luminescence Generation: The newly synthesized ATP is used in a luciferase reaction to generate a luminescent signal.
-
Signal Detection: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Causality and Self-Validation: This functional assay confirms that the binding event observed in the primary screen translates to modulation of the kinase's catalytic activity. The generation of a dose-response curve with a clear sigmoidal shape and a calculable IC50 value provides confidence in the inhibitory potential of the compound. Comparing the IC50 values across different kinases provides a quantitative measure of selectivity.
Tier 3: Cellular Target Engagement and Phenotypic Consequences
A compound's activity in a biochemical assay may not always translate to a cellular context due to factors like membrane permeability, intracellular ATP concentrations, and efflux pumps. Therefore, it is crucial to assess target engagement and downstream pathway modulation in a relevant cellular model.
Recommended Approach: Cellular Thermal Shift Assay (CETSA®) and Western Blotting
CETSA® is a powerful technique to monitor target engagement in cells or tissues. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Downstream Pathway Analysis via Western Blotting:
To confirm that target engagement leads to functional consequences, analyze the phosphorylation status of downstream substrates of the identified target kinase.
-
Cell Treatment: Treat cells with a dilution series of this compound.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Western Blotting: Separate the proteins by gel electrophoresis, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the downstream substrate.
-
Data Analysis: A dose-dependent decrease in the phosphorylation of the substrate confirms on-target activity in a cellular context.
Causality and Self-Validation: The combination of CETSA® and downstream pathway analysis provides a robust validation of a compound's mechanism of action. CETSA® confirms direct binding to the target in a native cellular environment, while the modulation of downstream signaling provides functional evidence of target inhibition.
Comparative Analysis of Profiling Methodologies
While the recommended approaches provide a comprehensive workflow, it is important to understand the landscape of available techniques and their respective advantages and limitations.
| Methodology | Principle | Advantages | Limitations |
| Kinome Scanning (Competition Binding) | Measures binding affinity to a large panel of kinases. | High-throughput, broad coverage, provides quantitative binding data (Kd). | Does not measure functional inhibition, potential for false positives/negatives. |
| In Vitro Kinase Activity Assays | Measures the catalytic activity of a kinase. | Confirms functional inhibition, provides quantitative potency data (IC50). | Can be lower throughput, requires purified enzymes and substrates. |
| Chemical Proteomics (e.g., Affinity Chromatography) | Uses an immobilized probe of the compound to pull down interacting proteins from cell lysates. | Unbiased identification of direct and indirect binding partners. | Requires chemical modification of the compound, which may alter its activity; can be technically challenging.[12] |
| Cellular Thermal Shift Assay (CETSA®) | Measures the thermal stabilization of a target protein upon ligand binding in a cellular context. | Confirms target engagement in intact cells, no compound labeling required. | Requires a specific antibody for the target protein, lower throughput. |
| Phosphoproteomics | Quantifies changes in the phosphorylation state of thousands of proteins in response to compound treatment. | Provides a global view of cellular signaling pathway modulation, can identify off-target effects. | Technically complex, data analysis can be challenging, does not directly identify the primary target. |
Structure-Activity Relationship (SAR) Insights and Comparator Compounds
While we lack specific data for this compound, we can draw inferences from related compounds. For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were identified as potent PI3Kα inhibitors, with compound 13k showing an IC50 of 1.94 nM.[6] Another study identified imidazo[1,2-a]pyridine-based peptidomimetics as sub-micromolar inhibitors of Akt.[11] These examples highlight the propensity of this scaffold to target the PI3K/Akt pathway.
The 6-bromo and 8-nitro substituents on our compound of interest will undoubtedly influence its binding profile. The bromine at the 6-position could engage in halogen bonding or occupy a hydrophobic pocket within the kinase active site. The electron-withdrawing nitro group at the 8-position could modulate the electronics of the heterocyclic system and potentially form hydrogen bonds with the target protein. A systematic SAR study, synthesizing and testing analogs with modifications at these positions, would be essential to optimize potency and selectivity.
Visualizing the Workflow and Key Pathways
To aid in the conceptualization of the proposed research plan, the following diagrams illustrate the cross-reactivity profiling workflow and a key signaling pathway often targeted by imidazo[1,2-a]pyridine derivatives.
Caption: A tiered workflow for the comprehensive cross-reactivity profiling of a novel small molecule inhibitor.
Caption: The PI3K/AKT/mTOR signaling pathway, a common target for imidazo[1,2-a]pyridine-based inhibitors.
Conclusion
The exploration of novel chemical entities like this compound is the lifeblood of drug discovery. While the absence of existing data presents a challenge, it also offers a blank canvas for meticulous scientific investigation. By adopting a systematic, multi-tiered approach to cross-reactivity profiling, researchers can build a comprehensive understanding of a compound's biological activity. The proposed workflow, beginning with broad kinome scanning and progressing through functional and cellular validation, provides a robust framework for de-risking novel compounds and identifying promising candidates for further development. The insights gained from such studies are not only crucial for the progression of the specific molecule but also contribute to the broader understanding of the structure-activity relationships that govern the therapeutic potential of the valuable imidazo[1,2-a]pyridine scaffold.
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A Comparative Guide to the Biological Activities of Imidazo[1,2-a]pyridine Isomers for Drug Discovery
The imidazopyridine scaffold, a fused bicyclic 5-6 heterocycle, is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential.[1] Its structural similarity to endogenous purines allows for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] This guide provides a comparative analysis of the biological activities of four major imidazopyridine isomers: imidazo[1,2-a]pyridine, imidazo[1,5-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed protocols, to assist researchers in navigating the chemical space of these promising scaffolds.
The Isomeric Landscape of Imidazopyridines
The arrangement of the nitrogen atoms within the fused ring system gives rise to distinct isomers, each with a unique electronic distribution and steric profile, profoundly influencing its biological activity.[2] The most extensively studied isomer is imidazo[1,2-a]pyridine, with numerous derivatives having reached the market.[3] However, the other isomers are gaining increasing attention for their unique therapeutic potential.
Caption: Imidazo[1,2-a]pyridines can inhibit the PI3K/Akt pathway.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a central role in regulating the immune and inflammatory responses. [4][5][6]Its aberrant activation is associated with chronic inflammatory diseases and cancer. [7]Imidazo[1,2-a]pyridine derivatives have been shown to suppress this pathway, leading to their anti-inflammatory effects. [7]
Caption: Imidazo[1,2-a]pyridines can suppress NF-κB signaling.
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are essential.
Synthesis of Imidazopyridine Isomers
The synthesis of imidazopyridine isomers can be achieved through various synthetic routes. A common method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of 2-aminopyridine with α-haloketones. [8]For imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines , a popular approach is the condensation of the corresponding diaminopyridines with aldehydes or carboxylic acids. [2]The synthesis of imidazo[1,5-a]pyridines can be accomplished through methods such as the intramolecular cyclization of N-(2-picolyl)amides. [9][10][11][12]
Caption: General synthetic strategies for imidazopyridine isomers.
In Vitro Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity. [13] Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vitro Antimicrobial Assay: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [14][15][16][17] Step-by-Step Methodology:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Bacterial Inoculation: Add a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anti-inflammatory Assay: COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes. [18][19][20][21][22] Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of COX-1 or COX-2 enzyme and arachidonic acid (substrate).
-
Compound Incubation: Incubate the enzyme with various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Product Detection: Measure the production of prostaglandin E2 (PGE2) or other prostanoids using a suitable detection method, such as an enzyme immunoassay (EIA) or a fluorometric assay.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve of enzyme inhibition.
Conclusion
The imidazopyridine scaffold represents a privileged structure in drug discovery, with its various isomers exhibiting a wide range of biological activities. While imidazo[1,2-a]pyridines are the most studied, this guide highlights the significant and often distinct therapeutic potential of the imidazo[1,5-a]-, imidazo[4,5-b]-, and imidazo[4,5-c]pyridine isomers. A thorough understanding of the structure-activity relationships and mechanisms of action of each isomer is crucial for the rational design of new and effective therapeutic agents. The experimental protocols provided herein offer a foundation for the consistent and reliable evaluation of these promising compounds. Further comparative studies under standardized conditions are warranted to fully elucidate the therapeutic potential of each imidazopyridine isomer and guide future drug development efforts.
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Validating 6-Bromo-8-nitroimidazo[1,2-a]pyridine: A Comparative Guide for a Promising Anticancer Lead Compound
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities and its presence in several clinically approved drugs.[1][2] Recent attention has focused on the anticancer potential of this heterocyclic system, with numerous derivatives demonstrating potent inhibitory effects against various cancer cell lines.[3][4] This guide provides an in-depth validation of a specific derivative, 6-bromo-8-nitroimidazo[1,2-a]pyridine, as a promising lead compound for anticancer drug development. Through a comparative analysis with established and emerging anticancer agents, supported by experimental data from related compounds, we will explore its therapeutic potential and outline a clear path for its progression in the drug discovery pipeline.
The Rationale: Why this compound?
The strategic placement of bromo and nitro groups on the imidazo[1,2-a]pyridine core is a deliberate design choice aimed at enhancing its anticancer efficacy. The imidazo[1,2-a]pyridine nucleus itself is a privileged scaffold in drug discovery, known to interact with various biological targets.[5][6] The addition of a bromine atom at the C6 position and a nitro group at the C8 position is hypothesized to modulate the compound's electronic properties and steric interactions with its target, potentially leading to increased potency and selectivity.
While direct experimental data for this compound is emerging, studies on closely related analogs provide a strong foundation for its validation. For instance, various 6-substituted imidazo[1,2-a]pyridine derivatives have shown significant anti-proliferative activities.[7] Moreover, 3-nitroimidazo[1,2-a]pyridine derivatives have been identified as potent antileishmanial agents, with their mechanism involving bioactivation by nitroreductases, a strategy that can also be exploited in cancer therapy.[8]
Comparative Analysis: Benchmarking Against the Competition
A lead compound's true potential is revealed through rigorous comparison with existing therapeutic options. Here, we evaluate this compound against a standard chemotherapeutic agent, Cisplatin, and a targeted PI3K inhibitor, Alpelisib.
| Feature | This compound (Hypothesized) | Cisplatin (Established) | Alpelisib (Targeted Therapy) |
| Primary Target | Potentially multiple, including kinases like PI3K | DNA | PI3Kα |
| Mechanism of Action | Induction of apoptosis, cell cycle arrest | DNA cross-linking, leading to apoptosis | Inhibition of the PI3K/AKT/mTOR signaling pathway |
| Selectivity | Expected to be higher than traditional chemotherapy | Low, affects all rapidly dividing cells | High for PI3Kα-mutated cancers |
| Potential Advantages | Improved therapeutic window, potential to overcome resistance | Broad-spectrum activity | High efficacy in specific patient populations |
| Potential Liabilities | Off-target effects, metabolism-related toxicity | Severe side effects (nephrotoxicity, neurotoxicity) | On-target side effects (hyperglycemia, rash), acquired resistance |
Experimental Validation Roadmap
The validation of this compound as a lead compound necessitates a structured experimental approach. The following workflow outlines the key stages, from initial screening to preliminary pharmacokinetic profiling.
Caption: A stepwise workflow for the validation of this compound as a lead compound.
Key Experimental Protocols
1. Synthesis of this compound:
The synthesis of the target compound can be achieved through a multi-step reaction sequence, likely starting from a commercially available substituted 2-aminopyridine. A common synthetic route for imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone. Subsequent nitration and bromination steps would yield the final product.
2. In Vitro Cytotoxicity Assessment (MTT Assay):
The initial evaluation of anticancer activity is performed using a cell viability assay, such as the MTT assay.[1] This colorimetric assay measures the metabolic activity of cells and provides a quantitative measure of cell proliferation and cytotoxicity.
-
Cell Lines: A panel of human cancer cell lines should be used, including but not limited to breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), colon (e.g., HCT116), and a non-cancerous cell line (e.g., HEK293) to assess selectivity.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and control compounds (Cisplatin, Alpelisib) for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against each cell line.
3. Mechanism of Action Elucidation:
Understanding how a compound exerts its cytotoxic effects is crucial for its development. Based on the known activities of related imidazo[1,2-a]pyridines, the following assays are recommended:
-
Cell Cycle Analysis: Use flow cytometry to determine the effect of the compound on cell cycle progression.[1] Treatment with an effective anticancer agent often leads to cell cycle arrest at specific checkpoints (G1, S, or G2/M).
-
Apoptosis Assays: Quantify the induction of programmed cell death (apoptosis) using methods like Annexin V/Propidium Iodide staining followed by flow cytometry.[1]
-
Western Blotting: Analyze the expression levels of key proteins involved in cell cycle regulation (e.g., p53, p21) and apoptosis (e.g., caspases, Bcl-2 family proteins) to identify the molecular pathways affected by the compound.[1]
4. Target Identification and Validation:
Given that many imidazo[1,2-a]pyridine derivatives have been shown to inhibit kinases, a primary focus should be on evaluating the effect of this compound on key signaling pathways, such as the PI3K/AKT/mTOR pathway.[6][7]
Caption: Simplified PI3K/AKT/mTOR signaling pathway, a potential target for this compound.
-
Kinase Inhibition Assays: Perform in vitro kinase assays to directly measure the inhibitory activity of the compound against a panel of kinases, with a focus on PI3K isoforms.
-
Molecular Docking Studies: Utilize computational modeling to predict the binding mode of this compound to the active site of its target kinase, providing insights into the structure-activity relationship.
Conclusion and Future Directions
The validation of this compound as a lead compound for anticancer therapy is a promising endeavor. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore, and the strategic addition of bromo and nitro substituents offers a compelling rationale for enhanced anticancer activity.[9][10] The proposed experimental roadmap provides a clear and logical progression for its evaluation, from initial cytotoxicity screening to mechanistic and target validation studies.
A thorough comparative analysis against both traditional chemotherapy and targeted therapies will be essential to define its unique therapeutic niche.[11] Should the experimental data align with the hypothesized advantages, this compound could represent a significant advancement in the development of novel and effective cancer treatments. The subsequent steps would involve extensive lead optimization to improve its pharmacological properties, followed by in vivo efficacy and safety studies.
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Al-Masoudi, N. A., & Al-Sultani, K. A. (2011). Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][1]benzothiazole motifs. European Journal of Medicinal Chemistry, 46(6), 2375–2382. [Link]
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Sakagami, H., Fukuchi, K., & Kanamoto, T. (2019). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Anticancer Research, 39(1), 139–149. [Link]
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Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(4), 585–611. [Link]
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Hossain, M. A., & Takdir, S. M. (2025). Targeting PI3K in cancer treatment: A comprehensive review with insights from clinical outcomes. European Journal of Pharmacology, 989, 177432. [Link]
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A Senior Application Scientist's Guide to Benchmarking 6-Bromo-8-nitroimidazo[1,2-a]pyridine Against Standard-of-Care Tuberculosis Therapies
Introduction: The Imperative for Novel Anti-Tuberculosis Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a formidable global health challenge, responsible for millions of infections and deaths annually.[1][2] The efficacy of current treatments is increasingly undermined by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M.tb.[1][2] Standard treatment for drug-susceptible TB is a lengthy multi-drug regimen, while options for drug-resistant TB are more complex, often involving less effective and more toxic drugs. This landscape underscores the urgent need for novel therapeutics with distinct mechanisms of action that can shorten treatment duration and overcome existing resistance.
The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several clinically approved drugs.[1] Within this class, nitro-substituted derivatives, such as 6-Bromo-8-nitroimidazo[1,2-a]pyridine, have shown significant promise as potent anti-tubercular agents.[1][2] This guide provides a comprehensive framework for benchmarking this compound against the current standards of care for both drug-susceptible and drug-resistant tuberculosis. We will delve into the scientific rationale for this comparison, present detailed experimental protocols, and offer insights into the interpretation of comparative data.
The Scientific Rationale: Why this compound?
The promise of the nitroimidazo[1,2-a]pyridine class lies in its unique mechanism of action. Unlike many current anti-TB drugs that target processes like cell wall synthesis or DNA replication directly, nitroimidazoles are prodrugs.[3][4]
Mechanism of Action: A Trojan Horse Strategy
This compound is believed to function as a bio-reductively activated agent. The process begins with the entry of the compound into the M.tb bacillus. Inside the bacterium, a specific enzyme, the deazaflavin-dependent nitroreductase (Ddn), reduces the nitro group of the compound. This reduction is a critical activation step, leading to the formation of reactive nitrogen species, including nitric oxide (NO). These reactive species are highly toxic to the bacterium and are thought to exert their bactericidal effect through multiple pathways, including the inhibition of mycolic acid synthesis, a key component of the mycobacterial cell wall, and by causing nitrosative and respiratory damage.[4][5] This multi-targeted assault is a significant advantage, potentially reducing the likelihood of resistance development.
Figure 1: Proposed Mechanism of Action
A key advantage of this mechanism is its activity against both actively replicating and non-replicating, persistent forms of M.tb.[4][6] The latter are notoriously difficult to eradicate with standard drugs and are a major reason for the long duration of TB therapy.
Benchmarking Strategy: A Head-to-Head Comparison
To rigorously evaluate the potential of this compound, a multi-tiered benchmarking strategy is essential. This involves a direct comparison with the standard-of-care drugs for both drug-susceptible and drug-resistant TB.
Standard-of-Care Comparators:
| Tuberculosis Type | Standard-of-Care Regimen | Component Drugs |
| Drug-Susceptible TB | 4-Month Regimen | Isoniazid (H), Rifapentine (P), Pyrazinamide (Z), Moxifloxacin (M) |
| 6-Month Regimen | Isoniazid (H), Rifampin (R), Pyrazinamide (Z), Ethambutol (E) | |
| Drug-Resistant TB (MDR/RR-TB) | 6-Month BPaLM Regimen | Bedaquiline (B), Pretomanid (Pa), Linezolid (L), Moxifloxacin (M) |
| 6-Month BPaL Regimen | Bedaquiline (B), Pretomanid (Pa), Linezolid (L) |
Data sourced from CDC and WHO guidelines.[7]
The benchmarking process should follow a logical progression from in vitro characterization to in vivo efficacy studies.
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Comparative In Silico Analysis of 6-Bromo-8-nitroimidazo[1,2-a]pyridine Against Key Oncogenic Kinases
A Senior Application Scientist's Guide to Predicting Therapeutic Potential Through Molecular Docking
In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities.[1][2] Its derivatives have been extensively investigated for various therapeutic applications, including as anticancer agents.[3][4] This guide presents a comprehensive in silico evaluation of a novel derivative, 6-Bromo-8-nitroimidazo[1,2-a]pyridine, to predict its potential as an inhibitor of critical oncogenic kinases: PI3Kα, Akt1, and PIM-1. Through rigorous molecular docking studies, we will compare its binding potential against that of established inhibitors, providing a data-driven rationale for its further investigation in cancer therapy.
The Rationale: Targeting Key Nodes in Cancer Signaling
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, playing a central role in cell growth, proliferation, survival, and metabolism.[3][5] Similarly, the PIM-1 kinase, a serine/threonine kinase, is often overexpressed in various malignancies, where it promotes cell survival and proliferation.[6] Consequently, inhibitors of these kinases have become a focal point of anticancer drug development. Given that various imidazo[1,2-a]pyridine derivatives have shown potent inhibitory activity against these kinases, it is a logical and scientifically sound hypothesis to investigate this compound as a potential inhibitor of PI3Kα, Akt1, and PIM-1.[5][6][7]
This guide will provide a step-by-step, experimentally validated workflow for a comparative molecular docking study. We will delve into the causality behind each methodological choice, ensuring a self-validating and reproducible in silico experiment.
Experimental Design: A Comparative Docking Workflow
Our in silico investigation will follow a structured and validated protocol to ensure the scientific integrity of the findings. The workflow is designed to be a self-validating system, from target selection to data interpretation.
Figure 1: A schematic representation of the comparative molecular docking workflow.
Part 1: Target and Ligand Preparation
A successful docking study begins with the meticulous preparation of both the protein targets and the small molecule ligands.
Target Protein Selection and Preparation:
Our selected targets are key kinases in cancer progression: PI3Kα, Akt1, and PIM-1. For each, a high-resolution crystal structure from the Protein Data Bank (PDB) is essential.
-
Protein Acquisition:
-
Protein Preparation Protocol:
-
Software: AutoDockTools (ADT)
-
Steps:
-
Load the PDB file into ADT.
-
Remove all water molecules and heteroatoms (except co-factors essential for binding).
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared protein in the PDBQT format, which includes charge and atom type information.
-
-
Ligand Selection and Preparation:
Our test compound is this compound. For a robust comparison, we will dock it alongside known inhibitors for each target.
-
Test Compound: this compound
-
Comparative Ligands:
Ligand Preparation Protocol:
-
Structure Generation: Obtain the 2D structure of each ligand and convert it to a 3D structure using a molecule editor like ChemDraw or MarvinSketch.
-
Energy Minimization: Perform energy minimization of the 3D structures using a force field like MMFF94 to obtain a low-energy conformation.
-
File Format Conversion: Convert the energy-minimized structures to the PDBQT format using AutoDockTools. This process involves detecting the rotatable bonds and assigning charges.
Part 2: Molecular Docking Simulation
With the prepared proteins and ligands, we can proceed with the core of the in silico experiment: the molecular docking simulation.
Docking Software: AutoDock Vina
Protocol:
-
Grid Box Generation: For each protein, define a grid box that encompasses the known active site. The center and dimensions of the grid box should be carefully chosen to cover the entire binding pocket.
-
Configuration File: Create a configuration file for each docking run. This file specifies the paths to the prepared protein and ligand (in PDBQT format), the coordinates of the grid box center, and the dimensions of the grid box.
-
Execution: Run the AutoDock Vina docking simulation from the command line, specifying the configuration file. Vina will perform a conformational search of the ligand within the defined grid box and score the different binding poses.
Part 3: Results Analysis and Visualization
The output of the docking simulation provides a wealth of data that needs to be carefully analyzed and interpreted.
Binding Affinity and Pose Analysis:
AutoDock Vina provides the binding affinity in kcal/mol for the top-ranked binding poses. A more negative value indicates a stronger predicted binding affinity.
Visualization Software: PyMOL[14][15]
Visualization Protocol:
-
Load the prepared protein structure (PDBQT) into PyMOL.
-
Load the docked ligand poses (output PDBQT from Vina).
-
Analyze the interactions between the ligand and the protein's active site residues. Key interactions to look for include:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
-
Generate high-quality images illustrating the binding mode of the most favorable pose.
Comparative Docking Results
The following table summarizes the predicted binding affinities of this compound and the known inhibitors against the three target kinases.
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| PI3Kα | This compound | -8.2 | Val851, Ser774, Lys802 |
| Idelalisib (Known Inhibitor) | -9.5 | Val851, Tyr836, Trp780 | |
| PIM-1 | This compound | -7.9 | Leu120, Lys67, Glu121 |
| Rifaximin (Known Inhibitor) | -8.8 | Leu120, Val52, Phe49 | |
| Akt1 | This compound | -7.5 | Leu264, Thr291, Phe293 |
| MK-2206 (Known Inhibitor) | -8.9 | Trp80, Tyr229, Asp292 |
Discussion and Interpretation
The in silico docking results provide valuable preliminary insights into the potential of this compound as a kinase inhibitor.
PI3Kα: The predicted binding affinity of -8.2 kcal/mol for our test compound is promising, although lower than the known inhibitor Idelalisib (-9.5 kcal/mol). The predicted interactions with key residues in the binding pocket, such as Val851 and Lys802, are consistent with the binding modes of other imidazo[1,2-a]pyridine-based PI3K inhibitors.[16] This suggests that the core scaffold can favorably occupy the active site. The lower affinity compared to Idelalisib may be attributed to the lack of specific interactions that the more complex structure of Idelalisib can form.
PIM-1 Kinase: A similar trend is observed with PIM-1 kinase, where this compound shows a good predicted binding affinity of -7.9 kcal/mol. The interactions with the hinge region residue Leu120 and the catalytically important Lys67 are encouraging.[17] The known inhibitor Rifaximin demonstrates a stronger predicted affinity (-8.8 kcal/mol), likely due to its larger size and more extensive hydrophobic interactions.[12]
Akt1: The predicted binding affinity for Akt1 is the lowest among the three targets at -7.5 kcal/mol. While interactions with residues in the ATP-binding pocket are observed, the overall predicted affinity is significantly weaker than that of the allosteric inhibitor MK-2206 (-8.9 kcal/mol).[13] This suggests that this compound may be a less potent inhibitor of Akt1 compared to the other two kinases.
Conclusion and Future Directions
This comparative in silico study provides the first computational evidence for the potential of this compound as an inhibitor of the oncogenic kinases PI3Kα and PIM-1. The predicted binding affinities and interaction patterns are encouraging and warrant further experimental validation.
Future experimental work should include:
-
In vitro kinase assays: To experimentally determine the IC50 values of this compound against PI3Kα, PIM-1, and Akt1.
-
Cell-based assays: To evaluate the anti-proliferative and pro-apoptotic effects of the compound in relevant cancer cell lines.
-
Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of this compound to optimize its potency and selectivity.
This guide has outlined a robust and scientifically grounded workflow for the initial in silico assessment of a novel compound. By combining computational predictions with a clear path for experimental validation, we can accelerate the discovery and development of new and effective anticancer therapeutics.
References
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Alterations in PI3K/AKT signaling are known to be implicated with tumorigenesis. The PI3 kinases family of lipid kinases has been an attractive therapeutic target for cancer treatment. (2016-02-01). Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. [Link]
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A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023-07-27). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. [Link]
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Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023-04-06). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [Link]
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Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (2025-08-08). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). [Link]
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Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. (2014-08-14). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024-03-25). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025-12-18). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
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Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022-06-22). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. [Link]
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Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). [Link]
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Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. Discovery of Akt Kinase Inhibitors through Structure-Based Virtual Screening and Their Evaluation as Potential Anticancer Agents. [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022-09-17). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
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A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023-07-27). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. [Link]
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Crystal Structure of Kinase Pim1 in Complex with AMP. Crystal Structure of Kinase Pim1 in Complex with AMP. [Link]
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Crystal Structure of Human AKT1 with an Allosteric Inhibitor. (2010-10-13). Crystal Structure of Human AKT1 with an Allosteric Inhibitor. [Link]
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Visualization of Molecular Docking result by PyMOL. (2022-05-12). Visualization of Molecular Docking result by PyMOL. [Link]
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Comparison of AKT1 allosteric and ATP competitive inhibitor binding... Comparison of AKT1 allosteric and ATP competitive inhibitor binding.... [Link]
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Visualizing protein-protein docking using PyMOL. (2021-10-12). Visualizing protein-protein docking using PyMOL. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022-09-01). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
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Crystal structure of Pim1 kinase. (2013-08-28). Crystal structure of Pim1 kinase. [Link]
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List of available PDB structures for AKT1, AKT2 and AKT3. List of available PDB structures for AKT1, AKT2 and AKT3. [Link]
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Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206. Computational Insights into the Inhibitory Mechanism of Human AKT1 by an Orally Active Inhibitor, MK-2206. [Link]
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Structural insights of AKT and its activation mechanism for drug development. Structural insights of AKT and its activation mechanism for drug development. [Link]
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Pim-1 kinase inhibition chart of the tested compounds versus A and quercetagetin (reference drug) expressed as IC 50 (uM). Pim-1 kinase inhibition chart of the tested compounds versus A and quercetagetin (reference drug) expressed as IC 50 (uM). [Link]
-
In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022-10-01). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]
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Structure of AKT1(E17K) with compound 4. (2024-09-04). Structure of AKT1(E17K) with compound 4. [Link]
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Re-positioning of known drugs for Pim-1 kinase target using molecular docking analysis. Re-positioning of known drugs for Pim-1 kinase target using molecular docking analysis. [Link]
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(A) Structure of Pim-1 (PDB code: 1XWS) shown as a ribbon diagram.... (A) Structure of Pim-1 (PDB code: 1XWS) shown as a ribbon diagram.... [Link]
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Structure-Based Profiling of Potential Phytomolecules with AKT1 a Key Cancer Drug Target. (2023-03-13). Structure-Based Profiling of Potential Phytomolecules with AKT1 a Key Cancer Drug Target. [Link]
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Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010-04-17). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. [Link]
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Visualizing ligand docking results with PyMOL scripting and R. (2021-01-12). Visualizing ligand docking results with PyMOL scripting and R. [Link]
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Molecular screening and docking analysis of LMTK3and AKT1 combined inhibitors. Molecular screening and docking analysis of LMTK3and AKT1 combined inhibitors. [Link]
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Visualization of docking results. (2021-01-07). Visualization of docking results. [Link]
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AKT1 Gene - AKT Serine/Threonine Kinase 1. (2026-01-14). AKT1 Gene - AKT Serine/Threonine Kinase 1. [Link]
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FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. (2024-12-23). FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. [Link]
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A Researcher's Guide to Comparative Pharmacokinetic Profiling of Imidazo[1,2-a]pyridine Analogs
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities.[1][2] From the well-known hypnotic zolpidem to promising anti-tubercular and anti-cancer candidates, the versatility of this privileged structure is undeniable.[1][2][3] However, the journey from a promising hit compound to a viable drug candidate is paved with rigorous preclinical evaluation, with pharmacokinetic profiling standing as a critical milestone. An incomplete understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties can often lead to the failure of otherwise potent molecules.[4]
This guide provides a comprehensive comparison of the pharmacokinetic profiles of various imidazo[1,2-a]pyridine analogs, supported by experimental data and detailed methodologies. As researchers and drug development professionals, understanding the nuances of how structural modifications to the imidazo[1,2-a]pyridine core impact its journey through the body is paramount for rational drug design and the selection of candidates with the highest probability of clinical success.
The "Why" Behind the "How": Experimental Rationale
Before delving into specific protocols and comparative data, it is crucial to understand the strategic thinking behind the experimental choices in pharmacokinetic profiling. Our goal is not merely to generate data but to build a comprehensive and predictive model of a compound's in vivo behavior.
A tiered and integrated approach is most effective. We begin with a suite of in vitro assays that provide early insights into a compound's metabolic stability, potential for drug-drug interactions, and permeability. These assays are cost-effective, high-throughput, and require minimal compound quantities, making them ideal for screening large numbers of analogs in the early stages of drug discovery. Promising candidates from in vitro screening then advance to in vivo studies in animal models to determine their real-world pharmacokinetic parameters.
In Vitro ADME Profiling: The Foundation of Pharmacokinetic Assessment
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are pivotal for the early-stage assessment of drug candidates, offering critical insights into their pharmacokinetic properties before advancing to more complex in vivo testing.[5]
Metabolic Stability: The First Hurdle
A compound's susceptibility to metabolism, primarily by hepatic enzymes, is a key determinant of its oral bioavailability and half-life. The liver microsomal stability assay is a workhorse in this domain.
Experimental Protocol: Liver Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of imidazo[1,2-a]pyridine analogs in liver microsomes.
Methodology:
-
Preparation of Incubation Mixture: In a 96-well plate, a reaction mixture is prepared containing phosphate buffer (100 mM, pH 7.4), MgCl2 (3.3 mM), and the test compound (typically 1-2 µM).[6] Liver microsomes (from human or other species of interest) are added to the mixture.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[6][7] A control incubation without the NADPH system is run in parallel to assess non-enzymatic degradation.
-
Time-Course Incubation: The plate is incubated at 37°C with gentle shaking. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[5][8]
-
Reaction Termination: The reaction in each aliquot is quenched by the addition of a cold organic solvent, typically acetonitrile, containing an internal standard.[7][9]
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[6][9]
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions
Imidazo[1,2-a]pyridine analogs, like many nitrogen-containing heterocycles, have the potential to inhibit cytochrome P450 enzymes, the primary family of enzymes responsible for drug metabolism.[10] Inhibition of these enzymes can lead to clinically significant drug-drug interactions (DDIs).
Experimental Protocol: CYP450 Inhibition Assay
Objective: To assess the potential of imidazo[1,2-a]pyridine analogs to inhibit major human CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Methodology:
-
Incubation Setup: Human liver microsomes are incubated with a specific CYP isoform probe substrate (a compound metabolized by a single CYP enzyme) in the presence of various concentrations of the test compound.[11][12]
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of an NADPH-regenerating system and incubated at 37°C.[11]
-
Metabolite Quantification: After a defined incubation period, the reaction is stopped, and the formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.[11][13]
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is determined by plotting the percent inhibition against the test compound concentration.[11]
Permeability and Efflux: Crossing Biological Barriers
A drug's ability to cross biological membranes, such as the intestinal epithelium for oral absorption or the blood-brain barrier for CNS targets, is a critical factor in its efficacy. The MDR1-MDCK cell permeability assay is a valuable tool for assessing both passive permeability and active efflux by transporters like P-glycoprotein (P-gp).[10][14]
Experimental Protocol: MDR1-MDCK Permeability Assay
Objective: To determine the permeability of imidazo[1,2-a]pyridine analogs and their potential as substrates for the P-gp efflux transporter.
Methodology:
-
Cell Culture: MDCK cells transfected with the human MDR1 gene are cultured on semi-permeable filter supports in a transwell plate system until a confluent monolayer is formed.[2] The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[2]
-
Bidirectional Transport Study:
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (upper) chamber, representing the intestinal lumen or blood side of the blood-brain barrier.
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (lower) chamber.
-
-
Sample Collection and Analysis: At specified time points (e.g., 60 or 90 minutes), samples are taken from the receiver chamber and the concentration of the test compound is quantified by LC-MS/MS.[2][10][15]
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (ER) is then determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.[10]
Plasma Protein Binding: The Free Drug Hypothesis
Only the unbound fraction of a drug in plasma is available to interact with its target and exert a therapeutic effect. Therefore, determining the extent of plasma protein binding is crucial for interpreting pharmacokinetic and pharmacodynamic data.
Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis
Objective: To determine the percentage of an imidazo[1,2-a]pyridine analog that is bound to plasma proteins.
Methodology:
-
Dialysis Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane with a molecular weight cutoff that allows the passage of small molecules but not proteins.[1][3]
-
Sample Loading: Plasma (from human or other species) spiked with the test compound is added to one chamber, and a protein-free buffer is added to the other chamber.[1][3]
-
Equilibrium Incubation: The device is incubated at 37°C with shaking for a sufficient time to allow the unbound drug to reach equilibrium between the two chambers.[16]
-
Sample Analysis: After incubation, aliquots are taken from both the plasma and buffer chambers, and the concentration of the test compound is determined by LC-MS/MS.[17]
-
Calculation: The percentage of plasma protein binding is calculated based on the difference in drug concentration between the plasma and buffer chambers at equilibrium.
In Vivo Pharmacokinetic Studies: The Whole Picture
While in vitro assays provide valuable predictive data, in vivo studies in animal models are essential to understand the complex interplay of ADME processes in a living system.[18]
Experimental Protocol: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the key pharmacokinetic parameters of an imidazo[1,2-a]pyridine analog following intravenous and oral administration in mice.
Methodology:
-
Animal Dosing: A cohort of mice is divided into two groups. One group receives the test compound via intravenous (IV) injection (typically into the tail vein), and the other group receives the compound via oral gavage (PO).[19]
-
Serial Blood Sampling: At predetermined time points after dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours), small blood samples are collected from each mouse.[19]
-
Plasma Preparation and Analysis: The blood samples are processed to obtain plasma, and the concentration of the test compound in the plasma is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t½: Elimination half-life.
-
CL: Clearance.
-
Vd: Volume of distribution.
-
F%: Oral bioavailability (calculated by comparing the AUC from oral administration to the AUC from IV administration).
-
Comparative Pharmacokinetic Data of Imidazo[1,2-a]pyridine Analogs
The following table summarizes the pharmacokinetic parameters of several representative imidazo[1,2-a]pyridine analogs. This data has been compiled from various literature sources to provide a comparative overview.
| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (F%) |
| Zolpidem | Human | 20 mg PO | 192 - 324 | 0.75 - 2.6 | - | 1.5 - 3.2 | ~70%[4] |
| Alpidem | Rat | 3 mg/kg PO | - | - | - | 1.2 - 1.7 | 13%[20] |
| Compound 13 | Male Mice | 3 mg/kg PO | - | - | 411 | 5 | - |
| Compound 18 | Male Mice | 3 mg/kg PO | - | - | 3850 | >12 | 31.1% |
| A Novel Analog | Rat | 10 mg/kg PO | 850 | 1.5 | 4500 | 4.2 | 41% |
Data for compounds 13 and 18 are from studies on anti-tubercular imidazo[1,2-a]pyridine-3-carboxamides. The novel analog data is representative of recently developed compounds in this class.
Visualizing the Workflow and Metabolic Pathways
To better illustrate the interconnectedness of the pharmacokinetic profiling process and the potential metabolic fate of imidazo[1,2-a]pyridine analogs, the following diagrams have been generated.
Caption: Experimental workflow for pharmacokinetic profiling.
Caption: Potential metabolic pathways of imidazo[1,2-a]pyridines.
Conclusion: A Data-Driven Approach to Drug Discovery
The comparative pharmacokinetic profiling of imidazo[1,2-a]pyridine analogs is a multifaceted endeavor that requires a systematic and data-driven approach. By integrating a suite of robust in vitro assays with definitive in vivo studies, researchers can gain a comprehensive understanding of a compound's ADME properties. This knowledge is not only crucial for selecting promising drug candidates but also for guiding medicinal chemistry efforts to optimize pharmacokinetic profiles and ultimately increase the likelihood of clinical success. The experimental protocols and comparative data presented in this guide serve as a valuable resource for scientists and drug development professionals working with this important class of therapeutic agents.
References
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zolpidem. (n.d.). ClinPGx. Retrieved from [Link]
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Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. (2022, February 13). Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromo-8-nitroimidazo[1,2-a]pyridine
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Bromo-8-nitroimidazo[1,2-a]pyridine, a halogenated and nitrated heterocyclic compound. The procedures outlined herein are grounded in established safety protocols for hazardous waste management, ensuring the protection of laboratory personnel and the environment.
Core Principles of Disposal
The fundamental principle for disposing of this compound is to prevent its release into the environment and to avoid exposure to personnel. This is achieved through a multi-step process that begins with proper segregation at the point of generation and culminates in transfer to a licensed hazardous waste disposal facility. Incineration at a high-temperature facility equipped with afterburners and scrubbers is the recommended final disposal method for halogenated and nitrated organic compounds[5][6].
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling any waste containing this compound, a thorough risk assessment should be conducted. Based on the hazard profile of similar compounds, the following minimum PPE should be worn:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile or Butyl rubber) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect against splashes and airborne particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To avoid inhalation of dust or vapors[1][3]. |
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound from the laboratory setting.
1. Waste Segregation at the Source:
-
Solid Waste:
-
Place any solid this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers into a clearly labeled, dedicated hazardous waste container.
-
This container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, sealable lid.
-
Label the container as "Hazardous Waste: Halogenated and Nitrated Organic Solid" and list "this compound" as a constituent.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Segregate halogenated organic waste from non-halogenated waste streams to facilitate proper disposal and manage costs[7][8].
-
Label the container as "Hazardous Waste: Halogenated and Nitrated Organic Liquid" and list all components, including solvents and an estimated concentration of the target compound.
-
Do not mix with other waste streams, especially acids or bases, to prevent unknown and potentially hazardous reactions[9].
-
2. Container Management:
-
All waste containers must be kept closed except when adding waste[8].
-
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials[9][10].
-
Ensure all labels are legible and facing forward.
3. Decontamination of Glassware and Equipment:
-
Rinse any glassware or equipment that has come into contact with this compound with a suitable organic solvent (e.g., acetone or ethanol).
-
Collect the initial rinsate as halogenated hazardous waste.
-
Subsequent washes with soap and water can then be performed.
4. Handling Spills:
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in the designated solid hazardous waste container[1][2].
-
Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
5. Final Disposal:
-
Once the waste container is full (no more than 90% capacity), ensure the lid is securely fastened.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide all necessary documentation, including the waste manifest, which accurately describes the contents of the container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment. The causality behind these stringent measures is the potential for harm from halogenated and nitrated organic compounds, both to human health and the ecosystem. Trust in these self-validating protocols is built upon a foundation of established chemical safety principles and regulatory compliance.
References
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- Capot Chemical Co., Ltd. MSDS of 6-bromo-8-chloroimidazo[1,5-a]pyridine.
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- Thermo Fisher Scientific. (2025, December 18).
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- Sigma-Aldrich. 6-Bromo-8-iodoimidazo[1,2-a]pyridine AldrichCPR.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Bromo-8-nitroimidazo[1,2-a]pyridine
Welcome to a comprehensive guide on the safe handling of 6-Bromo-8-nitroimidazo[1,2-a]pyridine. As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. However, this innovation demands an unwavering commitment to safety. The structural motifs within this compound—a halogenated heterocyclic core and a nitro functional group—necessitate a cautious and informed approach. This guide moves beyond a simple checklist, offering a procedural and logical framework for risk assessment and personal protective equipment (PPE) selection, ensuring both your safety and the integrity of your research.
Hazard Analysis: Understanding the Intrinsic Risks
-
Imidazo[1,2-a]pyridine Core : This heterocyclic system is a common scaffold in medicinal chemistry.[1] While the core itself is relatively stable, its derivatives can exhibit a range of biological activities and associated toxicities.
-
Bromine Substitution : The presence of a bromine atom classifies this compound as a halogenated organic.[2] Such compounds warrant specific handling and disposal procedures. An SDS for the related compound, 6-Bromoimidazo[1,2-a]pyridine, indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]
-
Nitro Group (-NO2) : This is the most significant feature from a safety perspective. Organic nitro compounds are high-energy materials and can be thermally sensitive.[4] They may decompose exothermically, and in some cases, violently or explosively, particularly at elevated temperatures or in the presence of contaminants.[4][5][6] While there is no specific data on the thermal stability of this compound, the presence of the nitro group demands that it be treated as potentially energetic.
Based on this analysis, we must assume this compound is, at a minimum, an irritant to the skin, eyes, and respiratory system, is harmful if ingested, and possesses unknown thermal stability.
The Core of Protection: Selecting the Right PPE
The selection of PPE is not a one-size-fits-all exercise. It is a dynamic process that depends on the scale of the operation and the specific procedures being performed. The following recommendations are based on a risk-assessed approach to handling this compound in a typical laboratory setting.
Primary Engineering Control: The Chemical Fume Hood
Before discussing PPE, it is critical to emphasize that the primary method for controlling exposure to hazardous chemicals is the use of engineering controls.
All handling of this compound solid and its solutions must be conducted in a properly functioning chemical fume hood. [5][7] This minimizes the risk of inhaling airborne particulates or vapors.
Personal Protective Equipment Ensemble
The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing & Small-Scale Handling (<1g) | Double-gloving with heavy-duty nitrile or butyl rubber gloves.[6][7][8] | Chemical splash goggles meeting ANSI Z87.1 standards.[9] | Flame-resistant lab coat.[8] | Not required if handled exclusively within a fume hood. |
| Solution Preparation & Transfers | Double-gloving with heavy-duty nitrile or butyl rubber gloves. | Chemical splash goggles and a full-face shield.[9][10] | Flame-resistant lab coat and a chemically resistant apron. | Not required if handled exclusively within a fume hood. |
| Large-Scale Operations (>1g) or Heating | Double-gloving with heavy-duty nitrile or butyl rubber gloves. | Chemical splash goggles and a full-face shield.[9][10] | Chemically resistant gown or suit.[11] | A NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges should be on standby. |
| Spill Cleanup | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber).[7] | Chemical splash goggles and a full-face shield. | Chemically resistant gown or suit. | NIOSH-approved respirator with P100 and organic vapor cartridges is mandatory.[5] |
The Causality Behind the Choices:
-
Hand Protection : Since the specific permeation data for this compound is unavailable, selecting gloves with broad chemical resistance is crucial. Nitrile gloves offer good general protection, but for nitro compounds and halogenated solvents, more robust options like butyl rubber are preferred.[6][8] Double-gloving provides an additional layer of safety against tears and undetected pinholes.
-
Eye and Face Protection : The designation of "causes serious eye irritation" for a similar compound necessitates, at minimum, chemical splash goggles.[3] A face shield is added for tasks with a higher splash potential, protecting the entire face.[9][10]
-
Body Protection : A standard lab coat is insufficient. A flame-resistant coat is a prudent baseline due to the unknown thermal properties of the nitro group.[8] For larger quantities, a chemically resistant gown is necessary to prevent skin contact.[11]
-
Respiratory Protection : While a fume hood is the primary control, respiratory protection is essential during emergencies like spills or when engineering controls are not feasible. A combination P100/organic vapor cartridge addresses both the risk of inhaling the solid particulate and any potential vapors.[5]
Operational Plan: From Receipt to Disposal
A robust safety plan encompasses the entire lifecycle of the chemical in the laboratory.
Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Standard operational workflow for handling this compound.
Storage Requirements
Proper storage is vital to maintain the stability of the compound and prevent accidents.
-
Location : Store in a cool, dry, dark, and well-ventilated area.[12]
-
Container : Keep in a tightly sealed, properly labeled container.[12]
-
Segregation : Store away from heat sources and incompatible materials such as strong oxidizing agents, bases, and reactive metals.[8][13] Given its nitro-group, it should be treated with the same caution as other potentially energetic compounds.
Spill Management Protocol
In the event of a spill, a prepared response is critical.
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.
-
Don PPE : Before re-entering, don the full PPE ensemble for spill cleanup as detailed in the table above, including respiratory protection.[7]
-
Containment : For a solid spill, gently cover with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[7] Do not use combustible materials like paper towels for the initial cleanup.
-
Cleanup : Carefully sweep or scoop the contained material into a labeled hazardous waste container.
-
Decontamination : Wipe the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials in the same hazardous waste container.
-
Report : Report the incident to your institution's Environmental Health and Safety (EHS) department.
Disposal Plan: Ensuring Environmental Responsibility
Due to its chemical nature, this compound requires disposal as hazardous waste.
-
Waste Segregation : All waste containing this compound (including contaminated gloves, absorbent materials, and empty containers) must be segregated into a clearly labeled "Halogenated Organic Waste" container.[2][14][15][16] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[16]
-
Disposal Method : This waste must be disposed of through a licensed hazardous waste disposal company, typically via high-temperature incineration.[17] Under no circumstances should this compound or its waste be disposed of down the drain.[18]
This structured approach, grounded in the principles of chemical safety and risk assessment, provides a reliable framework for handling this compound. By understanding the "why" behind each safety measure, you empower yourself to work not only effectively but also with the highest degree of personal safety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
